molecular formula C23H36N8O6 B8114140 Azide-PEG1-Val-Cit-PABC-OH

Azide-PEG1-Val-Cit-PABC-OH

Katalognummer: B8114140
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: BDMOXMNQSIHXBI-AZUAARDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azide-PEG1-Val-Cit-PABC-OH is a useful research compound. Its molecular formula is C23H36N8O6 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMOXMNQSIHXBI-AZUAARDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Azide-PEG1-Val-Cit-PABC-OH Linker: Mechanism and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Azide-PEG1-Val-Cit-PABC-OH linker, a critical component in the development of modern antibody-drug conjugates (ADCs). We will delve into its mechanism of action, the function of its constituent parts, relevant quantitative data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic agents to pathological cells, primarily in the context of oncology. Its mechanism relies on a series of well-orchestrated events, from precise bioconjugation to specific enzymatic cleavage and subsequent payload release within the target cell.

The overall process can be summarized in the following key stages:

  • Bioconjugation: The terminal azide group facilitates the attachment of the linker to a targeting moiety, typically a monoclonal antibody (mAb), through a bioorthogonal "click chemistry" reaction. This ensures a stable and specific linkage.

  • Systemic Circulation and Targeting: Once conjugated to the mAb and a cytotoxic payload, the resulting ADC circulates in the bloodstream. The mAb component directs the ADC to its specific antigen expressed on the surface of target cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, usually via receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide portion of the linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][2]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers a spontaneous 1,6-elimination reaction in the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. This cascade results in the release of the active cytotoxic drug inside the target cell, leading to apoptosis.

Functional Components of the Linker

The this compound linker is a modular system where each component plays a distinct and crucial role:

  • Azide (N₃) Group: This functional group is primarily used for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group can readily react with an alkyne-modified antibody to form a stable triazole linkage. This allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).

  • PEG1 (Single Polyethylene Glycol Unit): The short polyethylene glycol spacer enhances the hydrophilicity of the linker-payload complex. This can improve the pharmacokinetic properties of the resulting ADC by reducing aggregation and minimizing non-specific uptake by healthy tissues.

  • Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is designed as a specific substrate for the lysosomal protease Cathepsin B.[2] The valine residue interacts with the S2 subsite of the enzyme's active site, while the citrulline residue occupies the S1 subsite.[2] This specificity ensures that the linker remains stable in the systemic circulation and is primarily cleaved in the lysosomal compartment of target cells. While designed for Cathepsin B, other lysosomal proteases like Cathepsin L, S, and F can also contribute to its cleavage.[2]

  • PABC (p-Aminobenzyloxycarbonyl) Spacer: The PABC group is a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety becomes electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[2] This process ensures the traceless release of the unmodified, active cytotoxic payload.

  • Hydroxyl (-OH) Group: In the context of the named compound, the terminal hydroxyl group represents the attachment point for a cytotoxic drug. In a typical ADC synthesis, this hydroxyl group would be replaced by a potent therapeutic agent.

Signaling Pathways and Experimental Workflows

Mechanism of Action Pathway

The following diagram illustrates the sequential steps of ADC action, from cell surface binding to payload release.

Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell ADC ADC in Circulation Antigen Target Antigen ADC->Antigen 1. Targeting & Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity Payload_Release_Mechanism ADC_Internalized Internalized ADC (in Lysosome) Cleaved_Linker Cleaved Intermediate (Unstable p-aminobenzyl alcohol) ADC_Internalized->Cleaved_Linker Val-Cit Cleavage CathepsinB Cathepsin B CathepsinB->ADC_Internalized catalyzes Self_Immolation 1,6-Elimination (Self-Immolation) Cleaved_Linker->Self_Immolation Released_Payload Active Payload Self_Immolation->Released_Payload Byproducts Byproducts (CO2, Aromatic Remnant) Self_Immolation->Byproducts Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate_Enzyme Activate Cathepsin B (with DTT) Initiate_Reaction Initiate Reaction (Combine ADC and Enzyme) Activate_Enzyme->Initiate_Reaction Prepare_ADC Prepare ADC Solution (in Assay Buffer, pH 5.0-6.0) Prepare_ADC->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points Take Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Time_Points Quench Quench Reaction (e.g., Formic Acid) Time_Points->Quench HPLC_MS Analyze by HPLC or LC-MS Quench->HPLC_MS Quantify Quantify Released Payload HPLC_MS->Quantify Determine_Rate Determine Cleavage Rate Quantify->Determine_Rate

References

Azide-PEG1-Val-Cit-PABC-OH: A Technical Guide to a Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Azide-PEG1-Val-Cit-PABC-OH linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). We will explore its modular structure, its precise mechanism of action for targeted drug release, relevant quantitative data, and detailed experimental protocols for its validation.

Core Structure and Functional Components

This compound is a multi-component, cleavable ADC linker designed for stability in circulation and specific payload release within target cells.[1] Its structure can be dissected into four key functional modules, each with a distinct role in the linker's overall performance.

  • Azide (N₃) Group : This is the bioorthogonal conjugation handle. The azide group allows for covalent attachment to a modified antibody, typically one engineered to contain an alkyne group (e.g., DBCO, BCN), via a highly efficient and specific click chemistry reaction (SPAAC or CuAAC).[1][2]

  • PEG1 Spacer : A single polyethylene glycol unit enhances the linker's hydrophilicity. This improves the solubility and pharmacokinetic properties of the resulting ADC and provides steric separation between the large antibody and the other linker components.[3]

  • Valine-Citrulline (Val-Cit) Dipeptide : This dipeptide sequence is the linker's trigger. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are abundant in the low-pH environment of the lysosome within cancer cells.[4][]

  • p-Aminobenzyloxycarbonyl (PABC) Spacer : This is a self-immolative unit.[6] It acts as a stable bridge connecting the Val-Cit trigger to the drug payload (via the terminal hydroxyl group). Once Cathepsin B cleaves the Val-Cit amide bond, the PABC spacer undergoes a rapid, irreversible electronic cascade (1,6-elimination) to release the payload in its active, unmodified form.[4][7] The terminal hydroxyl (-OH) group is the attachment point for a cytotoxic payload, typically forming a carbamate bond.

G cluster_Functions Component Functions F_Azide Bioorthogonal handle for antibody conjugation via 'click chemistry'. F_PEG Increases hydrophilicity and provides steric hindrance. F_VC Substrate for lysosomal proteases (e.g., Cathepsin B), ensuring targeted cleavage. F_PABC Undergoes rapid 1,6-elimination post-cleavage to release the unmodified drug. Azide Azide Azide->F_Azide PEG1 PEG1 PEG1->F_PEG ValCit ValCit ValCit->F_VC PABC PABC PABC->F_PABC

Mechanism of Action: Targeted Intracellular Drug Release

The primary function of the this compound linker is to ensure the cytotoxic payload remains attached to the antibody while in systemic circulation and is only released upon internalization into a target cancer cell. This process involves a well-orchestrated sequence of events.[8]

  • Binding & Internalization : The ADC binds to a specific antigen on the surface of a target cell and is internalized, typically via endocytosis.

  • Lysosomal Trafficking : The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage : Inside the acidic, enzyme-rich lysosome (pH 4.5-5.5), Cathepsin B and other proteases recognize and cleave the amide bond between the Citrulline and the PABC spacer.[4][9]

  • Self-Immolation : The cleavage unmasks a free aniline moiety on the PABC group. This initiates a spontaneous 1,6-elimination reaction.[7]

  • Payload Release : The PABC spacer fragments, releasing the unmodified, fully active cytotoxic drug into the cell's cytoplasm to exert its therapeutic effect.[6]

G cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_intracellular Intracellular Space (Lysosome, pH ~5.0) ADC ADC Circulating Receptor Target Cell Receptor ADC->Receptor 1. Binding Internalized_ADC Internalized ADC in Lysosome Receptor->Internalized_ADC 2. Internalization Cleavage Val-Cit Cleavage Internalized_ADC->Cleavage 3. Enzymatic Attack CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation PABC Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation 4. Trigger ReleasedDrug Active Drug Released SelfImmolation->ReleasedDrug 5. Release CellDeath Therapeutic Effect (e.g., Apoptosis) ReleasedDrug->CellDeath

Quantitative Data: Linker Stability and Cleavage

The efficacy of a cleavable linker is defined by its stability in plasma and its efficiency of cleavage within the target cell. While precise kinetic parameters (Km, kcat) for this specific linker are not broadly published, comparative data from closely related Val-Cit linkers provide crucial insights. The Val-Cit motif is considered the benchmark for efficient cleavage and stability.[8]

Table 1: Comparative Stability and Cleavage of Dipeptide Linkers

Linker Motif Stability / Cleavage Rate Species / Enzyme Key Findings
Val-Cit Baseline Stability (t½ ≈ 80 hours in mouse plasma)[10] Mouse Plasma Susceptible to premature cleavage by mouse-specific carboxylesterase Ces1C, a key consideration for preclinical mouse models.[11][12]
Val-Cit High Stability (t½ ≈ 230 days in human plasma)[10] Human Plasma Demonstrates excellent stability in human circulation, minimizing off-target toxicity.[10]
Val-Cit Baseline Cleavage (t½ ≈ 240 min in one study)[8] Cathepsin B Efficiently cleaved by Cathepsin B, but also by other lysosomal proteases like Cathepsin L, S, and F.[4][8]
Val-Ala ~50% of Val-Cit cleavage rate [8] Cathepsin B An effective alternative with lower hydrophobicity, which can help prevent ADC aggregation.[8][10]
Glu-Val-Cit High Stability (>95% intact after 14 days)[13] Mouse Plasma Adding a P3 glutamic acid residue significantly enhances stability in mouse plasma by reducing susceptibility to Ces1c.[13][14]

| Phe-Lys | ~30-fold faster than Val-Cit [8] | Isolated Cathepsin B | Very rapid cleavage by the isolated enzyme, but rates were similar to Val-Cit in whole lysosomal extracts.[10] |

Note: Data are illustrative and based on typical performance of Val-Cit linkers as described in the cited literature. Actual results may vary.

Experimental Protocols

Validating the performance of the this compound linker is essential. Below are generalized protocols for key validation experiments.

In Vitro Cathepsin B Cleavage Assay (HPLC- or LC-MS-Based)

This protocol quantifies the rate of drug release from an ADC in the presence of purified Cathepsin B.[8][15]

Objective : To measure the rate and extent of payload release from an ADC construct following incubation with purified human Cathepsin B.

Materials :

  • ADC construct (Antibody conjugated with Azide-PEG1-Val-Cit-PABC-Payload)

  • Recombinant Human Cathepsin B[8]

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[8][15]

  • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[8]

  • Quenching Solution: Acetonitrile or 2% Formic Acid, potentially with an internal standard for LC-MS[15]

  • HPLC or LC-MS/MS system with a reverse-phase column (e.g., C18)

Procedure :

  • Enzyme Activation : Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the Activation Solution (DTT) for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[8]

  • Reaction Setup : In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed Assay Buffer.[8][15]

  • Initiate Reaction : Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[8][16]

  • Incubation : Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).[15]

  • Quenching : At each time point, terminate the reaction by adding an excess of cold Quenching Solution to the aliquot. This denatures and precipitates the enzyme and antibody.[15]

  • Sample Preparation : Centrifuge the quenched samples to pellet the protein. Collect the supernatant, which contains the released payload.[8]

  • Analysis : Analyze the supernatant by HPLC or LC-MS to quantify the concentration of the released payload. Plot the payload concentration against time to determine the release kinetics.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A1 Activate Cathepsin B with DTT at 37°C B1 Initiate Reaction: Mix ADC and active enzyme A1->B1 A2 Prepare ADC in Assay Buffer (pH 5.0) A2->B1 B2 Incubate at 37°C B1->B2 B3 Collect aliquots at time points (T₀, T₁, T₂...) B2->B3 C1 Quench reaction with Acetonitrile B3->C1 C2 Centrifuge to remove protein C1->C2 C3 Analyze supernatant (released drug) via LC-MS C2->C3 C4 Determine release kinetics C3->C4

Plasma Stability Assay

This protocol assesses the stability of the linker in a physiological matrix to predict its in vivo performance.

Objective : To quantify the premature release of payload from an ADC construct upon incubation in plasma.

Procedure :

  • Incubate the ADC construct in human (or other species) plasma at 37°C for an extended period (e.g., up to 7 or 14 days).[14][15]

  • At various time points, collect aliquots of the plasma sample.

  • Process the samples to precipitate plasma proteins (e.g., with acetonitrile) and extract the small molecule components.

  • Quantify the amount of released payload and/or intact ADC using LC-MS or another sensitive analytical method like Hydrophobic Interaction Chromatography (HIC).[13]

  • Calculate the percentage of intact ADC remaining over time to determine the linker's plasma half-life.

References

An In-Depth Technical Guide to the Val-Cit-PABC Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linchpin of Targeted Cancer Therapy

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of an ADC are critically dependent on the linker, the chemical bridge that connects these two components. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, yet facilitate efficient cleavage to unleash the cytotoxic payload upon reaching the target cancer cell.

Among the various linker technologies developed, the valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker has emerged as a gold standard for protease-cleavable systems. Its design leverages the overexpression of certain lysosomal proteases, particularly Cathepsin B, within tumor cells to achieve selective drug release. This guide provides a comprehensive technical overview of the Val-Cit-PABC linker, detailing its mechanism of action, quantitative performance metrics, and the experimental protocols used for its evaluation.

Mechanism of Action: A Two-Step Release Cascade

The Val-Cit-PABC linker system is a sophisticated construct engineered for controlled, intracellular drug release. It consists of three key components: the Val-Cit dipeptide, the PABC self-immolative spacer, and the carbamate bond to the drug.[1] The release of the active payload is a sequential, two-step process that occurs within the lysosome of the target cell.

Step 1: Enzymatic Cleavage by Cathepsin B

After an ADC binds to its target antigen on the cancer cell surface, it is internalized, often via receptor-mediated endocytosis, and trafficked to the lysosome.[1] The acidic and enzyme-rich environment of the lysosome (pH 4.5-5.5) is where the first step of drug release is initiated.[1] Cathepsin B, a cysteine protease frequently overexpressed in various tumor types, recognizes and cleaves the amide bond between the citrulline (P1) and the PABC (P1') residues of the linker.[2][3] The Val-Cit dipeptide is an optimal substrate for Cathepsin B, with the valine and citrulline residues fitting into the S2 and S1 subsites of the enzyme's active site, respectively.[1]

Step 2: Self-Immolation of the PABC Spacer

The enzymatic cleavage of the Val-Cit dipeptide unmasks an amino group on the PABC spacer. This event triggers a rapid, spontaneous 1,6-elimination reaction.[4][5] An electronic cascade results in the fragmentation of the PABC unit into p-aminobenzyl alcohol and carbon dioxide, thereby liberating the active, unmodified cytotoxic drug.[4][6] This "self-immolative" property is crucial as it ensures a clean and efficient release of the payload without leaving any part of the linker attached, which could otherwise impair its efficacy.[6]

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.5) ADC Antibody-Drug Conjugate (Stable Linker) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Cleavage Val-Cit Cleavage Internalized_ADC->Cleavage Cathepsin B PABC_Drug PABC-Drug Intermediate Cleavage->PABC_Drug Self_Immolation 1,6-Elimination (Self-Immolation) PABC_Drug->Self_Immolation Released_Drug Active Drug Self_Immolation->Released_Drug Byproducts PABC Remnant + CO2 Self_Immolation->Byproducts

Figure 1. Mechanism of drug release from a Val-Cit-PABC linker.

Key Advantages and Characteristics

The rational design of the Val-Cit-PABC linker imparts several advantageous properties that contribute to the therapeutic success of ADCs.

  • Tumor Selectivity: The primary advantage lies in its selective cleavage within the tumor cell's lysosome. Cathepsin B is often upregulated in cancer cells compared to healthy tissues, providing a biological basis for targeted drug release.[7]

  • Circulatory Stability: The Val-Cit dipeptide is designed to be stable in the systemic circulation (pH ~7.4), minimizing premature drug release that could lead to systemic toxicity.[6][8] While generally stable in human plasma, it's noteworthy that this linker has shown instability in mouse plasma due to cleavage by the carboxylesterase Ces1C, a factor to consider in preclinical murine models.[2][9][10]

  • The Bystander Effect: Upon release, if the cytotoxic payload is lipophilic and has a neutral charge (like MMAE), it can diffuse across the cell membrane of the target cell and kill adjacent, antigen-negative tumor cells.[11][12] This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.[13][14]

Quantitative Data Summary

The performance of ADCs utilizing the Val-Cit-PABC linker has been quantitatively assessed across numerous studies. The following table summarizes key performance metrics, providing a comparative overview.

Parameter ADC / Linker-Payload Assay Conditions Result Reference
Plasma Stability Mc-Val-Cit-PABOHMouse PlasmaHalf-life: 6.0 days[15]
Mc-Val-Cit-PABOHMonkey PlasmaHalf-life: 9.6 days[15]
C6-VC-PABC-Aur0101Mouse Plasma (4.5 days)Site-dependent, ~20-80% intact[8][16]
EVCit-PABC LinkerMouse PlasmaExceptionally high long-term stability[17]
In Vitro Efficacy cAC10-vc-MMAFMDR(+) DEL-BVR cellsIC50: 10.1 ng/mL[18]
cAC10-vc-MMAEMDR(+) DEL-BVR cellsIC50: 271.8 ng/mL[18]
In Vivo Efficacy Linker 7-VC-PABC-MMADBxPC3 xenograft (3 mg/kg)Significant tumor growth inhibition[16]
EVCit-ADCHER2+ breast cancer xenograftsComplete remission[17]

Note: Stability and efficacy are highly dependent on the specific antibody, payload, conjugation site, and animal model used.

Experimental Protocols

Protocol 1: In Vitro ADC Cytotoxicity and Bystander Effect Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC and to quantify its bystander killing effect in a co-culture system.

Methodology:

  • Cell Culture: Culture antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines separately. For the bystander assay, label the Ag- cells with a fluorescent marker (e.g., GFP).

  • Co-Culture Seeding: For the bystander assay, seed a 96-well plate with a co-culture of Ag+ and Ag- cells at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), maintaining a constant total cell density.

  • ADC Treatment: Prepare serial dilutions of the Val-Cit-PABC ADC in the appropriate cell culture medium. Add the diluted ADC to the wells and incubate for a standard period (e.g., 72-96 hours).

  • Viability Assessment:

    • For IC50 (monoculture): Use a standard cell viability reagent (e.g., CellTiter-Glo®) to measure the viability of the Ag+ cells.

    • For Bystander Effect (co-culture): Use high-content imaging or flow cytometry to quantify the viability of the GFP-labeled Ag- cells specifically.

  • Data Analysis:

    • Plot cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value.

    • For the bystander effect, analyze the viability of Ag- cells as a function of the percentage of Ag+ cells present. A decrease in Ag- cell viability in the presence of Ag+ cells indicates a bystander effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Ag+ and Ag- (GFP-labeled) Cells B Seed 96-well plates (Monoculture & Co-culture Ratios) A->B D Add ADC to Wells B->D C Prepare Serial Dilutions of ADC E Incubate (e.g., 72-96h) D->E F Assess Cell Viability (Luminescence / Imaging) E->F G Plot Dose-Response Curve F->G H Calculate IC50 & Quantify Bystander Killing G->H

Figure 2. Workflow for an in vitro ADC cytotoxicity and bystander assay.

ADC Internalization and Payload Action Pathway

The overall therapeutic action of a Val-Cit-PABC based ADC involves a multi-stage intracellular journey that culminates in cell death.

  • Binding: The ADC circulates in the bloodstream and its antibody component specifically binds to the target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized into the cell via endocytosis, forming an endosome.

  • Trafficking: The endosome matures and fuses with a lysosome.

  • Cleavage & Release: Inside the lysosome, Cathepsin B cleaves the Val-Cit linker, triggering the self-immolation of the PABC spacer and releasing the active drug.

  • Payload Action: The released drug (e.g., MMAE) exits the lysosome and binds to its intracellular target (e.g., tubulin), disrupting microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Bystander Effect: If the payload is membrane-permeable, it can diffuse out of the target cell to kill neighboring cells.[11]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Drug Active Drug Lysosome->Released_Drug Linker Cleavage & Release Drug_Action Drug Binds to Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Drug_Action->Apoptosis Released_Drug->Drug_Action Bystander Bystander Killing of Neighboring Cells Released_Drug->Bystander Diffusion

Figure 3. ADC internalization, payload release, and action pathway.

Conclusion

The Val-Cit-PABC linker is a cornerstone of modern ADC design, providing a robust and clinically validated strategy for achieving tumor-selective payload delivery. Its clever biochemical design, which exploits the enzymatic machinery of the cancer cell lysosome, ensures a favorable balance between systemic stability and efficient intracellular drug release. The ability of ADCs using this linker to induce a bystander effect further enhances their therapeutic potential against heterogeneous tumors. A thorough understanding of its mechanism, performance characteristics, and evaluation methodologies is essential for researchers and developers working to engineer the next generation of life-saving antibody-drug conjugates.

References

An In-depth Technical Guide to Azide-PEG1 Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of Azide-PEG1 linkers in the field of bioconjugation. Azide-PEG1 linkers are versatile tools that enable the precise and efficient covalent attachment of molecules to biomolecules, a critical process in the development of targeted therapeutics, advanced diagnostics, and novel research reagents.

Core Properties of Azide-PEG1 Linkers

Azide-PEG1 linkers consist of an azide (-N3) functional group connected to a single polyethylene glycol (PEG) unit. This seemingly simple structure imparts a range of desirable properties for bioconjugation.

Chemical Structure and Reactivity: The key feature of Azide-PEG1 linkers is the terminal azide group. This functional group is highly selective and participates in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are characterized by their high efficiency, mild reaction conditions, and lack of cross-reactivity with most biological functional groups.[3][] The result of these reactions is a stable triazole linkage.[5] The PEG component, though short in a PEG1 linker, enhances the hydrophilicity of the linker, which can improve the solubility of the resulting bioconjugate in aqueous environments.[6]

Solubility and Stability: Azide-PEG1 linkers and their derivatives generally exhibit good solubility in a range of aqueous and organic solvents, including water, DMSO, DMF, and DCM.[6][7] The azide group itself is stable under a variety of conditions, though it is recommended to store azide-containing compounds at -20°C for long-term stability and to protect them from light.[2][7] The stability of the resulting bioconjugate is largely dependent on the linkage formed and the nature of the conjugated molecules. The triazole ring formed via click chemistry is exceptionally stable.[8]

Quantitative Data on Azide-PEG1 Linker Properties

The following tables summarize key quantitative data related to the performance of Azide-PEG1 and similar azide-containing linkers in bioconjugation reactions.

PropertyValueNotes
Chemical Formula C₂H₅N₃OFor the core Azide-PEG1 structure.
Molecular Weight 87.08 g/mol For the core Azide-PEG1 structure.
Solubility Soluble in Water, DMSO, DMF, DCMThe hydrophilic PEG component contributes to aqueous solubility.[6]
Storage Conditions -20°C, protect from light and moistureRecommended for long-term stability of the azide functional group.[2][7]
Purity Typically >95%Commercially available linkers are generally of high purity.
Physical Form Liquid or solid, depending on the specific derivativeAzide-PEG1-NHS ester is often a liquid, while Azide-PEG1-acid can be a solid.[6][7]

Table 1: Physicochemical Properties of Azide-PEG1 Linkers

Reaction TypeReactantsSecond-Order Rate Constant (k₂)Conditions
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Benzyl azide and a cyclooctyne derivative2.2 × 10⁻³ M⁻¹s⁻¹ to 9.6 × 10⁻³ M⁻¹s⁻¹25°C in deuterated DMSO.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)3-azido-L-alanine and sulfo-DBCO-amine0.32–0.85 M⁻¹s⁻¹ (PBS, pH 7), 0.55–1.22 M⁻¹s⁻¹ (HEPES, pH 7)25°C and 37°C in various buffers.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and DBCOReaction rates increase with higher pH, except in HEPES buffer.pH range of 5 to 10.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and a cyclooctyne derivative5 × 10⁻⁴ M⁻¹s⁻¹ (0°C) to 5.83 × 10⁻² M⁻¹s⁻¹ (60°C)Acetonitrile or DMSO.[11]

Table 2: Reaction Kinetics of SPAAC with Azide-Containing Molecules

Reaction TypeConditionsYield
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Reaction of a 22mer oligonucleotide with 5 equivalents of PEG-Azide for 4 hours at 37°C.86%
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Reaction of a 22mer oligonucleotide with 5 equivalents of Biotin-Azide for 4 hours at 37°C.99%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Generally provides very high yields, often greater than 95%.>95%

Table 3: Reaction Yields for Bioconjugation Reactions Involving Azides

Key Bioconjugation Reactions and Experimental Protocols

Azide-PEG1 linkers are primarily utilized in two main types of click chemistry reactions: CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used reaction for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3] A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is often used to stabilize the copper(I) catalyst and prevent its oxidation.[12][13]

This protocol provides a general guideline for the CuAAC reaction. Optimization may be required for specific biomolecules and payloads.

Materials:

  • Azide-functionalized biomolecule

  • Alkyne-functionalized payload (or vice versa)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • THPTA or TBTA ligand solution (e.g., 200 mM in water or DMSO/water)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF (if needed to dissolve reactants)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule in the reaction buffer to a desired concentration.

    • Dissolve the alkyne-functionalized payload in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer).

  • Catalyst Preparation:

    • In a separate tube, mix the CuSO₄ solution and the THPTA/TBTA ligand solution in a 1:2 to 1:5 molar ratio.[12] Allow the mixture to stand for a few minutes to form the copper-ligand complex.

  • Reaction Setup:

    • To the solution of the azide-functionalized biomolecule, add the alkyne-functionalized payload. The molar ratio of the payload to the biomolecule can range from 1:1 to 10:1 or higher, depending on the desired degree of labeling.[12]

    • Add the pre-mixed copper-ligand complex to the reaction mixture. A final copper concentration of 50-250 µM is often used.[14]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typical.[14]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C for longer periods if necessary. Protect the reaction from light.[3][12]

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted reagents and byproducts.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN)) which reacts spontaneously with an azide.[] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo.

This protocol provides a general guideline for the SPAAC reaction. Optimization may be required for specific biomolecules and payloads.

Materials:

  • Azide-functionalized biomolecule

  • Strained alkyne (e.g., DBCO or BCN)-functionalized payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF (if needed to dissolve reactants)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule in the reaction buffer to a desired concentration.

    • Dissolve the strained alkyne-functionalized payload in a compatible solvent.

  • Reaction Setup:

    • Add the strained alkyne-functionalized payload to the solution of the azide-functionalized biomolecule. A molar excess of the payload (e.g., 2-10 fold) is typically used.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-12 hours or at 4°C for 12-24 hours.[8] The reaction time will depend on the specific strained alkyne and the azide.

  • Purification:

    • Purify the bioconjugate using a suitable method as described for CuAAC.

Visualizations of Key Processes

The following diagrams illustrate the chemical reactions and a typical experimental workflow involving Azide-PEG1 linkers.

CuAAC_Reaction Azide R1-N3 (Azide) Triazole R1-[Triazole]-R2 (Stable Conjugate) Azide->Triazole Alkyne R2-C≡CH (Alkyne) Alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole catalysis Ligand Ligand (e.g., THPTA) Ligand->Cu_I stabilizes Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Cu_I generates

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

SPAAC_Reaction Azide R1-N3 (Azide) Triazole R1-[Triazole]-R2 (Stable Conjugate) Azide->Triazole StrainedAlkyne R2-[Strained Alkyne] (e.g., DBCO, BCN) StrainedAlkyne->Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

ADC_Workflow Ab_Production Antibody Production and Purification Linker_Functionalization Functionalization of Antibody with Alkyne or Azide Ab_Production->Linker_Functionalization Conjugation Bioconjugation Reaction (CuAAC or SPAAC) Linker_Functionalization->Conjugation Payload_Synthesis Synthesis of Payload with Complementary Functional Group Payload_Synthesis->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization of ADC (DAR, Purity, Potency) Purification->Characterization InVitro_Testing In Vitro Cell-based Assays Characterization->InVitro_Testing InVivo_Testing In Vivo Animal Models InVitro_Testing->InVivo_Testing

Caption: A general workflow for the development of an Antibody-Drug Conjugate (ADC).

Applications in Drug Development and Research

Azide-PEG1 linkers are instrumental in a variety of applications, particularly in the development of targeted therapies and advanced diagnostic tools.

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Azide-PEG1 linkers are frequently used to attach the cytotoxic payload to the antibody.[12][15] The use of click chemistry allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs with improved therapeutic windows.[16][17]

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Azide-PEG linkers are employed in the synthesis of PROTACs to connect the target-binding ligand to the E3 ligase-binding ligand.[18]

Imaging and Diagnostics: Azide-PEG1 linkers can be used to attach imaging agents, such as fluorescent dyes or radioisotopes, to targeting moieties like antibodies or peptides.[2] This enables the development of highly specific probes for in vivo imaging and diagnostic applications. The hydrophilic nature of the PEG linker can improve the pharmacokinetic properties of these imaging agents.[2]

Surface Modification: The functionalization of nanoparticles, liposomes, and other drug delivery vehicles with Azide-PEG linkers allows for the subsequent attachment of targeting ligands or other molecules via click chemistry.[2] This surface modification can improve the stability, biocompatibility, and targeting capabilities of these delivery systems.[2]

Signaling Pathway: Antibody-Drug Conjugate (ADC) Mechanism of Action

The diagram below illustrates the general signaling pathway initiated by an ADC upon binding to its target antigen on a cancer cell.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell Surface ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death 5. Induction of Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Val-Cit Dipeptide Cleavage by Cathepsin B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by cathepsin B, a critical mechanism for the targeted release of therapeutic payloads in antibody-drug conjugates (ADCs).

The Val-Cit dipeptide has emerged as a cornerstone in the design of modern ADCs, offering a robust and specific mechanism for the release of cytotoxic agents within the tumor microenvironment.[1] This technical guide provides a comprehensive overview of the core mechanism, quantitative data, and detailed experimental protocols pertinent to the enzymatic cleavage of the Val-Cit linker, tailored for researchers, scientists, and drug development professionals.

The Mechanism of Action: A Multi-Step Process for Targeted Drug Release

The efficacy of the Val-Cit linker is predicated on a sequential process that ensures the stability of the ADC in systemic circulation and the specific release of the payload within the target cancer cell.[1] This process minimizes off-target toxicity, a significant challenge in conventional chemotherapy.

The journey of a Val-Cit linked ADC from administration to payload release involves several key stages:

  • Receptor-Mediated Endocytosis: The ADC selectively binds to a specific antigen present on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex into an endosome.[2]

  • Lysosomal Trafficking: The endosome containing the ADC matures and subsequently fuses with a lysosome. The lysosome is an acidic organelle rich in a variety of hydrolytic enzymes, including the key protease, cathepsin B.[1][2]

  • Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.5), cathepsin B recognizes the Val-Cit dipeptide as a substrate.[2] The enzyme's active site, featuring a Cys-His catalytic dyad, hydrolyzes the amide bond between the C-terminus of the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC).[2] The hydrophobic valine residue fits into the S2 subsite of cathepsin B, while the citrulline residue occupies the S1 subsite, driving the specificity of the cleavage.[2]

  • Self-Immolation and Payload Release: The cleavage of the bond between citrulline and the PABC spacer is the initiating step for the payload release. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade fragments the spacer, releasing the unmodified and active cytotoxic drug, carbon dioxide, and an aromatic remnant.[2] This traceless release mechanism is crucial for the efficacy of the payload.[2]

While cathepsin B is the primary enzyme responsible for Val-Cit cleavage, studies have shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also contribute to this process.[2][3] This redundancy can be advantageous in preventing resistance mechanisms based on the downregulation of a single protease.[2]

Quantitative Data on Dipeptide Linker Cleavage

Direct kinetic parameters for the cleavage of full ADCs are not always extensively published. However, studies using model substrates and comparative analyses of different dipeptide linkers provide valuable insights into the efficiency of the Val-Cit cleavage.

Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)Notes
Val-Cit Baseline (t½ ≈ 240 min in one study)Cathepsin B, L, S, FWidely used due to a good balance of stability and susceptibility to lysosomal proteases.[2]
Val-Ala Cleaved at approximately half the rate of Val-Cit in an isolated cathepsin B assay.[4]Cathepsin BOffers lower hydrophobicity compared to Val-Cit.[4][5]
Phe-Lys Hydrolysis rates were equal to Val-Cit when incubated in rat liver lysosomal extracts.[4]Cathepsin B and other lysosomal enzymesDemonstrates that other enzymes contribute to linker cleavage.[4]
cBu-Cit Vmax/Km similar to Val-Cit containing linkers.Cathepsin BA peptidomimetic linker showing enhanced specificity for cathepsin B.[5][6]

It is important to note that while the Val-Cit linker is stable in human plasma, it has shown instability in mouse plasma due to cleavage by the extracellular carboxylesterase Ces1C.[5][7] This is a critical consideration for preclinical evaluation in murine models.

Experimental Protocols

Detailed methodologies are essential for accurately assessing the cleavage of Val-Cit linkers. Below are outlines for two common experimental approaches.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes a typical experiment to quantify the release of a payload from an ADC in the presence of purified cathepsin B.[2]

Objective: To determine the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • Val-Cit-linker-containing ADC

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)[8]

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[8]

  • Quenching Solution (e.g., acetonitrile with an internal standard)

  • HPLC system with a suitable column and detector

Procedure:

  • Reagent Preparation:

    • Prepare Assay and Activation buffers. The Activation Buffer containing DTT should be prepared fresh.[8]

    • Reconstitute the ADC to a known concentration in an appropriate buffer.

    • Activate the recombinant Cathepsin B by incubating it in Activation Buffer (e.g., at room temperature for 15 minutes).[9]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[2]

    • Incubate the reaction mixture at 37°C.

  • Time Points and Quenching:

    • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This stops the enzymatic reaction and precipitates the protein.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant containing the released drug by reverse-phase HPLC.

    • Quantify the amount of released drug by comparing the peak area to a standard curve of the free drug.

Fluorogenic Cleavage Assay

This method utilizes a fluorogenic substrate to measure the enzymatic activity of cathepsin B.

Objective: To determine the activity of Cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)[8]

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)[8]

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[8]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare Assay and Activation buffers.

    • Activate Cathepsin B as described above.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Protocol:

    • Add the activated Cathepsin B solution to the wells of the 96-well plate. Include a control well with buffer only.

    • Initiate the reaction by adding the substrate working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 348 nm excitation and 440 nm emission for AMC).

  • Data Analysis:

    • Subtract the background fluorescence from the control well.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Visualizing the Process: Diagrams of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of ADC action and the experimental workflows.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage & Self-immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare ADC, Buffers, and Cathepsin B Activation Activate Cathepsin B (with DTT) Reagents->Activation Incubation Incubate ADC with activated Cathepsin B at 37°C Activation->Incubation Timepoints Take Aliquots at Specific Time Points Incubation->Timepoints Quench Quench Reaction Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Quantify Quantify Released Payload HPLC->Quantify

References

An In-depth Technical Guide to Cleavable Linkers in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a highly innovative class of cancer therapeutics that merge the target specificity of monoclonal antibodies (mAbs) with the potent cell-killing capabilities of cytotoxic agents.[1][2][3] The three core components of an ADC are the mAb, the cytotoxic payload, and the linker that covalently connects them.[1][2][4] The linker is a critical determinant of the ADC's overall therapeutic index, influencing its stability, pharmacokinetics, and efficacy.[5][]

Cleavable linkers are designed to be stable in systemic circulation but to release the cytotoxic payload under specific physiological conditions found within the tumor microenvironment or inside cancer cells.[4][7][8] This controlled release mechanism is paramount for maximizing on-target cytotoxicity while minimizing the systemic toxicity associated with premature drug release.[5][] This guide provides a comprehensive technical overview of the primary types of cleavable linkers, their mechanisms of action, comparative performance data, and detailed protocols for their evaluation.

The General Mechanism of Action for ADCs

The therapeutic action of a typical ADC begins with the mAb component binding to a specific antigen overexpressed on the surface of cancer cells.[3][10] Following this binding, the ADC-antigen complex is internalized by the cell, often through endocytosis.[3][11][12] The ADC is then trafficked through the endosomal-lysosomal pathway.[12][13] Inside the acidic and enzyme-rich environment of the lysosome, the cleavable linker is broken, liberating the active payload to exert its cytotoxic effect, which ultimately leads to apoptosis or cell death.[11][14]

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC 1. ADC Administered (Linker is Stable) Binding 2. ADC Binds to Target Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Endosome 4. Trafficking to Endosome/Lysosome Internalization->Endosome Lysosome 5. Linker Cleavage Endosome->Lysosome  Specific Conditions  (Low pH, Enzymes) Payload_Release 6. Payload Release Lysosome->Payload_Release Cytotoxicity 7. Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity

General mechanism of action for an antibody-drug conjugate (ADC).

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are primarily categorized based on the specific physiological trigger that induces their cleavage. The three main classes are pH-sensitive, glutathione-sensitive, and enzyme-sensitive linkers.[7][15]

pH-Sensitive (Acid-Cleavable) Linkers

Acid-cleavable linkers are engineered to remain stable at the neutral pH of blood (~7.4) but to hydrolyze in the acidic environments of endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0).[14][16][17] Hydrazone is a common functional group used in this type of linker.[17][18] Upon internalization into the cell, the lower pH of the endosomal and lysosomal compartments facilitates the hydrolysis of the hydrazone bond, releasing the payload.[14][17]

pH_Sensitive_Cleavage ADC_Endosome ADC in Endosome/Lysosome Low_pH Acidic Environment (pH 4.5-6.5) ADC_Endosome->Low_pH encounters Hydrolysis Hydrazone Bond Hydrolizes Low_pH->Hydrolysis triggers Payload_Release Payload is Released Hydrolysis->Payload_Release Glutathione_Sensitive_Cleavage ADC_Cytoplasm ADC in Cytoplasm High_GSH High Glutathione (GSH) Concentration ADC_Cytoplasm->High_GSH encounters Reduction Disulfide Bond is Reduced High_GSH->Reduction triggers Payload_Release Payload is Released Reduction->Payload_Release

References

Azide-PEG1-Val-Cit-PABC-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Solubility of a Key ADC Linker

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective and safe Antibody-Drug Conjugates (ADCs). Azide-PEG1-Val-Cit-PABC-OH is a widely utilized cleavable linker that offers a combination of features essential for successful ADC development. This technical guide provides a comprehensive overview of its chemical properties, solubility, and relevant experimental protocols.

Core Chemical Properties

This compound is a heterobifunctional linker designed for the conjugation of payloads to antibodies. Its structure incorporates several key functional components: an azide group for bioorthogonal click chemistry, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer.

PropertyValueSource(s)
Molecular Formula C23H36N8O6[1][2]
Molecular Weight 520.58 g/mol [1]
CAS Number 2055041-40-0[1][2][3]
Appearance SolidN/A
Purity Typically >95%[2]
Storage -20°C, sealed from light and moisture[1][3]

Solubility Profile

The solubility of this compound is a critical factor for its handling and use in conjugation reactions. The presence of the PEG spacer enhances its solubility in aqueous media.

SolventSolubilitySource(s)
DMSO (Dimethyl Sulfoxide) Soluble[4]
DMF (Dimethylformamide) Soluble[4]
Water Soluble[4]

Mechanism of Action: Intracellular Payload Release

The design of the this compound linker allows for the stable circulation of the ADC in the bloodstream and specific release of the cytotoxic payload within the target cancer cells.[5] This process is initiated by the binding of the ADC to its target antigen on the cell surface, followed by internalization.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Val_Cit_Cleavage Val-Cit Cleavage Lysosome->Val_Cit_Cleavage Cathepsin B Mediated Cathepsin_B Cathepsin B Payload_Release Payload Release PABC_Elimination Self-Immolation of PABC PABC_Elimination->Payload_Release Val_Cit_Cleavage->PABC_Elimination

ADC internalization and payload release pathway.

Upon internalization, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Cit dipeptide.[6][7] This cleavage initiates a self-immolative cascade of the PABC spacer, resulting in the release of the active cytotoxic drug inside the target cell.[6]

Experimental Protocols

The following are representative protocols for the conjugation of this compound to a payload and its subsequent conjugation to an antibody, as well as an assay to confirm its cleavability.

Payload Conjugation to this compound

This protocol describes the conjugation of a cytotoxic drug (payload) containing a suitable functional group (e.g., a primary amine) to the hydroxyl group of the linker.

Materials:

  • This compound

  • Payload with a primary amine

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of the Linker: Dissolve this compound in anhydrous DMF. Add p-Nitrophenyl chloroformate and a non-nucleophilic base like TEA or DIPEA. Stir the reaction at room temperature until the formation of the activated PNP-carbonate linker is complete, as monitored by TLC or LC-MS.

  • Conjugation to Payload: In a separate vial, dissolve the amine-containing payload in anhydrous DMF. Add the activated linker solution to the payload solution. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification: Purify the resulting Azide-PEG1-Val-Cit-PABC-Payload conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Antibody-Drug Conjugation via Click Chemistry

This protocol outlines the conjugation of the azide-functionalized payload-linker construct to an antibody that has been modified to contain a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN) for copper-free click chemistry.[4][8]

Materials:

  • Alkyne- or DBCO/BCN-modified monoclonal antibody (mAb)

  • Azide-PEG1-Val-Cit-PABC-Payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) for purification and analysis

Procedure:

  • Antibody Preparation: Prepare a solution of the modified mAb in PBS at a concentration of 5-10 mg/mL.

  • Payload-Linker Preparation: Prepare a stock solution of the Azide-PEG1-Val-Cit-PABC-Payload in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction: Add the desired molar excess of the payload-linker solution to the antibody solution. The reaction is typically incubated at room temperature or 37°C for 1-4 hours. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the addition of a copper(I) source and a ligand is required. For strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN, no catalyst is needed.

  • Purification: Remove unreacted payload-linker and other small molecules by SEC.

  • Characterization: Determine the drug-to-antibody ratio (DAR) of the resulting ADC using techniques such as HIC-HPLC or mass spectrometry.

ADC_Synthesis_Workflow Start Start Antibody_Modification 1. Antibody Modification (Introduction of Alkyne/DBCO) Start->Antibody_Modification Payload_Linker_Prep 2. Payload-Linker Preparation Start->Payload_Linker_Prep Conjugation 3. Click Chemistry Conjugation Antibody_Modification->Conjugation Payload_Linker_Prep->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification Characterization 5. Characterization (DAR, Purity) Purification->Characterization End Final ADC Characterization->End

General workflow for ADC synthesis.
In Vitro Cathepsin B Cleavage Assay

This assay is performed to confirm that the linker is susceptible to enzymatic cleavage, leading to the release of the payload.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • HPLC-MS system for analysis

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure its activity.

  • Reaction Initiation: Add the ADC to the activated enzyme solution. A typical final concentration might be 10 µM ADC and 100 nM Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding an organic solvent like acetonitrile or a protease inhibitor.

  • Analysis: Analyze the samples by HPLC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

Conclusion

This compound is a versatile and effective linker for the development of ADCs. Its well-defined chemical properties, favorable solubility, and specific mechanism of action make it a valuable tool for researchers in the field of targeted cancer therapy. The provided experimental protocols offer a foundation for the successful implementation of this linker in ADC discovery and development programs.

References

A Technical Guide to Click Chemistry for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, providing a powerful toolkit for the precise and efficient synthesis of complex biomolecules.[][2] In the realm of targeted cancer therapy, these reactions have become indispensable for the development of next-generation Antibody-Drug Conjugates (ADCs). ADCs combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload, offering a targeted approach to cancer treatment.[][3] Click chemistry addresses a key challenge in ADC development: the creation of homogeneous conjugates with a defined drug-to-antibody ratio (DAR) and specific conjugation sites, which are critical for optimizing their therapeutic index.[][4]

This technical guide provides an in-depth exploration of the basic principles of click chemistry applied to ADC synthesis. It details the core reactions, presents quantitative data for comparison, offers experimental protocols for key methodologies, and illustrates the underlying concepts with clear diagrams.

The Need for Precision: Site-Specific Conjugation

Traditional methods for ADC synthesis often involve the stochastic conjugation of payloads to the numerous lysine or cysteine residues on an antibody.[4] This results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can negatively impact their pharmacokinetic properties, stability, and overall efficacy.[][4] Click chemistry offers a bioorthogonal solution, enabling site-specific conjugation to precisely engineered sites on the antibody, thereby producing homogeneous ADCs with improved characteristics.[][2]

Core Click Chemistry Reactions for ADC Synthesis

Three primary types of click chemistry reactions have gained prominence in the synthesis of ADCs: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[2][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile method for forming a stable triazole linkage between a terminal alkyne and an azide.[][6] This reaction is characterized by its high yields and specificity.[7] However, the requirement of a copper(I) catalyst can be a drawback for some biological applications due to potential cytotoxicity, though the use of chelating ligands can mitigate this issue.[7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the potential toxicity of the copper catalyst, SPAAC was developed. This reaction utilizes a strained cyclooctyne (such as DBCO or BCN) that reacts spontaneously with an azide, eliminating the need for a metal catalyst.[2][9] While generally slower than CuAAC, SPAAC is highly biocompatible and widely used for in vivo applications.[10]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is one of the fastest bioorthogonal reactions known, occurring between an electron-deficient diene (typically a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene).[11][12] Its exceptional speed and biocompatibility make it an attractive option for rapid ADC synthesis and in vivo applications.[13]

Quantitative Comparison of Click Chemistry Reactions

The choice of click chemistry for ADC synthesis depends on various factors, including the desired reaction kinetics, the stability of the reactants and product, and the overall biocompatibility of the process. The following table summarizes key quantitative data for the three main click chemistry reactions used in ADC development.

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeYieldStability of LinkageCatalyst Required
CuAAC 10 - 1000[11][14]30 - 60 minutes[6]High (>95%)[8]Very Stable[14]Yes (Copper I)[6]
SPAAC 0.1 - 1[10][11]4 - 48 hours[15]Good to High[16]Stable[4]No[2]
IEDDA 1 - 10⁶[2][17]< 5 minutes to 2 hours[2][18]High (>98%)[2]Stable[18]No[12]

Experimental Protocols

The following sections provide detailed methodologies for the three key click chemistry reactions used in ADC synthesis.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-modified drug to an alkyne-functionalized antibody.

Materials:

  • Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized drug-linker dissolved in an organic solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Copper-stabilizing ligand solution (e.g., THPTA, 200 mM in water)

  • Reducing agent solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography)[6]

Procedure:

  • Antibody Preparation: Prepare the alkyne-functionalized antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Drug-Linker Preparation: Prepare a stock solution of the azide-functionalized drug-linker in DMSO at a concentration of 10-20 mM.

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio to form the copper-ligand complex.[6]

  • Conjugation Reaction:

    • In a reaction vessel, add the antibody solution.

    • Add the azide-functionalized drug-linker stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker is a common starting point.[19]

    • Add the pre-mixed copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 30-60 minutes, protected from light.[6]

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and catalyst components.[6]

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as mass spectrometry (MS) and hydrophobic interaction chromatography (HIC).[3][20]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized drug to an azide-modified antibody.

Materials:

  • Azide-functionalized monoclonal antibody in PBS, pH 7.4

  • DBCO-functionalized drug-linker dissolved in DMSO

  • Purification system (e.g., desalting column, size-exclusion chromatography)[4]

Procedure:

  • Antibody Preparation: Prepare the azide-functionalized antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Drug-Linker Preparation: Prepare a stock solution of the DBCO-functionalized drug-linker in DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a reaction vessel, add the antibody solution.

    • Add the DBCO-functionalized drug-linker stock solution to the antibody solution. A 5-10 fold molar excess is typically used.[19]

    • Gently mix and incubate at 4°C for 24-48 hours or at 25°C for at least 4 hours with agitation.[15]

  • Purification: Remove excess unreacted drug-linker by passing the reaction mixture through a desalting column or by size-exclusion chromatography.[4]

  • Characterization: Determine the DAR and assess the purity of the ADC using MS, HIC, and/or UV/Vis spectrophotometry.[3][20]

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol provides a general method for conjugating a tetrazine-modified drug to a trans-cyclooctene (TCO)-functionalized antibody.

Materials:

  • TCO-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized drug-linker dissolved in an organic solvent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the TCO-functionalized antibody at a concentration of 1-5 mg/mL in the reaction buffer.[21]

  • Drug-Linker Preparation: Prepare a stock solution of the tetrazine-functionalized drug-linker in DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, add the TCO-functionalized antibody solution.

    • Add the tetrazine-functionalized drug-linker stock solution to the antibody solution. The molar ratio will depend on the desired DAR.

    • Gently mix and incubate at room temperature. The reaction is often complete in less than 2 hours.[18]

  • Purification: Purify the ADC using size-exclusion chromatography to remove any unreacted drug-linker.

  • Characterization: Analyze the purified ADC for DAR and purity using appropriate analytical techniques such as MS, HIC, and UV/Vis spectrophotometry.[3][20]

Visualization of Key Concepts

The following diagrams, generated using Graphviz, illustrate the fundamental principles and workflows discussed in this guide.

ADC_Synthesis_Workflow cluster_antibody Antibody Functionalization cluster_payload Payload Functionalization cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization Antibody Antibody Functionalized Antibody Functionalized Antibody Antibody->Functionalized Antibody Site-specific incorporation of azide or alkyne Click Reaction Click Reaction Functionalized Antibody->Click Reaction Payload Payload Functionalized Payload Functionalized Payload Payload->Functionalized Payload Attachment of complementary click handle Functionalized Payload->Click Reaction Purified ADC Purified ADC Click Reaction->Purified ADC Formation of stable linkage Characterization DAR, Purity, Stability Purified ADC->Characterization

Caption: General workflow for ADC synthesis using click chemistry.

Click_Chemistry_Reactions cluster_cyaac CuAAC cluster_spaac SPAAC cluster_iedda IEDDA Alkyne R₁-C≡CH Triazole_c R₁-Triazole-R₂ Alkyne->Triazole_c Azide_c R₂-N₃ Azide_c->Triazole_c Catalyst + Cu(I) catalyst Cyclooctyne R₁-Cyclooctyne Triazole_s R₁-Triazole-R₂ Cyclooctyne->Triazole_s Azide_s R₂-N₃ Azide_s->Triazole_s NoCatalyst_s (No Catalyst) Tetrazine R₁-Tetrazine Dihydropyridazine R₁-Dihydropyridazine-R₂ Tetrazine->Dihydropyridazine TCO R₂-TCO TCO->Dihydropyridazine NoCatalyst_i (No Catalyst)

Caption: Core click chemistry reactions for ADC synthesis.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate Tumor Cell Tumor Cell (Antigen-Positive) ADC->Tumor Cell Binding to Tumor Antigen Internalization Internalization Tumor Cell->Internalization Lysosome Lysosome Internalization->Lysosome Endocytosis Drug Release Drug Release Lysosome->Drug Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug Release->Apoptosis Cytotoxic Effect

Caption: ADC mechanism of action leading to tumor cell death.

Conclusion

Click chemistry has emerged as an essential technology in the development of advanced ADCs.[][2] The ability to synthesize homogeneous conjugates with precise control over the DAR and conjugation site has a profound impact on the therapeutic potential of these targeted therapies.[] By providing a selection of bioorthogonal reactions with varying kinetics and requirements, click chemistry offers a versatile and powerful platform for the rational design and synthesis of next-generation ADCs with improved safety and efficacy profiles. As research in this area continues to advance, the application of click chemistry will undoubtedly play a pivotal role in bringing more effective cancer treatments to the clinic.

References

Methodological & Application

Application Notes and Protocols for Val-Cit Linker Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs).[1][2] This linker is engineered for high stability in systemic circulation and for specific cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[3][4] This targeted release of the cytotoxic payload within cancer cells is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity.[5] These application notes provide detailed protocols for in vitro Val-Cit linker cleavage assays using two common analytical methods: High-Performance Liquid Chromatography (HPLC) and fluorescence-based assays.

Principle of the Assay

The in vitro Val-Cit linker cleavage assay is designed to quantify the rate and extent of payload release from an ADC in the presence of a specific protease, typically recombinant human Cathepsin B. The assay mimics the conditions within the lysosome where the ADC is processed after internalization into a target cell.[6] Cleavage of the Val-Cit linker by Cathepsin B triggers a self-immolative cascade of the p-aminobenzyl carbamate (PABC) spacer, leading to the release of the free, active cytotoxic drug.[6] The amount of released payload is then quantified over time to determine the linker's cleavage kinetics.

Data Presentation

Quantitative data from Val-Cit linker cleavage assays are essential for comparing the stability and cleavage efficiency of different ADC constructs. The following tables provide a summary of comparative cleavage data for various dipeptide linkers.

Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate/Half-lifeNotes
Val-CitBaselineConsidered the benchmark for efficient cleavage and stability.[6]
Val-Ala~50% of Val-Cit rateAlso effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.[2][7]
Phe-Lys~30-fold faster than Val-Cit (by isolated Cathepsin B)Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[7]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Model Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Arg-Arg-AMC390--
Z-Phe-Arg-AMC--High catalytic efficiency
Z-Nle-Lys-Arg-AMC--High catalytic efficiency
Abz-HPGGPQ-EDDnp--157,000

Note: Direct kinetic parameters for the cleavage of full ADCs are not widely published. The data above are for model substrates and provide insights into the efficiency of different peptide sequences as Cathepsin B substrates.[6][8][9]

Experimental Protocols

Protocol 1: HPLC-Based Val-Cit Linker Cleavage Assay

This protocol outlines a typical experiment to quantify the release of a payload from an ADC in the presence of purified Cathepsin B using HPLC analysis.

Materials:

  • ADC with Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0

  • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Quenching Solution: Acetonitrile or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and adjust the pH to 5.0-6.0.

    • Prepare the DTT Activation Solution. DTT is necessary to maintain the active-site cysteine of Cathepsin B in a reduced state.

    • Prepare a stock solution of the ADC in an appropriate solvent.

  • Enzyme Activation:

    • Pre-warm the Assay Buffer to 37°C.

    • Activate the recombinant Cathepsin B by incubating it with the Activation Solution in the Assay Buffer at 37°C for 15-30 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM).

    • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).

  • Incubation and Time Points:

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding an excess of cold Quenching Solution to the aliquot. This will precipitate the protein and stop the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant containing the released payload by HPLC.

    • Quantify the amount of released payload by comparing the peak area to a standard curve of the free payload.

Protocol 2: Fluorescence-Based Val-Cit Linker Cleavage Assay

This protocol describes a high-throughput method to screen for linker cleavage using a fluorogenic substrate. This assay commonly uses a Val-Cit linker conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), which exhibits increased fluorescence upon cleavage.[10]

Materials:

  • Val-Cit-AMC fluorogenic substrate

  • Recombinant human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0

  • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water (prepare fresh)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and adjust the pH to 5.0-6.0.

    • Prepare the DTT Activation Solution.

    • Prepare a stock solution of the Val-Cit-AMC substrate in DMSO.

  • Enzyme Activation:

    • Activate the recombinant Cathepsin B by incubating it with the Activation Solution in the Assay Buffer at 37°C for 15-30 minutes.

  • Reaction Setup:

    • In the wells of a 96-well microplate, add the activated Cathepsin B solution.

    • Add the Val-Cit-AMC substrate solution to each well to initiate the reaction. The final substrate concentration should be optimized based on the Km of the substrate, if known.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) with measurements taken every 1-2 minutes.

    • Use an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm for AMC.

  • Data Analysis:

    • Determine the rate of cleavage from the slope of the fluorescence versus time plot in the linear range of the reaction.

    • The rate of reaction can be used to compare the cleavage efficiency of different linkers or the effect of inhibitors.

Mandatory Visualizations

ADC_Internalization_and_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Val-Cit Linker Cleavage CathepsinB Cathepsin B Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of

Caption: ADC internalization and payload release pathway.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (ADC/Substrate, Buffer, DTT) Enzyme_Activation Activate Cathepsin B (with DTT at 37°C) Reagents->Enzyme_Activation Reaction_Setup Combine ADC/Substrate and Activated Enzyme Enzyme_Activation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Quench Reaction (at time points) Incubation->Quenching Fluorescence_Analysis Fluorescence Reading Incubation->Fluorescence_Analysis HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Analysis Data Analysis (Quantify Payload Release) HPLC_Analysis->Data_Analysis Fluorescence_Analysis->Data_Analysis

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Caption: Mechanism of Val-Cit-PABC linker cleavage.

References

Application Notes and Protocols for Azide-PEG1-Val-Cit-PABC-OH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG1-Val-Cit-PABC-OH is a state-of-the-art, cleavable linker used in the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). This heterobifunctional linker is meticulously designed to connect a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload. Its multi-component structure ensures stability in systemic circulation and facilitates specific, enzyme-mediated drug release within the target cancer cells, thereby enhancing the therapeutic window.

The key components of this compound each serve a distinct and critical function:

  • Azide Group (N₃): Provides a bioorthogonal handle for efficient and specific conjugation to alkyne-modified molecules via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

  • Polyethylene Glycol (PEG1) Spacer: A single PEG unit enhances the hydrophilicity and solubility of the ADC, which can mitigate aggregation, improve in vivo stability, and reduce steric hindrance.[3]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[4][] This enzymatic cleavage is the trigger for drug release.

  • p-Aminobenzyl Carbamate (PABC) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit linker, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" ensures the release of the conjugated payload in its unmodified, fully active form.[6]

  • Hydroxyl Group (-OH): This terminal group allows for the attachment of the cytotoxic payload, typically through the formation of a carbamate linkage.

These application notes provide a comprehensive overview of the utility of this compound, along with detailed protocols for the synthesis, characterization, and evaluation of ADCs developed using this advanced linker.

Mechanism of Action in Targeted Drug Delivery

The therapeutic efficacy of an ADC constructed with the this compound linker is contingent upon a sequence of well-orchestrated events, ensuring targeted cell killing while minimizing off-target toxicity.

Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Tumor Cell ADC ADC in Circulation (Stable) Binding ADC Binds to Tumor Antigen ADC->Binding Targeting Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation DrugRelease Active Drug Release SelfImmolation->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Mechanism of Action of an ADC with this compound Linker.

Data Presentation

The following tables summarize representative quantitative data for ADCs utilizing Val-Cit-PABC linkers. It is important to note that specific values will vary depending on the antibody, payload, cancer cell line, and experimental conditions.

Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit-PABC Linkers

Cell LineTarget AntigenPayloadIC₅₀ (ng/mL)Reference
N87HER2Thailanstatin13 - 43[7]
BT474HER2Thailanstatin13 - 43[7]
HCC1954HER2Thailanstatin< 173[7]
A549EGFRMMAENot specified, but effective inhibition[8]
JIMT-1 (HER2-low)HER2DM1Not specified, but effective inhibition[9]

Table 2: Plasma Stability of ADCs with Val-Cit-PABC Based Linkers

Linker ModificationPlasma SourceIncubation Time% Intact ADC RemainingReference
Standard VC-PABCHuman28 daysNo significant degradation[10]
Standard VC-PABCMouse4.5 daysVariable, site-dependent[11]
Modified VC-PABC (Linker 7)Mouse4.5 daysConsistently higher than standard[11]
Glu-Val-Cit-PABCMouseNot specifiedAlmost no premature cleavage[10]

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of ADCs using this compound.

Protocol 1: ADC Conjugation via Click Chemistry

This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody using this compound.

ADC_Conjugation_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation Antibody Monoclonal Antibody Reaction1 Reaction with DBCO-NHS Ester (or other alkyne handle) Antibody->Reaction1 Linker This compound Purification1 Purification (e.g., Desalting Column) Reaction1->Purification1 Alkyne_Ab Alkyne-Modified Antibody Purification1->Alkyne_Ab Reaction2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne_Ab->Reaction2 Payload Azide-Modified Payload Purification2 Purification (e.g., Size Exclusion Chromatography) Reaction2->Purification2 Final_ADC Final ADC Conjugate Purification2->Final_ADC

Workflow for ADC Conjugation.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (or other suitable alkyne-containing crosslinker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide-PEG1-Val-Cit-PABC-Payload conjugate

  • Desalting columns

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Alkyne Modification of the Antibody:

    • Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

    • Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS.

  • Payload Conjugation (SPAAC):

    • Prepare a stock solution of the Azide-PEG1-Val-Cit-PABC-Payload in DMSO.

    • Add a 1.5- to 5-fold molar excess of the azide-payload to the alkyne-modified antibody.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Purify the final ADC conjugate using SEC to remove unreacted payload and any aggregates.

    • Concentrate the purified ADC and store it at 4°C for short-term use or -80°C for long-term storage.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[12][13][14][][16]

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the rate of payload release from the ADC in the presence of Cathepsin B.

Materials:

  • ADC with this compound linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions, typically by incubation in a buffer containing a reducing agent like DTT.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (final concentration ~1 µM) with the pre-warmed assay buffer.

    • Initiate the reaction by adding activated Cathepsin B (final concentration ~20 nM).

    • Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding an equal volume of the quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)

This protocol determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate for 72-120 hours at 37°C in a CO₂ incubator.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Follow the manufacturer's protocol and read the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Tumor cells (antigen-positive)

  • ADC, vehicle control, and other control antibodies

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject tumor cells (e.g., 2-5 x 10⁶ cells) into the flank of each mouse.[8]

    • Monitor the mice for tumor growth.

  • Treatment:

    • When the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).

    • Administer the treatments, typically via intravenous injection, at a predetermined schedule (e.g., once or weekly).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[17]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Analyze the data for statistically significant differences in tumor growth between the treatment groups.

Conclusion

This compound is a highly versatile and effective linker for the development of targeted drug delivery systems. Its well-defined components allow for stable drug transport in circulation and specific, efficient payload release within target cells. The protocols provided herein offer a framework for the successful conjugation, characterization, and evaluation of ADCs utilizing this advanced linker technology. Careful optimization of conjugation conditions and thorough in vitro and in vivo testing are crucial for advancing novel ADC candidates toward clinical applications.

References

Synthesis of a Custom Antibody-Drug Conjugate Using a Cleavable Azide-PEG1-Val-Cit-PABC-OH Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and characterization of a custom Antibody-Drug Conjugate (ADC) utilizing the Azide-PEG1-Val-Cit-PABC-OH linker. This advanced linker system facilitates the site-specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb) through bioorthogonal click chemistry, offering enhanced homogeneity and a defined drug-to-antibody ratio (DAR). The integrated valine-citrulline (Val-Cit) peptide is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, ensuring targeted drug release within cancer cells.

Mechanism of Action

The synthesized ADC targets a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized via endocytosis.[1] Trafficking to the lysosome exposes the linker to a highly acidic and enzyme-rich environment.[2] Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide sequence.[1] This cleavage initiates a self-immolative cascade of the p-aminobenzyloxycarbonyl (PABC) spacer, leading to the release of the active cytotoxic payload into the cytoplasm.[1] The released payload can then exert its pharmacological effect, typically by disrupting critical cellular processes like microtubule dynamics or DNA replication, ultimately inducing apoptosis.[3][4]

Application Notes

The this compound linker is a versatile tool for the development of ADCs. The azide functional group allows for a highly selective and bioorthogonal conjugation reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] This copper-free click chemistry approach is ideal for use with sensitive biological molecules as it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[7][8] The single polyethylene glycol (PEG1) spacer enhances the hydrophilicity of the linker-payload complex, which can improve solubility and reduce aggregation of the final ADC.[9]

Experimental Protocols

Protocol 1: Activation of Cytotoxic Payload and Conjugation to this compound

This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group to the hydroxyl moiety of the linker via an esterification reaction.

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid functional group (e.g., a derivative of MMAE or DM1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Payload Activation: In an anhydrous environment, dissolve the cytotoxic payload in DMF or DMSO. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group, forming an NHS ester.

  • Linker Conjugation: To the activated payload solution, add 1.0 equivalent of this compound dissolved in a minimal amount of anhydrous DMF or DMSO.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or overnight at 4°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with a suitable solvent and purify the azide-linker-payload conjugate by reverse-phase HPLC.

  • Characterization: Lyophilize the purified fractions and confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Site-Specific Antibody Modification with a Strained Alkyne

To enable click chemistry, the antibody must first be modified to introduce a strained alkyne group (e.g., DBCO). This can be achieved through various site-specific conjugation techniques. One common method is to target the lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

  • DBCO-PEG-NHS ester

  • Reaction Buffer: PBS, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer (PBS, pH 8.0-8.5) to a concentration of 2-10 mg/mL.

  • Modification Reaction: Add a 5- to 10-fold molar excess of DBCO-PEG-NHS ester (dissolved in DMSO) to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM Tris and incubate for 15-30 minutes to quench any unreacted NHS ester.

  • Purification: Remove excess DBCO reagent and buffer exchange the modified antibody into a suitable storage buffer (e.g., PBS, pH 7.4) using desalting columns.

Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the final conjugation of the azide-linker-payload to the DBCO-modified antibody.

Materials:

  • DBCO-modified mAb (from Protocol 2)

  • Azide-linker-payload conjugate (from Protocol 1)

  • Reaction Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • SPAAC Reaction: To the DBCO-modified mAb in Reaction Buffer, add a 1.5- to 5-fold molar excess of the azide-linker-payload conjugate (dissolved in a minimal amount of a biocompatible solvent like DMSO). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[7]

  • Purification: Purify the resulting ADC to remove unreacted linker-payload and any aggregates using an SEC system (e.g., Superdex 200 or equivalent) equilibrated with the final formulation buffer.[9]

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation.

ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • UV-Vis Spectroscopy: This method is based on the differential absorbance of the antibody (at 280 nm) and the payload at its maximum absorbance wavelength. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[2]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. The addition of the hydrophobic linker-payload increases the antibody's hydrophobicity, allowing for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4). The average DAR can be calculated from the peak areas of the different species.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass of the intact or reduced ADC, allowing for the precise calculation of the DAR.[7]

Data Presentation

The following tables provide examples of quantitative data that can be generated during ADC development.

Table 1: In Vitro Cytotoxicity of a Trastuzumab-MMAE ADC with a Val-Cit Linker

Cell LineTarget AntigenIC50 (pmol/L)Reference
SK-BR-3HER214.3[10]
BT-474HER2Data not specified[11]
NCI-N87HER2Data not specified[11]

Table 2: In Vivo Efficacy of a Val-Cit-PABC-MMAD ADC in a Xenograft Model

Xenograft ModelTreatment GroupDoseTumor Growth InhibitionReference
BxPC3 (pancreatic)C16 Site D-Linker 5-VC-PABC-MMAD3 mg/kg (single injection)Significant tumor regression[12]
BxPC3 (pancreatic)C16 Site D-Linker 7-VC-PABC-MMAD3 mg/kg (single injection)Significant tumor regression[12]
Human LymphomaAnti-CD22-DM1-ADC3 mg/kg (single injection)Tumor regression[10]

Table 3: Stability of Val-Cit-PABC Based Conjugates in Mouse Plasma

Linker ModificationStability in Mouse PlasmaObservationReference
Conventional VCitUnstablePremature payload release due to carboxylesterase activity[12][13][14]
Glutamic acid-valine-citrulline (EVCit)Highly StableMinimal premature cleavage[14]

Visualizations

ADC_Synthesis_Workflow cluster_payload_prep Payload-Linker Synthesis cluster_ab_mod Antibody Modification cluster_adc_synthesis ADC Synthesis & Purification Payload Cytotoxic Payload (e.g., MMAE-COOH) Activated_Payload Activated Payload (NHS Ester) Payload->Activated_Payload EDC, NHS Azide_Linker_Payload Azide-Linker-Payload Activated_Payload->Azide_Linker_Payload Linker This compound Linker->Azide_Linker_Payload ADC Custom ADC Azide_Linker_Payload->ADC SPAAC 'Click' Reaction Antibody Monoclonal Antibody (mAb) DBCO_Antibody DBCO-modified mAb Antibody->DBCO_Antibody DBCO-PEG-NHS DBCO_Antibody->ADC Purified_ADC Purified & Characterized ADC ADC->Purified_ADC SEC Purification

Caption: Experimental workflow for the synthesis of a custom ADC.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload Cathepsin B Cleavage of Val-Cit Linker Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Attaching a Cytotoxic Drug to the PABC Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. A critical component of an ADC is the linker, which connects the antibody to the payload and plays a crucial role in the stability, efficacy, and overall therapeutic index of the conjugate. The p-aminobenzyl carbamate (PABC) system is a widely used self-immolative linker that ensures the release of an unmodified, fully active drug following cleavage of a nearby trigger, such as a protease-sensitive dipeptide.

This document provides detailed application notes and protocols for the attachment of a cytotoxic drug to the hydroxyl group of a p-aminobenzyl alcohol (PABC) spacer. This is a key step in the synthesis of a drug-linker construct, which is subsequently conjugated to an antibody. The protocols outlined below describe the activation of the PABC hydroxyl group and the subsequent conjugation of a hydroxyl-containing cytotoxic drug to form a stable carbonate linkage. Additionally, this guide covers the broader workflow of ADC production, characterization, and the mechanism of action of common payloads like Monomethyl Auristatin E (MMAE).

Core Concepts and Signaling Pathways

The cytotoxic payload of an ADC is designed to induce cell death upon internalization into the target cancer cell. Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, is a frequently used payload in clinically approved ADCs. MMAE functions by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly.[1] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[2][3][4]

MMAE_Signaling_Pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Associated Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Trafficking MMAE_free Free MMAE Lysosome->MMAE_free 4. Linker Cleavage & Drug Release Tubulin Tubulin Dimers MMAE_free->Tubulin 5. Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Mechanism of Action of an MMAE-based ADC.

Experimental Workflow for ADC Production and Characterization

The generation of a functional and well-characterized ADC is a multi-step process that begins with the synthesis of the drug-linker construct and culminates in a series of analytical tests to ensure quality and consistency.

ADC_Workflow PABC_Activation 1. Activation of PABC Hydroxyl Group Drug_Conjugation 2. Conjugation to Cytotoxic Drug PABC_Activation->Drug_Conjugation Purification_DL 3. Purification of Drug-Linker Construct Drug_Conjugation->Purification_DL Antibody_Prep 4. Antibody Reduction (for cysteine conjugation) ADC_Conjugation 5. Conjugation of Drug-Linker to Antibody Antibody_Prep->ADC_Conjugation Purification_ADC 6. Purification of ADC ADC_Conjugation->Purification_ADC DAR_Analysis 7. Drug-to-Antibody Ratio (DAR) Analysis Stability_Analysis 8. Stability Assessment (in vitro) Potency_Assay 9. In Vitro Cytotoxicity (Potency Assay)

Figure 2: Overall Experimental Workflow for ADC Production.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of ADCs. These values are representative and can vary depending on the specific antibody, drug, linker, and conjugation conditions.

Table 1: Drug-Linker Synthesis and Conjugation Efficiency

ParameterTypical Value/RangeMethod of DeterminationReference(s)
PABC Activation Yield 70-90%NMR, LC-MS[5][6]
Drug-Linker Conjugation Yield 60-85%HPLC, LC-MS[7]
Overall Drug-Linker Synthesis Yield 40-75%CalculatedN/A
Antibody Conjugation Efficiency >95%HPLC, UV-Vis[8]
Final ADC Yield (post-purification) 50-80%UV-Vis SpectroscopyN/A

Table 2: ADC Characterization Parameters

ParameterTypical Value/RangeMethod of DeterminationReference(s)
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.5HIC, RP-HPLC, LC-MS, UV-Vis[3][4][9][10]
Unconjugated Antibody < 5%HIC, RP-HPLC[9]
Aggregate Content < 5%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (t½) > 100 hoursLC-MS
In Vitro Cytotoxicity (IC50) 0.1 - 10 nMCell-based viability assays (e.g., MTT, CellTiter-Glo)N/A

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Construct via Carbonate Linkage

This protocol describes a two-step process for attaching a hydroxyl-containing cytotoxic drug to a PABC spacer. The first step involves the activation of the p-aminobenzyl alcohol hydroxyl group with p-nitrophenyl chloroformate. The second step is the conjugation of the activated PABC to the drug.

Materials:

  • p-Aminobenzyl alcohol

  • p-Nitrophenyl chloroformate (NPC)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydroxyl-containing cytotoxic drug (e.g., a derivative of camptothecin or other suitable payload)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and magnetic stirrer

Step 1: Activation of p-Aminobenzyl Alcohol with p-Nitrophenyl Chloroformate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-aminobenzyl alcohol (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. The formation of the p-nitrophenyl carbonate derivative of p-aminobenzyl alcohol will be observed as a new spot with a different Rf value.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the activated p-aminobenzyl p-nitrophenyl carbonate.

Step 2: Conjugation of the Activated PABC to a Hydroxyl-Containing Drug

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the hydroxyl-containing cytotoxic drug (1 equivalent) and the activated p-aminobenzyl p-nitrophenyl carbonate from Step 1 (1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2-3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the desired drug-linker conjugate.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude drug-linker construct by silica gel column chromatography or preparative HPLC.

Protocol 2: Conjugation of the Drug-Linker to an Antibody

This protocol describes the conjugation of a maleimide-activated drug-linker construct to a monoclonal antibody via reduced interchain disulfide bonds. This is a common method for producing ADCs with an average DAR of approximately 4.[8]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-activated drug-linker construct (e.g., MC-Val-Cit-PABC-Drug)

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography or tangential flow filtration)

  • PBS buffer, pH 7.4

Procedure:

  • Antibody Reduction:

    • To a solution of the mAb, add a freshly prepared solution of TCEP to a final concentration of 1-2 mM.

    • Incubate the reaction at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation:

    • Prepare a stock solution of the maleimide-activated drug-linker in DMSO.

    • Add the drug-linker solution to the reduced antibody solution. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid antibody denaturation. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching:

    • Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the drug-linker.

    • Incubate for an additional 20-30 minutes.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).

Protocol 3: Characterization of the Antibody-Drug Conjugate

A thorough characterization of the purified ADC is essential to ensure its quality and consistency.

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to separate ADC species with different numbers of conjugated drugs.[9] The weighted average of the peak areas corresponding to different DAR species is used to calculate the average DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The ADC is typically reduced to separate the light and heavy chains. The drug loading on each chain can be determined, and the overall DAR calculated.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can provide information on the distribution of different DAR species.[3][10]

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the average DAR can be estimated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[9]

2. Analysis of Aggregates and Fragments:

  • Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

3. In Vitro Stability Assessment:

  • Plasma Stability: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a time course. At various time points, samples are analyzed by LC-MS to quantify the amount of intact ADC and any released drug.

4. In Vitro Potency Assay:

  • Cell Viability Assay: The cytotoxic activity of the ADC is evaluated against a panel of cancer cell lines expressing the target antigen. Cells are treated with serial dilutions of the ADC, and cell viability is measured after a defined incubation period (e.g., 72-96 hours) using assays such as MTT or CellTiter-Glo. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then determined.

References

Application Notes and Protocols for the In Vitro Characterization of an Antibody-Drug Conjugate with a Valine-Citrulline Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. The valine-citrulline (Val-Cit) linker is a widely utilized enzyme-cleavable linker in ADC development.[][2][] It is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[][4][5] This targeted release of the cytotoxic payload within the cancer cell enhances the therapeutic window by maximizing on-target efficacy while minimizing off-target toxicity.[]

These application notes provide detailed protocols for the essential in vitro assays required to characterize an ADC featuring a Val-Cit linker. The key assays covered include:

  • Internalization Assay: To confirm the uptake of the ADC by target cells.

  • In Vitro Cytotoxicity Assay: To determine the potency of the ADC in killing target cancer cells.

  • Bystander Effect Assay: To assess the ability of the released payload to kill neighboring antigen-negative cells.

  • Plasma Stability Assay: To evaluate the stability of the ADC and the linker in plasma.

Mechanism of Action

The therapeutic action of an ADC equipped with a Val-Cit linker is initiated by the binding of the antibody component to its specific antigen on the surface of a cancer cell.[7] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[5][8] The complex is then trafficked to the lysosome, an acidic cellular organelle rich in hydrolytic enzymes, including Cathepsin B.[7][8] Within the lysosome, Cathepsin B recognizes and cleaves the dipeptide Val-Cit linker.[][8] This cleavage often initiates a self-immolative cascade through a p-aminobenzylcarbamate (PABC) spacer, leading to the release of the unmodified, fully active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.[5][8]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

ADC Mechanism of Action

Data Presentation

Table 1: In Vitro Cytotoxicity of ADC-Val-Cit
Cell Line (Antigen Status)ADC-Val-Cit IC50 (nM)Naked Antibody IC50 (nM)Free Drug IC50 (nM)
Target-Positive Cell Line A1.5> 10000.1
Target-Positive Cell Line B5.2> 10000.2
Target-Negative Cell Line C> 1000> 10000.5
Table 2: Bystander Killing Efficacy
Co-culture Ratio (Ag+:Ag-)ADC-Val-Cit (% Viable Ag- Cells)Control ADC (% Viable Ag- Cells)
1:13595
1:35098
1:97599
Table 3: Plasma Stability of ADC-Val-Cit
Time (days)% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
0100100
19892
39585
79178

Experimental Protocols

Protocol 1: Antibody Internalization Assay

This assay confirms that the ADC is internalized by the target cells, a prerequisite for the intracellular release of the cytotoxic payload.[9][10]

Materials:

  • Target-positive and target-negative cell lines

  • ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore

  • Cell culture medium and supplements

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or high-content imaging system

  • Flow cytometer (optional)

Procedure:

  • Cell Seeding: Seed target-positive and target-negative cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • ADC Labeling: If not already fluorescently labeled, label the ADC with a suitable fluorescent dye according to the manufacturer's instructions.

  • Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations (e.g., 0.1 to 10 µg/mL). Include an untreated control.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 4, 8, 24 hours) to allow for internalization.[11]

  • Imaging/Analysis:

    • Fluorescence Microscopy: Wash the cells with PBS to remove non-internalized ADC. Image the cells using a fluorescence microscope. Internalized ADC will appear as punctate fluorescence within the cells.[12]

    • Flow Cytometry: For a quantitative analysis, detach the cells and analyze them using a flow cytometer to measure the fluorescence intensity per cell.

Internalization_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Fluorescently Labeled ADC seed->treat incubate Incubate at 37°C for Various Time Points treat->incubate wash Wash to Remove Non-internalized ADC incubate->wash acquire Acquire Images or Data wash->acquire analyze Analyze Fluorescence Intensity acquire->analyze end End analyze->end

Internalization Assay Workflow
Protocol 2: In Vitro Cytotoxicity Assay

This assay measures the ability of the ADC to kill cancer cells and is a critical determinant of its potency.[13]

Materials:

  • Target-positive and target-negative cell lines

  • ADC-Val-Cit, naked antibody, and free cytotoxic drug

  • Cell culture medium and supplements

  • 96-well clear microplates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Serial Dilutions: Prepare serial dilutions of the ADC-Val-Cit, naked antibody, and free drug in cell culture medium.

  • Treatment: Add the diluted compounds to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours).[14]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Bystander Effect Assay

The bystander effect occurs when the cytotoxic payload released from the target cell kills adjacent, antigen-negative cells.[15][16][17] This is particularly important for treating heterogeneous tumors.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)

  • ADC-Val-Cit and a control ADC (with a non-permeable payload)

  • Cell culture medium and supplements

  • 96-well plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 1:9) in a 96-well plate.[18]

  • Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of the ADC-Val-Cit and the control ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze by flow cytometry. The viability of the Ag- (GFP-positive) cells can be determined by gating on the GFP signal and using a viability dye (e.g., Propidium Iodide).

    • Imaging: Use a high-content imaging system to selectively count the number of viable GFP-positive cells.

  • Data Analysis: Quantify the percentage of viable Ag- cells in the ADC-treated wells compared to the untreated and control ADC-treated wells.

Bystander_Effect_Workflow start Start coculture Co-culture Antigen-Positive (Ag+) and Antigen-Negative (Ag-/GFP+) Cells start->coculture treat Treat with ADC-Val-Cit and Control ADC coculture->treat incubate Incubate for 72-120 hours treat->incubate analyze Analyze Viability of Ag-/GFP+ Cells (Flow Cytometry or Imaging) incubate->analyze quantify Quantify Bystander Killing analyze->quantify end End quantify->end

Bystander Effect Assay Workflow
Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to assess the potential for premature drug release, which can lead to off-target toxicity.[19][20]

Materials:

  • ADC-Val-Cit

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADC-Val-Cit in plasma (e.g., human, mouse) at 37°C.[19]

  • Time Points: At various time points (e.g., 0, 24, 72, 168 hours), take aliquots of the plasma-ADC mixture.

  • Sample Preparation: Process the samples to separate the ADC from plasma proteins. This may involve affinity capture of the ADC.

  • Quantification:

    • ELISA: Use an ELISA to measure the concentration of the intact ADC (total antibody and conjugated antibody).

    • LC-MS: Use liquid chromatography-mass spectrometry to measure the drug-to-antibody ratio (DAR) and to identify and quantify any released payload or metabolites.[21]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability of the ADC in plasma.

References

Determining the Drug-to-Antibody Ratio (DAR): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic efficacy and safety profile. An optimal DAR ensures potent cytotoxicity to target cells while minimizing off-target toxicities. Accurate and precise determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for routine quality control.

This document provides detailed application notes and experimental protocols for the principal methods employed for DAR determination. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine-linked vs. lysine-linked), the physicochemical properties of the drug and linker, and the desired level of detail.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[1][2][3][4] This technique is predicated on the distinct absorbance maxima of the antibody and the conjugated drug.[5] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the antibody and the drug can be determined, from which the average DAR is calculated.[][7]

Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species. For a mixture of components, the total absorbance at a given wavelength is the sum of the individual absorbances. By solving a set of simultaneous equations using the known extinction coefficients of the antibody and the drug at two different wavelengths, their respective concentrations in the ADC sample can be calculated.[][7]

Data Presentation:

ParameterValue
ADC Absorbance at 280 nm (A280)User-defined
ADC Absorbance at Drug's λmax (Aλmax)User-defined
Antibody Extinction Coefficient at 280 nm (εAb,280)Antibody-specific
Antibody Extinction Coefficient at λmax (εAb,λmax)Antibody-specific
Drug Extinction Coefficient at 280 nm (εDrug,280)Drug-specific
Drug Extinction Coefficient at λmax (εDrug,λmax)Drug-specific
Calculated Average DAR Value

Experimental Protocol:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at both the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λmax).

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Ensure the sample is free of interfering substances that absorb at the chosen wavelengths.

  • Spectrophotometer Measurement:

    • Use a calibrated UV/Vis spectrophotometer.

    • Blank the instrument with the same buffer used for the ADC sample.

    • Measure the absorbance of the ADC sample at 280 nm and at the drug's λmax.

  • Calculation of Average DAR:

    • Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):

      • A280 = (εAb,280 * C_Ab) + (εDrug,280 * C_Drug)

      • Aλmax = (εAb,λmax * C_Ab) + (εDrug,λmax * C_Drug)

    • Solve these simultaneous equations for C_Ab and C_Drug.

    • Calculate the average DAR using the formula: Average DAR = C_Drug / C_Ab

cluster_prep Sample Preparation cluster_measurement UV/Vis Measurement cluster_calc Calculation ADC_Sample ADC Sample in Buffer Spectrophotometer Spectrophotometer ADC_Sample->Spectrophotometer Buffer Blank (Buffer) Buffer->Spectrophotometer A280 Measure Absorbance at 280 nm Spectrophotometer->A280 Amax Measure Absorbance at Drug's λmax Spectrophotometer->Amax Equations Solve Simultaneous Equations (Beer-Lambert Law) A280->Equations Amax->Equations DAR_Calc Calculate Average DAR (C_Drug / C_Ab) Equations->DAR_Calc

UV/Vis Spectroscopy Workflow for DAR Determination.

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining both the average DAR and the distribution of different drug-loaded species, particularly for cysteine-linked ADCs.[5][8][9] The separation is based on the principle that the conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity.

Principle: In HIC, molecules are separated based on their hydrophobicity. A high salt concentration in the mobile phase promotes the binding of the ADC to the hydrophobic stationary phase. A decreasing salt gradient then elutes the different ADC species, with the least hydrophobic (unconjugated antibody, DAR=0) eluting first, followed by species with increasing DARs.[9][10]

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 0e.g., 5.2e.g., 5.1
DAR 2e.g., 8.9e.g., 25.4
DAR 4e.g., 12.3e.g., 45.3
DAR 6e.g., 15.1e.g., 19.8
DAR 8e.g., 17.5e.g., 4.4
Calculated Average DAR Value

Experimental Protocol:

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-3 min: 0% B

      • 3-28 min: 0-100% B

      • 28-30 min: 100% B

      • 30-32 min: 100-0% B

      • 32-35 min: 0% B

  • Data Analysis:

    • Integrate the peak areas for each DAR species.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100[]

cluster_prep Sample Preparation cluster_hic HIC Separation cluster_analysis Data Analysis ADC_Sample Dilute ADC in High Salt Buffer Injection Inject onto HIC Column ADC_Sample->Injection Gradient Apply Decreasing Salt Gradient Injection->Gradient Elution Elution of DAR Species (Low to High Hydrophobicity) Gradient->Elution Detection UV Detection (280 nm) Elution->Detection Integration Integrate Peak Areas Detection->Integration DAR_Calc Calculate Weighted Average DAR Integration->DAR_Calc

HIC Workflow for DAR Determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another widely used chromatographic method for DAR analysis.[11] It is often employed as an orthogonal method to HIC.[12] For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, separating the light and heavy chains.[12][13]

Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar, and the mobile phase is polar. Under denaturing conditions (low pH and organic solvent), the reduced light and heavy chains, with and without conjugated drugs, are separated based on their varying hydrophobicities.

Data Presentation:

ChainDrug LoadRetention Time (min)Peak Area (%)
Light Chain0e.g., 10.1e.g., 43.3
Light Chain1e.g., 12.5e.g., 56.7
Heavy Chain0e.g., 15.8e.g., 19.9
Heavy Chain1e.g., 18.2e.g., 36.1
Heavy Chain2e.g., 20.5e.g., 25.4
Heavy Chain3e.g., 22.1e.g., 18.6
Calculated Average DAR Value

Experimental Protocol:

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • RP-HPLC column (e.g., Agilent PLRP-S).[14]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation (Reduction):

    • To 50 µg of ADC (at 1 mg/mL), add dithiothreitol (DTT) to a final concentration of 50 mM.[15]

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.[16]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 80°C.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-5 min: 25% B

      • 5-25 min: 25-50% B

      • 25-26 min: 50-90% B

      • 26-28 min: 90% B

      • 28-30 min: 90-25% B

      • 30-35 min: 25% B

  • Data Analysis:

    • Integrate the peak areas for each light and heavy chain species.

    • Calculate the weighted average DAR using the formula: Average DAR = (Σ(% Peak Area_LC * Drug Load_LC) + Σ(% Peak Area_HC * Drug Load_HC)) / 100

cluster_prep Sample Preparation cluster_rp RP-HPLC Separation cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction Injection Inject onto RP-HPLC Column Reduction->Injection Gradient Apply Organic Solvent Gradient Injection->Gradient Elution Elution of Light & Heavy Chains (with/without drug) Gradient->Elution Detection UV Detection (280 nm) Elution->Detection Integration Integrate Peak Areas of Light & Heavy Chains Detection->Integration DAR_Calc Calculate Weighted Average DAR Integration->DAR_Calc

RP-HPLC Workflow for DAR Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method that provides detailed information on the DAR distribution and can confirm the identity of each species by its mass.[17][18] It can be performed on the intact ADC (native MS) or on the reduced and/or deglycosylated subunits.[17][19]

Principle: The ADC or its subunits are first separated by liquid chromatography (often RP-HPLC or Size Exclusion Chromatography) and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight of each species. The mass difference between the unconjugated and conjugated forms corresponds to the mass of the attached drug-linker, thus revealing the drug load.

Data Presentation:

SpeciesObserved Mass (Da)Relative Abundance (%)Inferred DAR
Intact ADC + 0 Druge.g., 148,050e.g., 4.50
Intact ADC + 1 Druge.g., 149,250e.g., 12.11
Intact ADC + 2 Drugse.g., 150,450e.g., 25.82
Intact ADC + 3 Drugse.g., 151,650e.g., 30.23
Intact ADC + 4 Drugse.g., 152,850e.g., 18.94
Intact ADC + 5 Drugse.g., 154,050e.g., 8.55
Calculated Average DAR Value

Experimental Protocol:

  • Instrumentation and Column:

    • LC-MS system (e.g., Q-TOF or Orbitrap).

    • Appropriate LC column (e.g., RP-HPLC for reduced subunits, SEC for intact ADC).

  • Mobile Phases (for RP-LC-MS):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation (Optional):

    • Reduction: As described in the RP-HPLC protocol.

    • Deglycosylation: Treat the ADC with PNGase F to remove N-linked glycans, which simplifies the mass spectrum.

  • LC-MS Conditions:

    • Follow the chromatographic conditions outlined in the RP-HPLC protocol.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Mass Range: e.g., 500-4000 m/z.

      • Capillary Voltage: e.g., 3.5 kV.

      • Source Temperature: e.g., 120°C.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the zero-charge masses of the different species.

    • Identify the peaks corresponding to different drug loads based on their mass.

    • Calculate the weighted average DAR based on the relative abundance of each species.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Pretreatment Optional: Reduction/Deglycosylation ADC_Sample->Pretreatment LC_Separation LC Separation (RP-HPLC or SEC) Pretreatment->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Mass Analysis (m/z) ESI->MS_Analysis Deconvolution Deconvolute Mass Spectra MS_Analysis->Deconvolution Peak_ID Identify Peaks by Mass Deconvolution->Peak_ID DAR_Calc Calculate Weighted Average DAR Peak_ID->DAR_Calc

LC-MS Workflow for DAR Determination.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of ADCs with Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Antibody-Drug Conjugates (ADCs) that utilize Valine-Citrulline (Val-Cit) linkers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during ADC development and experimentation.

Issue 1: Premature Drug Release Observed in Preclinical Mouse Models

  • Question: My ADC with a Val-Cit linker shows significant instability and premature payload release in mouse plasma, leading to off-target toxicity and reduced efficacy in my mouse models. What is the likely cause and how can I address this?

  • Answer: This is a common issue and is most likely due to the susceptibility of the Val-Cit linker to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[1][2][3][4][5][6][7] This enzyme is known to hydrolyze the Val-Cit dipeptide, leading to premature drug release.[1][4] While Val-Cit linkers are generally stable in human and primate plasma, their instability in mouse plasma poses a significant challenge for preclinical evaluation.[2][3][5]

    Troubleshooting Steps:

    • Confirm Ces1C Sensitivity:

      • Conduct an in vitro plasma stability assay using mouse plasma.

      • Compare the stability of your Val-Cit ADC to a control ADC with a known stable linker (e.g., a non-cleavable linker).

      • If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[8]

    • Modify the Linker:

      • Introduce a hydrophilic group at the P3 position: Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to dramatically improve stability in mouse plasma by reducing susceptibility to Ces1C cleavage, without significantly affecting the desired intracellular cleavage by Cathepsin B.[2][5][9]

      • Explore alternative peptide sequences: Consider linkers with different amino acid sequences that are less prone to cleavage by mouse enzymes. For instance, replacing Val-Cit with Val-Ala has shown improved hydrophilicity and stability.[10]

    • Optimize Conjugation Site and Linker Length:

      • The site of conjugation on the antibody can influence linker stability.[2][8] Consider site-specific conjugation methods to attach the linker to more protected regions of the antibody.

      • Minimize the length of the linker to reduce its exposure to extracellular enzymes.[2]

Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies

  • Question: I am observing off-target toxicity, particularly neutropenia, which I suspect is due to premature drug release from my Val-Cit ADC. What could be the mechanism and how can I improve the safety profile?

  • Answer: Premature drug release in human systems can be mediated by human neutrophil elastase (NE), an enzyme secreted by neutrophils that can cleave the Val-Cit linker.[8][9][11][12][13] This off-target cleavage can lead to the systemic release of the cytotoxic payload, resulting in toxicities such as myelosuppression, including neutropenia and thrombocytopenia.[6][8][11]

    Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity:

      • Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.

      • Monitor the release of the payload over time using techniques like HPLC or LC-MS.

    • Implement Advanced Linker Designs:

      • P2 Amino Acid Modification: Incorporating glycine at the P2 position to create a Glutamic acid-Glycine-Citrulline (EGCit) linker has been shown to increase resistance to neutrophil elastase-mediated degradation.[9]

      • Tandem-Cleavage Linkers: Employ linkers that require two sequential enzymatic cleavages for payload release. For example, a linker containing a β-glucuronide moiety in addition to the Val-Cit sequence will only release the payload after being processed by both β-glucuronidase and Cathepsin B.[8][11]

      • Exolinker Design: Consider an "exolinker" approach, which repositions the cleavable peptide to a different part of the linker-drug moiety, potentially shielding it from premature cleavage.[12][13]

Issue 3: ADC Aggregation and Poor Pharmacokinetics

  • Question: My Val-Cit linked ADC, especially at a higher drug-to-antibody ratio (DAR), is showing signs of aggregation. How does this affect my ADC and what can I do to mitigate it?

  • Answer: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) linker, often combined with a hydrophobic payload like MMAE, can lead to ADC aggregation.[4][12][13] Aggregation is a critical issue as it can negatively impact the ADC's solubility, pharmacokinetics, efficacy, and can also lead to immunogenicity.[4][14]

    Troubleshooting Steps:

    • Characterize Aggregation:

      • Use analytical techniques such as Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify the level of aggregation.[15][16]

    • Optimize Drug-to-Antibody Ratio (DAR):

      • Higher DAR values are often correlated with increased aggregation.[15][17] Experiment with producing ADCs with a lower average DAR to see if aggregation is reduced.

    • Introduce Hydrophilic Moieties:

      • Linker Modification: Incorporate hydrophilic elements into the linker, such as polyethylene glycol (PEG) spacers or hydrophilic amino acids (e.g., glutamic acid in the EVCit linker).[5][][19]

      • Hydrophilic Payloads: If possible, consider using a more hydrophilic payload.

    • Formulation Development:

      • Optimize the formulation buffer by screening different pH values, excipients, and stabilizers to improve the colloidal stability of the ADC.

Frequently Asked Questions (FAQs)

  • Q1: What is the intended mechanism of cleavage for a Val-Cit linker?

    • A1: The Val-Cit linker is designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[8][11][20][] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond between the citrulline and the PABC self-immolative spacer.[8][20] This triggers a 1,6-elimination of the PABC group, releasing the unmodified cytotoxic payload inside the cell.[8][22]

  • Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

    • A2: This discrepancy is due to species-specific differences in plasma enzymes. Mouse plasma contains carboxylesterase 1C (Ces1C), which can efficiently cleave the Val-Cit linker, while this enzyme is absent or has very low activity in human plasma.[1][2][3][5][6]

  • Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?

    • A3: Yes, the hydrophobic nature of the Val-Cit-PABC linker, especially when combined with a hydrophobic payload, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[4][12][13] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.[4]

  • Q4: What is a "bystander effect" and how does the Val-Cit linker contribute to it?

    • A4: The bystander effect refers to the killing of neighboring antigen-negative tumor cells by the payload released from an ADC that has targeted an antigen-positive cell. The Val-Cit linker, when paired with a membrane-permeable payload, can contribute to this effect. After the payload is released inside the target cell, it can diffuse out and kill adjacent cancer cells, which can be beneficial for treating heterogeneous tumors.

Data Summary Tables

Table 1: Impact of Linker Modification on ADC Stability in Mouse Plasma

Linker TypeADC ModelAnimal ModelKey Stability FindingReference(s)
Val-Cit (VCit) Trastuzumab-MMAFMouseUnstable, significant payload loss[2][5]
Glu-Val-Cit (EVCit) Trastuzumab-MMAFMouseSignificantly improved stability, with a half-life increasing from ~2 days (VCit) to ~12 days.[2][5]
Triglycyl Peptide Anti-EpCAM-DM1MouseHigh stability, comparable to non-cleavable linkers.[10]
Sulfatase-cleavable Trastuzumab-MMAEMouseHigh plasma stability (over 7 days), compared to Val-Cit which was hydrolyzed within 1 hour.[10]

Table 2: Comparison of Different Linker Chemistries on Aggregation

Linker TypePayloadDARAggregation LevelReference(s)
Val-Cit MMAE~7Increased to 1.80%[10]
Val-Ala MMAE~7No obvious increase in dimeric peak[10]
Val-Cit Camptothecin analogue8>80%[23]
β-glucuronide Camptothecin analogue8<5%[23]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.

  • Materials:

    • ADC construct

    • Freshly collected plasma (e.g., mouse, rat, human) with anticoagulant (e.g., heparin)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Analytical system for quantification (e.g., HIC-HPLC, RP-HPLC, LC-MS)

  • Methodology:

    • Dilute the ADC to a final concentration of approximately 1 mg/mL in plasma.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by freezing the sample at -80°C.

    • Analyze the samples to determine the percentage of intact ADC remaining and to quantify the amount of released payload. This can be done by:

      • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs.

      • LC-MS: To measure the average DAR of the intact ADC or to quantify the released payload after protein precipitation.[24][25]

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

  • Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates of the ADC.

  • Materials:

    • ADC sample

    • SEC-HPLC system with a UV detector

    • Appropriate SEC column (e.g., TSKgel G3000SWxl)

    • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • Methodology:

    • Equilibrate the SEC column with the mobile phase.

    • Inject a known amount of the ADC sample (e.g., 50-100 µg).

    • Run the chromatography at a constant flow rate.

    • Monitor the eluent at 280 nm.

    • Integrate the peak areas corresponding to the monomer, dimer, and high molecular weight species to calculate the percentage of each.

Visualizations

ADC_Cleavage_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circ Intact ADC (Val-Cit Linker) Premature_Release Prematurely Released Payload ADC_circ->Premature_Release Cleavage Internalization Internalization ADC_circ->Internalization Targeting & Binding Ces1C Mouse Ces1C Ces1C->ADC_circ NE Human Neutrophil Elastase NE->ADC_circ Lysosome Lysosome (pH 4.5-5.0) Internalization->Lysosome Trafficking Released_Payload Released Payload (Intended Effect) Lysosome->Released_Payload Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome

Caption: Intended and unintended cleavage pathways of a Val-Cit linker ADC.

Troubleshooting_Workflow Start ADC Stability Issue Observed Issue_Type What is the nature of the instability? Start->Issue_Type Premature_Release Premature Payload Release Issue_Type->Premature_Release Payload Release Aggregation Aggregation Issue_Type->Aggregation Physical Instability Model_System In which system is the instability observed? Premature_Release->Model_System Aggregation_Action Action: - Characterize aggregation (SEC, DLS) - Optimize DAR - Introduce hydrophilic moieties - Formulation development Aggregation->Aggregation_Action Mouse Mouse Models Model_System->Mouse Mouse Human Human System / Cells Model_System->Human Human Ces1C_Action Action: - Confirm Ces1C sensitivity - Modify linker (e.g., EVCit) - Optimize conjugation site Mouse->Ces1C_Action NE_Action Action: - Assess NE sensitivity - Advanced linker design (e.g., EGCit, Tandem-cleavage) Human->NE_Action

Caption: Troubleshooting workflow for Val-Cit ADC stability issues.

References

Technical Support Center: Troubleshooting Premature Linker Cleavage in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides guidance for researchers, scientists, and drug development professionals encountering premature linker cleavage of antibody-drug conjugates (ADCs) in mouse plasma. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my ADC's linker stable in human plasma but shows significant cleavage in mouse plasma?

A1: A primary reason for this discrepancy is the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which is known to cleave certain peptide linkers, such as valine-citrulline (Val-Cit).[1][2][3] This enzyme is not present in human plasma, leading to the observed difference in stability.[1][2]

Q2: What is the intended mechanism for Val-Cit linker cleavage?

A2: Val-Cit linkers are designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside target tumor cells.[1][4] This allows for the specific release of the cytotoxic payload within the cancer cells.

Q3: Besides enzymatic cleavage, what other factors can contribute to premature drug release?

A3: Several factors can influence linker stability, including the specific chemistry of the linker, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[5] For instance, linkers at more solvent-exposed sites on the antibody may be more susceptible to cleavage.[6] Additionally, hydrophobic interactions between the linker and payload can sometimes lead to aggregation, which may affect the ADC's stability and pharmacokinetic properties.[3]

Q4: Can the choice of preclinical animal model impact the observed linker stability?

A4: Yes, the choice of animal model is critical. As mentioned, mouse plasma contains Ces1c, which can lead to premature cleavage of certain linkers.[1][2] It is important to consider these species-specific differences when designing and interpreting preclinical studies. In some cases, using a different rodent model or a Ces1c knockout mouse model might be necessary to accurately assess ADC stability.[3][4]

Q5: What are some strategies to improve linker stability in mouse plasma?

A5: Several strategies can be employed to enhance linker stability. One effective approach is to modify the linker design. For example, adding a glutamic acid residue to the N-terminus of the Val-Cit linker (creating an EVCit linker) has been shown to dramatically improve stability in mouse plasma by sterically hindering the action of Ces1c, without affecting its cleavage by Cathepsin B.[1][3] Other strategies include exploring alternative linker chemistries that are not susceptible to Ces1c cleavage, such as certain dipeptides, glucuronide-based linkers, or tandem-cleavage linkers.[2][7][8]

Troubleshooting Guide

If you are observing premature linker cleavage in your mouse plasma experiments, follow these steps to diagnose and address the issue.

Troubleshooting_Premature_Linker_Cleavage start Start: Premature Cleavage Observed in Mouse Plasma confirm_cleavage Step 1: Confirm Cleavage with In Vitro Assay start->confirm_cleavage cleavage_confirmed Cleavage Confirmed confirm_cleavage->cleavage_confirmed no_cleavage No Significant Cleavage (Re-evaluate in vivo data) confirm_cleavage->no_cleavage No identify_cause Step 2: Identify Cause cleavage_confirmed->identify_cause Yes ces1c_suspected Suspect Ces1c Sensitivity (e.g., Val-Cit linker) identify_cause->ces1c_suspected other_causes Investigate Other Causes (e.g., conjugation site, aggregation) ces1c_suspected->other_causes No mitigation_strategy Step 3: Implement Mitigation Strategy ces1c_suspected->mitigation_strategy Yes modify_linker Option A: Modify Linker Chemistry (e.g., EVCit, new linker type) mitigation_strategy->modify_linker change_model Option B: Use Ces1c Knockout Mouse Model mitigation_strategy->change_model validate_solution Step 4: Validate Solution with In Vitro/In Vivo Assays modify_linker->validate_solution change_model->validate_solution end End: Optimized ADC Stability validate_solution->end Plasma_Stability_Assay_Workflow prep_adc 1. Prepare ADC Solution incubation 3. Incubate ADC in Plasma at 37°C prep_adc->incubation prep_plasma 2. Prepare Mouse Plasma (Citrate-anticoagulated) prep_plasma->incubation sampling 4. Collect Aliquots at Time Points (e.g., 0, 6, 24, 48, 72h) incubation->sampling quenching 5. Quench Reaction (e.g., cold PBS, organic solvent) sampling->quenching analysis 6. Analyze Samples quenching->analysis elisa ELISA for conjugated antibody analysis->elisa lcms LC-MS for free payload analysis->lcms data_analysis 7. Data Analysis: Calculate % intact ADC and/or free payload elisa->data_analysis lcms->data_analysis Cleavage_Mechanism ADC Antibody-Drug Conjugate (Val-Cit Linker) Cleavage Enzymatic Cleavage of Val-Cit ADC->Cleavage Ces1c Mouse Carboxylesterase 1c (Ces1c) Ces1c->Cleavage catalyzes Released_Payload Prematurely Released Cytotoxic Payload Cleavage->Released_Payload Antibody Deconjugated Antibody Cleavage->Antibody

References

Technical Support Center: Troubleshooting Linker-Payload Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor solubility of linker-payload conjugates.

Troubleshooting Guides

Guide: Addressing Poor Linker-Payload Conjugate Solubility

Poor solubility of linker-payload conjugates, particularly antibody-drug conjugates (ADCs), is a common challenge that can lead to aggregation, reduced stability, poor pharmacokinetics, and manufacturing difficulties.[1] This guide provides a systematic approach to identifying the root cause of solubility issues and implementing effective solutions.

1. Identifying the Cause of Poor Solubility

The first step in troubleshooting is to identify the potential sources of poor solubility. The overall hydrophobicity of the ADC is a primary driver of aggregation and poor solubility.[]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation and decreased solubility.[3] High DAR ADCs are more prone to forming soluble and insoluble aggregates.[4]

  • Hydrophobic Payloads: Many potent cytotoxic drugs used as payloads are inherently hydrophobic.[] This hydrophobicity is a major contributor to the poor solubility of the final conjugate.[5]

  • Linker Chemistry: The chemical properties of the linker play a crucial role. Hydrophobic linkers can exacerbate solubility issues, while the lack of hydrophilic moieties can fail to counterbalance the payload's hydrophobicity.[6]

  • Conjugation Method: Traditional conjugation methods that randomly attach payloads to lysine or cysteine residues can result in a heterogeneous mixture of ADCs with varying DARs.[7] Some species within this mixture may be highly prone to aggregation.

Workflow for Identifying Solubility Issues

A Poorly Soluble Linker-Payload Conjugate Observed (Precipitation, Aggregation) B Characterize the Conjugate A->B C Analyze DAR Distribution (e.g., HIC, Mass Spec) B->C D Assess Hydrophobicity (e.g., HIC) B->D E Evaluate Formulation Buffer (pH, Excipients) B->E F Hypothesize Primary Cause C->F D->F E->F G High DAR F->G High heterogeneity or average DAR H Hydrophobic Payload/Linker F->H High hydrophobicity independent of DAR I Suboptimal Formulation F->I Solubility is buffer dependent A Linker-Payload Conjugate B Initial Solubility Assessment (Visual Inspection, Turbidity) A->B C Buffer Screening (pH, Ionic Strength) B->C Solubility Issue Confirmed D Excipient Screening (Surfactants, Sugars, Amino Acids) C->D E Characterize Lead Formulations (HIC, SEC, DLS) D->E F Stress Stability Studies (Thermal, Agitation) E->F G Optimized Formulation F->G

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to optimizing the drug-to-antibody ratio (DAR) for Antibody-Drug Conjugates (ADCs) featuring cleavable linkers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the importance and challenges of optimizing DAR for ADCs with cleavable linkers.

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?

A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule. It is considered a Critical Quality Attribute (CQA) because it directly influences the ADC's therapeutic window by affecting its efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures a balance between delivering a potent cytotoxic payload to tumor cells and minimizing off-target toxicities.[1]

Q2: How does a cleavable linker influence the optimization of DAR?

A2: Cleavable linkers are designed to release the cytotoxic payload under specific conditions within the tumor microenvironment or inside the target cell, such as in the presence of certain enzymes or at a lower pH.[2][] The choice of a cleavable linker is intertwined with DAR optimization. An unstable linker can lead to premature drug release in circulation, causing systemic toxicity, regardless of the DAR.[4] Conversely, a highly stable linker might not release the payload efficiently at the target site. Therefore, the linker's cleavage kinetics must be compatible with the desired DAR to achieve the intended therapeutic effect.

Q3: What are the consequences of a DAR that is too high or too low?

A3:

  • Low DAR (typically < 2): May result in insufficient potency, as not enough cytotoxic drug is delivered to the target cells to induce cell death.[5]

  • High DAR (typically > 4): Can lead to several challenges. Increased hydrophobicity of the ADC can cause aggregation, leading to faster clearance from circulation and reduced stability.[6] This can decrease the overall therapeutic exposure and potentially increase immunogenicity.[1][6] While a higher DAR can increase potency, it may also lead to increased off-target toxicity.

Q4: What are the most common types of cleavable linkers and how do they impact DAR optimization?

A4: The most common types of cleavable linkers include:

  • Protease-sensitive linkers (e.g., Valine-Citrulline): These are cleaved by enzymes like cathepsin B, which are abundant in the lysosomes of tumor cells.[2][] They are generally stable in circulation.[2]

  • pH-sensitive linkers (e.g., hydrazones): These linkers are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[2]

  • Glutathione-sensitive linkers (disulfide linkers): These are cleaved in the reducing environment of the cytoplasm, which has a high concentration of glutathione.[2]

The choice of linker impacts the payload release mechanism and, consequently, the desired DAR for optimal efficacy.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of DAR for ADCs with cleavable linkers.

Issue 1: Inconsistent DAR Between Batches

Symptoms: Significant variability in the average DAR is observed in different production batches of the same ADC.

Possible Causes and Solutions:

  • Inaccurate Reagent Concentration:

    • Troubleshooting: Re-verify the concentration of the antibody, linker-payload, and any reducing or capping agents using reliable analytical methods before starting the conjugation reaction.

  • Variations in Reaction Conditions:

    • Troubleshooting: Strictly control reaction parameters such as temperature, pH, and incubation time. Minor deviations in these parameters can significantly affect the conjugation efficiency.

  • Incomplete or Variable Antibody Reduction (for cysteine conjugation):

    • Troubleshooting: Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time to ensure consistent and complete reduction of the interchain disulfide bonds.

  • Reagent Degradation:

    • Troubleshooting: Use freshly prepared reagents whenever possible. If using stock solutions, ensure they have been stored correctly and have not undergone degradation.

Inconsistent_DAR Inconsistent DAR Reagent_Concentration Inaccurate Reagent Concentration Inconsistent_DAR->Reagent_Concentration Reaction_Conditions Variable Reaction Conditions Inconsistent_DAR->Reaction_Conditions Antibody_Reduction Incomplete Antibody Reduction Inconsistent_DAR->Antibody_Reduction Reagent_Degradation Reagent Degradation Inconsistent_DAR->Reagent_Degradation Solution1 Re-verify Concentrations Reagent_Concentration->Solution1 Solution2 Strictly Control Parameters Reaction_Conditions->Solution2 Solution3 Optimize Reduction Step Antibody_Reduction->Solution3 Solution4 Use Fresh Reagents Reagent_Degradation->Solution4

Troubleshooting workflow for inconsistent DAR.
Issue 2: ADC Aggregation

Symptoms: Observation of visible precipitates or detection of high molecular weight species by size-exclusion chromatography (SEC).

Possible Causes and Solutions:

  • High DAR and Increased Hydrophobicity:

    • Troubleshooting: Consider reducing the target DAR. Alternatively, incorporate hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design to counteract the hydrophobicity of the payload.[5]

  • Unfavorable Formulation Conditions:

    • Troubleshooting: Optimize the formulation buffer, including pH and excipients. Conduct a pH screening study to find the pH of maximum stability. Use stabilizing excipients like polysorbates to prevent surface-induced aggregation.

  • Stress During Processing:

    • Troubleshooting: Minimize mechanical stress during purification steps like tangential flow filtration (TFF). Optimize flow rates and pressures.

ADC_Aggregation ADC Aggregation High_DAR High DAR and Hydrophobicity ADC_Aggregation->High_DAR Formulation Unfavorable Formulation ADC_Aggregation->Formulation Processing_Stress Processing Stress ADC_Aggregation->Processing_Stress Solution1 Reduce DAR or Use Hydrophilic Linker High_DAR->Solution1 Solution2 Optimize Formulation (pH, Excipients) Formulation->Solution2 Solution3 Minimize Mechanical Stress Processing_Stress->Solution3

Troubleshooting workflow for ADC aggregation.
Issue 3: Premature Drug Release from Cleavable Linker

Symptoms: Detection of free payload in in vitro plasma stability assays or in vivo pharmacokinetic studies, leading to potential off-target toxicity.

Possible Causes and Solutions:

  • Linker Instability in Plasma:

    • Troubleshooting: For Val-Cit linkers, premature cleavage in mouse plasma can be due to carboxylesterase 1C (Ces1C).[7] Confirm this by conducting an in vitro plasma stability assay with mouse plasma.[7] Consider modifying the linker, for example, by adding a glutamic acid residue (Glu-Val-Cit) to reduce susceptibility to Ces1C.[7]

  • Cleavage by Non-Target Enzymes:

    • Troubleshooting: For Val-Cit linkers, cleavage by human neutrophil elastase can lead to neutropenia.[7] Assess this by incubating the ADC with purified neutrophil elastase.[7] Modifying the peptide sequence can confer resistance.[7]

  • Inappropriate Linker for the Target:

    • Troubleshooting: Re-evaluate the choice of cleavable linker based on the target's biology. For instance, a pH-sensitive linker might be more suitable for a target that is rapidly internalized into the acidic environment of lysosomes.

Section 3: Data Presentation

The following tables summarize quantitative data on the impact of DAR on various ADC properties.

Table 1: Impact of DAR on In Vitro Cytotoxicity (IC50)

ADC ConstructAverage DARTarget Cell LineIC50 (nM)
Trastuzumab-SN38 A3.7SKOV-35.2 ± 0.3
Trastuzumab-SN38 B3.2SKOV-34.4 ± 0.7
Trastuzumab-SN38 C3.4SKOV-35.1 ± 0.4
Mil40-11 SN38 ADC2BT4742.5
Mil40-11 SN38 ADC4BT4741.1
Mil40-11 SN38 ADC8BT4740.5

Data compiled from representative studies on SN38-based ADCs.[5]

Table 2: Impact of DAR on ADC Aggregation

ADC ConstructAverage DARAggregation (%)
Mil40-11 SN38 ADC2< 1
Mil40-11 SN38 ADC42.5
Mil40-11 SN38 ADC810.2
Trastuzumab MMAE ADC (stressed at 40°C)8>95%
Trastuzumab MMAU ADC (stressed at 40°C)82%

Data compiled from representative studies.[5][8]

Table 3: Comparative In Vitro Potency of ADCs with Different Cleavable Linkers

Linker TypePayloadTargetIC50 (pM)
Protease-Sensitive (Val-Cit)MMAEHER2+14.3
β-Galactosidase-cleavableMMAEHER2+8.8
Sulfatase-cleavableMMAEHER2+61

Note: Lower IC50 values indicate higher potency. Data compiled from various sources and may not be directly comparable due to differences in experimental setups.[2][9]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments in ADC development and characterization.

Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy

Principle: This method relies on the Beer-Lambert law and the differential absorbance of the antibody and the payload at specific wavelengths.

Materials:

  • ADC sample

  • Unconjugated antibody

  • Payload-linker

  • Spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Determine Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm.

    • Measure the absorbance of a known concentration of the payload-linker at its maximum absorbance wavelength (λmax) and at 280 nm.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the payload-linker at both wavelengths.

  • Measure ADC Absorbance:

    • Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the payload (Aλmax).

  • Calculate Concentrations:

    • Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the payload (C_drug):

      • A280 = (ε_Ab,280 * C_Ab) + (ε_drug,280 * C_drug)

      • Aλmax = (ε_Ab,λmax * C_Ab) + (ε_drug,λmax * C_drug)

  • Calculate DAR:

    • DAR = C_drug / C_Ab

Start Start Determine_Extinction_Coefficients Determine Extinction Coefficients (ε) Start->Determine_Extinction_Coefficients Measure_ADC_Absorbance Measure ADC Absorbance (A280 and Aλmax) Determine_Extinction_Coefficients->Measure_ADC_Absorbance Calculate_Concentrations Calculate Concentrations (C_Ab and C_drug) Measure_ADC_Absorbance->Calculate_Concentrations Calculate_DAR Calculate DAR (DAR = C_drug / C_Ab) Calculate_Concentrations->Calculate_DAR End End Calculate_DAR->End

Workflow for DAR determination by UV-Vis Spectroscopy.
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and elute later from the HIC column.

Materials:

  • ADC sample

  • HPLC system with a HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the prepared ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The first peak to elute is the unconjugated antibody (DAR0).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC constructs at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[5]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs.

    • Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.

    • Incubate for a predetermined period (e.g., 72-96 hours).[5]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours.[10]

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells ADC_Treatment Treat Cells with ADC Dilutions Seed_Cells->ADC_Treatment MTT_Addition Add MTT Solution and Incubate ADC_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Measure_Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro cytotoxicity MTT assay.
Protocol 4: In Vitro Plasma Stability Assay

Principle: This assay evaluates the stability of the ADC and the rate of premature drug release when incubated in plasma.

Materials:

  • ADC construct

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Analytical method for quantification (ELISA or LC-MS)

Procedure:

  • Incubation:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[10]

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]

  • Quantification:

    • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using a validated method like ELISA or LC-MS.[10]

  • Data Analysis:

    • Plot the concentration of intact ADC and free payload over time to determine the stability profile and the rate of drug deconjugation.

References

Technical Support Center: Purifying ADCs with Azide-PEG1-Val-Cit-PABC-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers working with Antibody-Drug Conjugates (ADCs) featuring the Azide-PEG1-Val-Cit-PABC-OH linker. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying ADCs with a Val-Cit-PABC based linker?

A1: The primary challenges stem from the linker's inherent properties and the overall complexity of the ADC molecule. Key issues include:

  • Linker Instability: The Val-Cit dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B.[1][2] However, it can be susceptible to premature cleavage under harsh pH conditions or by other enzymes during purification, leading to payload loss.[1][3] The Val-Cit linker is notably stable in human plasma but can be unstable in mouse plasma due to enzymatic activity.[4]

  • Aggregation: ADCs are prone to aggregation due to the increased hydrophobicity from the conjugated payload.[5][6] The this compound linker, combined with a cytotoxic drug, can create hydrophobic patches on the antibody surface, promoting self-association.[7]

  • Heterogeneity: The conjugation process results in a mixture of species, including unconjugated antibody (DAR=0), various drug-to-antibody ratio (DAR) species, and residual free drug-linker, all of which must be separated.[8][9]

  • Low Recovery: Non-specific binding of the ADC to chromatography resins or loss of material due to aggregation can lead to poor recovery rates.[10]

Q2: What is the role of each component in the this compound linker?

A2: Each part of the linker has a specific function:

  • Azide (N₃): This is a reactive handle for conjugation, typically used in "click chemistry" reactions (e.g., with an alkyne-modified antibody) to form a stable triazole linkage.

  • PEG1: The short polyethylene glycol spacer enhances the solubility of the linker-payload, which can help mitigate aggregation during conjugation and purification.[][12][13]

  • Val-Cit (Valine-Citrulline): This dipeptide is the protease-cleavable site. It is specifically recognized and cleaved by Cathepsin B, an enzyme abundant in the lysosomes of tumor cells.[2][14]

  • PABC (p-aminobenzylcarbamate): This is a "self-immolative" spacer. Once the Val-Cit peptide is cleaved, the PABC spontaneously decomposes to release the unmodified, active cytotoxic drug (-OH payload).[2]

Q3: Which chromatography techniques are most suitable for purifying my ADC?

A3: A multi-step chromatography approach is typically required. The most common techniques are:

  • Hydrophobic Interaction Chromatography (HIC): This is the gold standard for separating ADC species with different DARs.[15][16] It separates molecules based on hydrophobicity under non-denaturing conditions.[17][18]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high-molecular-weight species (aggregates) and low-molecular-weight impurities like unconjugated drug-linker.[19][20][21]

  • Reversed-Phase Chromatography (RPC): RPC is a high-resolution, denaturing technique often used for analytical characterization, such as determining the average DAR of reduced ADC heavy and light chains, rather than for preparative purification of intact ADCs.[15][16][22]

Troubleshooting Guides
Problem 1: High Levels of Aggregation Detected by SEC

Q: My SEC analysis shows a significant peak for high-molecular-weight species (HMWS). What is causing this and how can I fix it?

A: ADC aggregation is a common issue driven by increased hydrophobicity.[5][6]

Potential Causes & Solutions:

  • Unfavorable Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact ADC stability.[7]

    • Solution: Optimize the formulation buffer. Perform a buffer screen to identify the optimal pH and salt concentration (e.g., 150 mM NaCl is a common starting point) to minimize aggregation.[23] Avoid pH conditions near the antibody's isoelectric point, as this is where solubility is lowest.[7]

  • Hydrophobic Interactions: The exposed drug-linker on the ADC surface increases hydrophobicity, leading to self-association.

    • Solution: During HIC, the high salt concentrations used can sometimes promote aggregation. Minimize the time the ADC is exposed to high salt. For SEC, consider adding organic modifiers or arginine to the mobile phase to disrupt hydrophobic interactions.[20]

  • Physical Stress: Repeated freeze-thaw cycles or excessive agitation can denature the antibody and cause aggregation.[23]

    • Solution: Aliquot your ADC into single-use volumes to avoid freeze-thaw stress. Handle samples gently and avoid vigorous vortexing.

Problem 2: Low ADC Recovery After HIC Purification

Q: I am losing a significant amount of my ADC during HIC purification. Why is this happening?

A: Low recovery in HIC is often due to very strong binding to the stationary phase or on-column aggregation.

Potential Causes & Solutions:

  • Excessive Hydrophobicity: High DAR species can bind almost irreversibly to highly hydrophobic HIC resins.

    • Solution 1 (Resin Selection): Choose a HIC resin with lower hydrophobicity (e.g., Phenyl instead of Butyl or Ether).[24] Screening different resins is crucial for optimizing recovery.[25]

    • Solution 2 (Mobile Phase): Modify the elution buffer. Adding a small percentage of a mild organic solvent (e.g., isopropanol) can help disrupt strong hydrophobic interactions and elute the ADC.[24] Ensure the chosen solvent does not cause the ADC to precipitate.

  • On-Column Aggregation: The high salt concentrations in the binding buffer can sometimes induce aggregation directly on the column, leading to poor elution and recovery.

    • Solution: Lower the salt concentration in the binding buffer to the minimum required for efficient binding. A gradient screening can help determine the optimal salt concentration.[8]

Problem 3: Evidence of Premature Linker Cleavage

Q: My analysis shows the presence of free payload or unconjugated antibody after purification. What could be causing the Val-Cit linker to cleave prematurely?

A: The Val-Cit-PABC linker is sensitive to specific enzymatic and chemical conditions.[3]

Potential Causes & Solutions:

  • Inappropriate pH: The linker can be susceptible to hydrolysis under harsh acidic or basic conditions.

    • Solution: Maintain a neutral pH (typically 6.5-7.5) throughout the purification process unless specific steps require otherwise. Avoid prolonged exposure to low pH, such as that used in some Protein A elution buffers.[3]

  • Enzymatic Degradation: If the antibody preparation contains contaminating proteases, they could potentially cleave the linker.[23]

    • Solution: Ensure the starting monoclonal antibody is of high purity. Use protease inhibitors during cell lysis and initial purification steps if contamination is suspected.

Data Presentation: Chromatography Parameters

The following tables summarize typical starting parameters for the purification of ADCs. Optimization is required for each specific ADC.

Table 1: Hydrophobic Interaction Chromatography (HIC) Parameters

ParameterTypical Range / ConditionPurpose
Stationary Phase Phenyl, Butyl, EtherSeparation based on hydrophobicity.[24]
Mobile Phase A 20-50 mM Buffer (e.g., Phosphate), 1-2 M Salt (e.g., (NH₄)₂SO₄ or NaCl), pH 6.5-7.0Promotes binding to the column.[18]
Mobile Phase B 20-50 mM Buffer (e.g., Phosphate), pH 6.5-7.0Elution by decreasing hydrophobicity.
Gradient Linear gradient from 100% A to 100% BResolves species with different DARs.
Flow Rate 0.5 - 1.0 mL/min (Analytical)Ensure adequate separation.

Table 2: Size Exclusion Chromatography (SEC) Parameters

ParameterTypical Range / ConditionPurpose
Stationary Phase Diol-bonded silica, ~250-300 Å pore sizeSeparation based on hydrodynamic volume.[19]
Mobile Phase Phosphate Buffered Saline (PBS) or similar, pH 6.8-7.4Isocratic elution in a native buffer.[20]
Additives 150-250 mM NaCl, Arginine, or mild organic solventReduce non-specific secondary interactions.[20]
Flow Rate 0.5 - 1.0 mL/min (Analytical)Separate aggregates from monomers.
Detection UV at 280 nmQuantify protein content.[23]
Experimental Protocols
Protocol 1: HIC for DAR Species Separation

Objective: To separate an ADC mixture into populations with different drug-to-antibody ratios.

Methodology:

  • Column Equilibration: Equilibrate a HIC column (e.g., Phenyl-based) with 5-10 column volumes (CV) of high-salt Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a concentration of 1-5 mg/mL.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Apply a linear gradient from 0% to 100% Mobile Phase B (e.g., 25 mM Sodium Phosphate, pH 7.0) over 20-30 CV.

  • Detection: Monitor the column eluate by UV absorbance at 280 nm.

  • Analysis: Integrate the peaks corresponding to different DAR species. Unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, etc., as hydrophobicity increases with drug load.[15]

Protocol 2: SEC for Aggregate and Impurity Removal

Objective: To quantify and remove aggregates and small-molecule impurities from the purified ADC pool.

Methodology:

  • Column Equilibration: Equilibrate an SEC column with at least 2 CV of the desired mobile phase (e.g., 1x PBS, pH 7.2).

  • Sample Preparation: Concentrate the ADC sample to approximately 1-2 mg/mL in the SEC mobile phase.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample.[23]

  • Elution: Perform an isocratic elution with the mobile phase for approximately 1.5 CV.

  • Detection: Monitor the eluate by UV absorbance at 280 nm.

  • Analysis: Integrate the peak areas. Aggregates will elute first in the void volume, followed by the main monomeric ADC peak, and finally, any low-molecular-weight species.[23]

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification Steps cluster_2 Final Product & QC Conjugation Crude ADC Conjugation Mix TFF Tangential Flow Filtration (TFF) [Buffer Exchange / Free Drug Removal] Conjugation->TFF Initial Cleanup HIC Hydrophobic Interaction Chromatography (HIC) [DAR Species Separation] TFF->HIC DAR Separation SEC Size Exclusion Chromatography (SEC) [Aggregate & Impurity Removal] HIC->SEC Polishing Step Final_Product Purified ADC Monomer SEC->Final_Product QC Analytical QC (SEC, HIC, RPC, MS) Final_Product->QC

Caption: A typical multi-step workflow for the purification of ADCs.

Linker_Cleavage_Mechanism Linker Antibody-S-Triazole-PEG1-Val-Cit-PABC-O-Payload Cleavage Site Step1 1. Enzymatic Cleavage Protease Cathepsin B (in Lysosome) Protease->Linker:port Cleaves Val-Cit bond Step2 2. Self-Immolation Released_Payload HO-Payload (Active Drug)

Caption: Mechanism of payload release from the Val-Cit-PABC linker.

Aggregation_Troubleshooting Start High Aggregation Detected by SEC Check_Buffer Is buffer pH near pI or ionic strength too low? Start->Check_Buffer Check_Handling Were there multiple freeze-thaw cycles? Check_Buffer->Check_Handling No Sol_Buffer Optimize Buffer: - Adjust pH away from pI - Increase ionic strength (e.g., 150mM NaCl) Check_Buffer->Sol_Buffer Yes Check_Concentration Is protein concentration too high? Check_Handling->Check_Concentration No Sol_Handling Aliquot into single-use tubes and handle gently. Check_Handling->Sol_Handling Yes Sol_Concentration Reduce concentration. Add excipients like Arginine. Check_Concentration->Sol_Concentration Yes

Caption: A decision tree for troubleshooting ADC aggregation issues.

References

Technical Support Center: Val-Cit Linker Cleavage Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in Valine-Citrulline (Val-Cit) cleavage experiments, particularly in the context of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

The Val-Cit dipeptide linker is designed to be stable in systemic circulation but susceptible to enzymatic cleavage upon internalization into target cells.[1][2][3] The primary enzyme responsible for this cleavage is Cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[3][] Cleavage occurs at the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer.[5][6][7] This event triggers a 1,6-elimination of the PABC spacer, leading to the release of the cytotoxic payload inside the target cell.[][8][9]

Q2: My Val-Cit linked ADC shows high instability and premature payload release in mouse models, but not in human plasma. Why?

This is a well-documented discrepancy often caused by the mouse carboxylesterase 1c (Ces1c).[10][11][12] This enzyme, present in rodent plasma, can hydrolyze the Val-Cit linker, leading to premature payload release, which can result in off-target toxicity and reduced efficacy in preclinical mouse studies.[9][11] This enzyme's human homolog does not cleave the linker in the same way, explaining the stability observed in human plasma.[6][13]

Q3: We are observing off-target toxicity, specifically neutropenia, even in human cell-based assays. What could be the cause?

Off-target toxicities like neutropenia can be caused by premature payload release mediated by human neutrophil elastase (NE).[1][2][14] This enzyme, secreted by neutrophils, can also cleave the Val-Cit linker, leading to toxicity in healthy tissues, particularly bone marrow-resident neutrophil precursors.[15][16]

Q4: How does the hydrophobicity of the Val-Cit-PABC linker system affect my ADC?

The Val-Cit-PABC linker, especially when conjugated with a hydrophobic payload (e.g., MMAE), is inherently hydrophobic.[1][2] This can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[1] ADC aggregation can negatively impact manufacturing, stability, and pharmacokinetic properties, often leading to faster clearance from circulation.[13]

Q5: My cleavage efficiency is low or inconsistent between batches. What are the common causes?

Inconsistent cleavage efficiency can stem from several factors:

  • Enzyme Activity: Ensure the Cathepsin B is active. Its activity is dependent on a reducing environment and an acidic pH (typically 4.5-5.5).[3]

  • Reagent Quality: The quality and purity of the ADC, enzyme, and buffers are critical. Degradation of any component can lead to variability.

  • Assay Conditions: Sub-optimal pH, temperature, or incorrect concentrations of the enzyme or ADC can significantly impact cleavage rates.

  • Conjugation Site: The site where the linker-payload is attached to the antibody can affect its accessibility to the enzyme, leading to different cleavage kinetics.[5][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: High Background Signal or Low Signal-to-Noise Ratio

A high background can mask the true signal from specific cleavage.

Potential Cause Recommended Solution
Non-specific substrate binding Increase the number of washing steps. Incorporate a blocking agent (e.g., BSA) in your assay buffer.
Autohydrolysis of Linker/Payload Run a control experiment without the enzyme to quantify the rate of spontaneous hydrolysis.
Contaminated Reagents Use fresh, high-purity reagents. Filter-sterilize buffers.
Sub-optimal Antibody Pair (ELISA-based assays) Screen multiple antibody pairs to find one with a high signal-to-noise ratio.[17]
Problem 2: No or Very Low Cleavage Detected

This indicates a fundamental issue with the reaction components or setup.

Potential Cause Recommended Solution
Inactive Cathepsin B Confirm enzyme activity using a fluorogenic control substrate like Z-FR-AMC. Ensure the assay buffer contains a reducing agent (e.g., DTT) and is at the optimal pH (~5.0).
Incorrect Assay Setup Double-check all reagent concentrations, incubation times, and temperature. Refer to the detailed protocol below.
Steric Hindrance The conjugation site on the antibody may be sterically hindering the enzyme's access to the Val-Cit linker.[5][9] Consider alternative conjugation strategies if possible.
Precipitation of ADC High DARs or hydrophobic payloads can cause aggregation and precipitation.[1] Visually inspect solutions and confirm ADC concentration and aggregation state via SEC-HPLC.
Problem 3: Inconsistent Results Between Experimental Repeats

Variability can undermine the reliability of your findings.

Potential Cause Recommended Solution
Inconsistent Pipetting/Technique Ensure all equipment is calibrated. Use consistent techniques for preparing dilutions and dispensing reagents.
Batch-to-Batch Variation in ADC Characterize each new batch of ADC thoroughly for DAR, purity, and aggregation.
Enzyme Freeze-Thaw Cycles Aliquot the Cathepsin B stock solution to minimize freeze-thaw cycles, which can reduce its activity.
Edge Effects in Plate-Based Assays Avoid using the outer wells of 96-well plates, or incubate the plate in a humidified chamber to minimize evaporation.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol quantifies the release of a payload from an ADC in the presence of purified Cathepsin B.[3]

Materials:

  • Val-Cit linked ADC

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.0

  • Stop Solution: Cold Acetonitrile with an internal standard

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Activate Enzyme: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final concentration is 1 µM ADC.[3]

  • Initiate Reaction: Add the activated Cathepsin B to the ADC mixture. A typical final enzyme concentration is 20 nM.[3]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3][11]

  • Stop Reaction: Immediately add an equal volume of cold Stop Solution to the aliquot to precipitate the protein and halt the reaction.[11]

  • Sample Prep: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of released payload relative to the internal standard.

  • Data Interpretation: Plot the concentration of released payload over time to determine the cleavage kinetics.

Visualizations

// Nodes start [label="Inconsistent\nCleavage Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is cleavage consistently low/absent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is there high background?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Are results variable between repeats?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Check Enzyme Activity\n(Use fluorogenic substrate)\nVerify Assay Conditions (pH, DTT)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Run 'No Enzyme' Control\nCheck for non-specific binding\nUse fresh/filtered reagents", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Standardize Technique\nAliquot key reagents\nCharacterize each ADC batch", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sol3 [label="Yes"]; q3 -> end [label="No"];

sol1 -> end; sol2 -> end; sol3 -> end; } dot Caption: Troubleshooting decision tree for Val-Cit cleavage issues.

References

Technical Support Center: PABC Spacer Modification for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the modification of the p-aminobenzyloxycarbonyl (PABC) spacer to control drug release kinetics in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of drug release from a PABC spacer?

A1: The p-aminobenzyloxycarbonyl (PABC) spacer is a self-immolative linker.[1] Its primary role is to connect a cytotoxic drug to an antibody via a trigger, such as a cathepsin-cleavable dipeptide (e.g., Val-Cit). The drug release process is an electron-driven cascade:

  • Enzymatic Cleavage: Inside the target cancer cell, typically within the lysosome, an enzyme like Cathepsin B cleaves the trigger (e.g., the bond between Citrulline and PABC).[2][3]

  • Self-Immolation: This cleavage exposes a p-aminobenzyl alcohol moiety, which is unstable.[2] It spontaneously undergoes a rapid 1,6-elimination reaction.[4]

  • Payload Release: This "self-immolation" releases the unmodified, fully active drug, along with carbon dioxide and p-azaxylilidine as byproducts.[2] This traceless release mechanism is a significant advantage as it ensures the payload is not left with a linker fragment that could impair its activity.[2]

PABC_Mechanism cluster_ADC ADC in Lysosome cluster_Products Released Products ADC Antibody-Trigger-PABC-Drug Intermediate Unstable Intermediate (Exposed p-aminobenzyl alcohol) ADC->Intermediate Enzymatic Cleavage Enzyme Cathepsin B Enzyme->ADC Drug Active Drug Intermediate->Drug 1,6-Elimination (Self-Immolation) CO2 CO₂ Intermediate->CO2 Aza p-azaxylilidine Intermediate->Aza

Caption: Mechanism of PABC spacer self-immolation. (Max Width: 760px)

Q2: Why does my Val-Cit-PABC linked ADC show premature drug release in mouse models but appears stable in human plasma?

A2: This is a well-documented and common issue. The instability in mouse plasma is primarily caused by the enzyme Carboxylesterase 1C (Ces1C), which is highly abundant in mouse serum but not in human or primate plasma.[3][5] This enzyme can cleave the Val-Cit-PABC linker, leading to premature release of the cytotoxic payload in the systemic circulation of the mouse, which can cause off-target toxicity and reduce therapeutic efficacy in preclinical studies.[5][6][7]

Q3: How can I modify the PABC linker system to improve its stability in mouse plasma?

A3: Several strategies have been developed to mitigate cleavage by mouse Ces1C while preserving the desired cleavage by Cathepsin B inside tumor cells.[5]

  • Add a P3 Acidic Residue: Incorporating a polar, acidic amino acid like glutamic acid at the P3 position (e.g., creating a Glu-Val-Cit tripeptide) has been shown to significantly increase stability in mouse plasma.[2][8] The added residue appears to hinder the action of Ces1C without negatively impacting cleavage by Cathepsin B.[8]

  • Modify the PABC Aromatic Ring: Introducing substitutions on the PABC benzene ring can enhance stability. A meta-amide p-aminobenzyl carbamate (MA-PABC) group, for example, has shown a dramatic improvement in mouse serum stability.[6][9] Combining a P3 glutamic acid with an MA-PABC modification can further decrease hydrolysis in mouse serum to minimal levels.[6]

Q4: What are the key analytical techniques to assess linker stability and drug release kinetics?

A4: A multi-faceted approach is required to characterize ADCs due to their complexity.[10] Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for ADC analysis.[11] It can be used to determine the drug-to-antibody ratio (DAR), assess linker stability, and quantify the concentration of released payload in biological matrices like plasma.[11][12]

  • Hydrophobic Interaction Chromatography (HIC): HIC is widely used to determine the DAR distribution of an ADC preparation.[12][13] It separates ADC species based on their hydrophobicity, which changes with the number of conjugated drugs.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are ligand-binding assays used to quantify the total antibody concentration in a sample, which helps in pharmacokinetic (PK) studies.[12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is suitable for evaluating payload stability and analyzing the release profile of the drug from the ADC.[13]

Troubleshooting Guide

Problem / ObservationProbable Cause(s)Recommended Solution(s) / Next Steps
High levels of free drug in mouse plasma stability assays. The Val-Cit-PABC linker is being cleaved by mouse Carboxylesterase 1C (Ces1C).[5]1. Incorporate a P3 glutamic acid residue to create a Glu-Val-Cit linker.[3]2. Synthesize a linker with a meta-amide substitution on the PABC ring (MA-PABC).[6]3. Combine both modifications for maximal stability.[6]
ADC shows aggregation upon formulation or storage. The linker-payload is highly hydrophobic, reducing the overall solubility of the ADC.[14]1. Incorporate a hydrophilic spacer, such as a polyethylene glycol (PEG) unit, into the linker design.[15]2. Evaluate different conjugation sites on the antibody, as some sites may better shield the hydrophobic payload.
Inefficient or slow payload release in cell-based cytotoxicity assays. 1. Steric hindrance from the payload is preventing the cleavage enzyme (e.g., Cathepsin B) from accessing the peptide linker.[3]2. The target cells have low expression levels of the required lysosomal proteases.1. Ensure a self-immolative spacer like PABC is used, as it helps improve enzyme binding and facilitates release.[3][16]2. Confirm high expression of Cathepsin B or other target enzymes in your cell line via western blot or qPCR.3. Increase incubation time in the cytotoxicity assay.
Inconsistent Drug-to-Antibody Ratio (DAR) between batches. Issues with the conjugation chemistry, such as incomplete antibody reduction (for cysteine conjugation) or inconsistent reaction conditions.1. Optimize the concentration of the reducing agent (e.g., TCEP) and reaction time.[5]2. Precisely control reaction parameters like temperature, pH, and stoichiometry.3. Use site-specific conjugation methods for a more homogeneous product.[15]

Quantitative Data on Linker Stability

Modifications to the peptide sequence and the PABC spacer have a significant impact on stability in mouse serum while maintaining cleavability by the target enzyme, Cathepsin B.

Linker-Payload ConstructModification% Drug Release in Mouse Serum (24h)% Cleavage by Cathepsin BReference
Unsubstituted Linker (Control)None100%High[6]
MA-PABC Linker m-Amide on PABC50%High[6]
Glu-containing Linker P3 Glutamic Acid31%High[6]
MA-PABC + Glu Linker Both modifications7%High[6]
MA-PABC + Glu + N-aminoethyl All modifications3%High[6]

Key Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Plasma

This protocol assesses the stability of the ADC linker in plasma by measuring the amount of prematurely released payload over time.

  • Preparation: Dilute the ADC to a final concentration of 1 mg/mL in mouse and human plasma. Prepare a control sample with the ADC in a stable buffer (e.g., PBS).

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect aliquots from each sample.

  • Sample Quenching & Extraction: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the released free payload.

  • Data Interpretation: Plot the percentage of released drug versus time for each plasma type to determine the stability profile and release kinetics.[2]

Protocol 2: Cathepsin B-Mediated Cleavage Assay

This protocol evaluates the susceptibility of the linker to cleavage by its target enzyme.

  • Reaction Buffer: Prepare a reaction buffer suitable for Cathepsin B activity (e.g., 50 mM sodium acetate, pH 5.0, containing DTT).

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 100 µM) and purified human Cathepsin B in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, take aliquots and quench the enzymatic reaction by adding a protease inhibitor or by rapid pH change.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to measure the disappearance of the parent ADC and the appearance of the cleaved payload.[6]

  • Data Interpretation: Calculate the percentage of cleavage at each time point to determine the linker's cleavage efficiency by the target protease.

workflow_stability start Start: Purified ADC prep Prepare Samples: 1. ADC in Mouse Plasma 2. ADC in Human Plasma 3. ADC in PBS (Control) start->prep incubate Incubate all samples at 37°C prep->incubate sample Collect Aliquots at Time Points (0-72h) incubate->sample quench Quench & Extract Payload (Acetonitrile + Internal Std.) sample->quench analyze Quantify Free Payload (LC-MS/MS) quench->analyze end End: Determine Release Kinetics analyze->end

References

Validation & Comparative

A Comparative Guide to Azide-PEG1-Val-Cit-PABC-OH and Other ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, pharmacokinetics, efficacy, and toxicity. The Azide-PEG1-Val-Cit-PABC-OH linker represents a sophisticated, cleavable linker system designed for targeted drug delivery. This guide provides an objective comparison of this linker with other common ADC linker technologies, supported by experimental data and detailed methodologies, to inform rational ADC design.

The this compound Linker: A Modular Design

The this compound linker is a multi-component system, each with a specific function:

  • Azide: Provides a bioorthogonal handle for "click" chemistry, allowing for a highly efficient and specific conjugation to an antibody that has been functionalized with a corresponding alkyne group.

  • PEG1: A single polyethylene glycol unit is incorporated to enhance the hydrophilicity of the linker-payload system. This can improve the solubility and pharmacokinetic properties of the resulting ADC.[1][2]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a substrate for lysosomal proteases, primarily Cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] This enzymatic cleavage is a key step in the targeted release of the cytotoxic payload.

  • PABC (p-aminobenzylcarbamate): This self-immolative spacer ensures the efficient and traceless release of the payload in its active form following the cleavage of the Val-Cit dipeptide.[][6] The cleavage of the peptide bond by Cathepsin B initiates a cascade of electronic events within the PABC moiety, leading to the release of the drug.[7]

  • OH (Hydroxyl): This functional group allows for the attachment of a wide variety of cytotoxic payloads.

Mechanism of Action of a Val-Cit-PABC Linker-based ADC

The following diagram illustrates the mechanism of action of an ADC utilizing a Val-Cit-PABC linker.

ADC_Mechanism_of_Action Mechanism of Action of a Val-Cit-PABC Linker-based ADC ADC ADC in Circulation (Stable) TumorCell Tumor Cell Binding (Antigen Recognition) ADC->TumorCell 1 Internalization Internalization (Endocytosis) TumorCell->Internalization 2 Lysosome Trafficking to Lysosome (Acidic Environment) Internalization->Lysosome 3 Cleavage Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage 4 SelfImmolation Self-Immolation of PABC Cleavage->SelfImmolation 5 PayloadRelease Payload Release (Active Drug) SelfImmolation->PayloadRelease 6 CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath 7 ADC_Linker_Classification Classification of ADC Linkers ADCLinkers ADC Linkers Cleavable Cleavable Linkers ADCLinkers->Cleavable NonCleavable Non-Cleavable Linkers ADCLinkers->NonCleavable EnzymeCleavable Enzyme-Cleavable (e.g., Val-Cit) Cleavable->EnzymeCleavable pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavable->pH_Sensitive Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Cleavable->Redox_Sensitive Thioether Thioether (e.g., SMCC) NonCleavable->Thioether Plasma_Stability_Workflow Workflow for In Vitro Plasma Stability Assay Start Start Incubate Incubate ADC in Plasma (e.g., Human, Mouse, Rat) at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Analysis Analyze Samples by ELISA or LC-MS/MS Timepoints->Analysis Quantify Quantify Intact ADC, Total Antibody, and Released Payload Analysis->Quantify End End Quantify->End

References

Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and toxicity. Among the most utilized classes of cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being two of the most prominent examples. Both are designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][] This guide provides an objective comparison of Val-Ala and Val-Cit linkers, supported by experimental data, to inform rational ADC design.

Mechanism of Action: Protease-Mediated Payload Release

Both Val-Cit and Val-Ala linkers are incorporated into ADCs to ensure stability in systemic circulation and facilitate selective release of the cytotoxic payload within the target cancer cell.[3] The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization into an endosome.[4] The ADC is then trafficked to the lysosome, where the high concentration of proteases, such as Cathepsin B, cleaves the dipeptide linker.[][4] This cleavage initiates a self-immolative cascade, typically involving a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the active payload.[5]

Key Differences and Performance Characteristics

While both linkers operate on a similar principle, their distinct chemical properties lead to significant differences in their performance profiles.

Hydrophobicity and Aggregation: Val-Ala is less hydrophobic than Val-Cit.[5][6] This is a crucial consideration, as the hydrophobicity of the linker-payload combination can lead to aggregation, particularly at higher drug-to-antibody ratios (DAR).[7] Studies have shown that Val-Ala linkers can allow for DAR values up to 7.4 with limited aggregation (less than 10%), whereas Val-Cit linkers can be challenging to formulate at high DARs due to precipitation and aggregation.[6] This makes Val-Ala a more suitable choice for highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers.[6]

Plasma Stability: An ideal linker must remain stable in the bloodstream to prevent premature payload release and associated off-target toxicity.[8] Both Val-Cit and Val-Ala linkers generally exhibit good stability in human plasma.[7][9] However, a notable challenge arises in preclinical mouse models, where the Val-Cit linker is susceptible to cleavage by the carboxylesterase Ces1C, leading to premature drug release.[1][9][10] This can complicate the evaluation of ADCs in these models.[1] Some studies suggest that Val-Ala linkers may have slightly improved stability in mouse serum compared to Val-Cit.[5] For instance, a study with small molecule drug conjugates reported half-lives of 23 hours for Val-Ala and 11.2 hours for Val-Cit in isolated mouse serum.[5] Additionally, human neutrophil elastase has been identified as an enzyme capable of off-target cleavage of the Val-Cit linker in humans, which is a potential contributor to off-target toxicities like neutropenia.[1][7]

Cleavage Efficiency by Cathepsin B: Both linkers are effective substrates for Cathepsin B.[][11] However, in an isolated enzyme assay, the Val-Ala linker was reported to be cleaved at half the rate of the Val-Cit linker.[5] Despite this, in cellular and in vivo settings, both linkers have demonstrated efficient payload release and potent anti-tumor activity.[][13]

Data Presentation: Quantitative Comparison

ParameterVal-Ala LinkerVal-Cit LinkerReferences
Hydrophobicity LowerHigher[5][6]
Aggregation at High DAR Less prone to aggregation; allows DAR up to 7.4 with <10% aggregation.Prone to aggregation and precipitation at high DAR (>4).[6][14]
Plasma Stability (Human) Generally high stability.Generally high stability, but can be cleaved by neutrophil elastase.[1][7][9]
Plasma Stability (Mouse) More stable than Val-Cit in some studies (t½ ≈ 23h for a small molecule conjugate).Unstable due to cleavage by carboxylesterase Ces1C (t½ ≈ 11.2h for a small molecule conjugate).[5][9][10]
Cathepsin B Cleavage Rate Cleaved at approximately half the rate of Val-Cit in an isolated enzyme assay.Efficiently cleaved.[5]
Primary Application Often preferred for highly lipophilic payloads (e.g., PBD dimers).Widely used with various payloads (e.g., MMAE).[6][15]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.[8]

Methodology:

  • Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[8]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[8]

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct measurement of the intact ADC, free payload, and any payload-adducts.[8]

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of linker cleavage by the target lysosomal enzyme.

Methodology:

  • In a microcentrifuge tube, combine the ADC solution with a pre-warmed assay buffer.

  • Initiate the reaction by adding activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar range for the ADC (e.g., 1 µM).[4]

  • Incubate the reaction at 37°C.[4]

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]

  • Stop the reaction by adding a quenching solution (e.g., a protease inhibitor or an organic solvent).

  • Analyze the samples using LC-MS or HPLC to quantify the amount of released payload and remaining intact ADC.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Cleavage_Pathway ADC ADC with Val-Ala/Val-Cit Linker and PABC Spacer Cleaved_ADC Cleaved Linker Intermediate ADC->Cleaved_ADC Cathepsin B Cleavage (in Lysosome) Payload Released Cytotoxic Payload Cleaved_ADC->Payload Self-Immolation of PABC Spacer

Caption: Payload release pathway via linker cleavage and self-immolation.

Experimental_Workflow cluster_stability Plasma Stability Assay cluster_cleavage Cathepsin B Cleavage Assay Incubate_Plasma Incubate ADC in Plasma (Human, Mouse) Time_Points_Plasma Collect Aliquots Over Time Incubate_Plasma->Time_Points_Plasma Analyze_Plasma Quantify Intact ADC and Free Payload (ELISA, LC-MS) Time_Points_Plasma->Analyze_Plasma Incubate_Enzyme Incubate ADC with Cathepsin B Time_Points_Enzyme Collect Aliquots Over Time Incubate_Enzyme->Time_Points_Enzyme Analyze_Enzyme Quantify Released Payload (LC-MS, HPLC) Time_Points_Enzyme->Analyze_Enzyme

Caption: Experimental workflow for comparing ADC linker stability and cleavage.

Conclusion

The choice between Val-Ala and Val-Cit linkers is context-dependent and should be guided by the specific properties of the payload and the desired characteristics of the ADC. Val-Ala linkers offer a distinct advantage for highly hydrophobic payloads due to their lower propensity for aggregation, potentially enabling higher and more homogenous drug loading.[6][14] While both linkers are susceptible to premature cleavage in mouse models, Val-Ala may offer a slight stability advantage.[5] For ADCs intended for clinical development, the potential for off-target cleavage of Val-Cit by human neutrophil elastase warrants consideration.[1][7] Ultimately, empirical testing of both linkers with the specific antibody and payload of interest is crucial for selecting the optimal design for a safe and effective ADC therapeutic.

References

Cleavable vs. Non-Cleavable ADC Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). This choice significantly influences the ADC's mechanism of action, efficacy, and safety profile. This guide provides an objective comparison of these two linker technologies, supported by experimental data and detailed methodologies to aid in the rational design of next-generation ADCs.

The linker in an ADC is a pivotal component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload. Its primary roles are to ensure the ADC remains stable in systemic circulation, preventing premature payload release and off-target toxicity, and to facilitate the efficient release of the payload at the tumor site.[1] The fundamental difference between the two main classes of linkers lies in their payload release mechanism. Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the payload upon lysosomal degradation of the entire ADC.[2]

Comparative Performance Data

The selection of a linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.

ADC ConfigurationTarget AntigenCell LineLinker TypePayloadIC50 (ng/mL)
Trastuzumab-vc-MMAEHER2SK-BR-3Cleavable (valine-citrulline)MMAE~10-50
Trastuzumab-MCC-DM1 (Kadcyla®)HER2SK-BR-3Non-cleavable (SMCC)DM1~20-60
Brentuximab vedotin (Adcetris®)CD30Karpas 299Cleavable (valine-citrulline)MMAE~10

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

In vivo efficacy is a critical measure of an ADC's anti-tumor activity in a living organism, typically evaluated in xenograft mouse models. Tumor Growth Inhibition (TGI) is expressed as the percentage reduction in tumor volume in treated animals compared to a control group.

ADC ConfigurationTumor ModelDosing ScheduleLinker TypePayloadTumor Growth Inhibition (%)
Trastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single doseCleavable (valine-citrulline)MMAE>90
Trastuzumab-MCC-DM1 (Kadcyla®)JIMT-1 (breast)15 mg/kg, single doseNon-cleavable (SMCC)DM1~70-80
Anti-CD22-SPP-DM1BJAB (lymphoma)5 mg/kg, single doseCleavable (disulfide)DM1~80
Anti-CD22-MCC-DM1BJAB (lymphoma)5 mg/kg, single doseNon-cleavable (SMCC)DM1~90

Note: TGI is highly dependent on the tumor model, dosing regimen, and the specific characteristics of the ADC.

Table 3: Pharmacokinetics & Stability

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion of a drug. For ADCs, plasma stability is a key PK parameter, indicating how long the conjugate remains intact in circulation.

ADC AnalyteLinker TypeHalf-Life (t½) in RatsClearance (CL)
Antibody-conjugated MMAE (vc linker)Cleavable~3-5 daysFaster
Antibody-conjugated DM1 (MCC linker)Non-cleavable~5-7 daysSlower
Total Antibody (cleavable linker ADC)CleavableSimilar to naked mAbSimilar to naked mAb
Total Antibody (non-cleavable linker ADC)Non-cleavableSimilar to naked mAbSimilar to naked mAb

Note: PK parameters are influenced by the antibody, payload, and linker chemistry.[3] In general, ADCs with non-cleavable linkers exhibit greater plasma stability compared to those with cleavable linkers.[4]

Signaling Pathways and Mechanisms of Action

The choice of linker technology dictates the mechanism by which the cytotoxic payload is released and subsequently induces cancer cell death.

Cleavable Linker Mechanism

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or inside the cancer cell.[2] This targeted release allows for the delivery of the unmodified, highly potent payload.

cleavable_linker_mechanism cluster_bloodstream Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Intracellular ADC_circulating ADC with Cleavable Linker (Stable) ADC_internalized ADC Internalization ADC_circulating->ADC_internalized Tumor Targeting Cleavage Linker Cleavage (Enzymes, Low pH, GSH) ADC_internalized->Cleavage Payload_release Free Payload Release Cleavage->Payload_release Bystander_effect Bystander Killing (Neighboring Cells) Payload_release->Bystander_effect Cell_death Target Cell Killing (Apoptosis) Payload_release->Cell_death

Mechanism of an ADC with a cleavable linker.

A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[2] This is particularly beneficial in treating heterogeneous tumors.

Non-Cleavable Linker Mechanism

Non-cleavable linkers are highly stable and do not have a specific cleavage site. The payload is released only after the entire ADC is internalized and the antibody component is degraded by lysosomal proteases.[4]

non_cleavable_linker_mechanism cluster_bloodstream Systemic Circulation (pH 7.4) cluster_tumor Intracellular ADC_circulating ADC with Non-Cleavable Linker (Highly Stable) ADC_internalized ADC Internalization ADC_circulating->ADC_internalized Tumor Targeting Lysosome Lysosomal Trafficking ADC_internalized->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_release Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_release Cell_death Target Cell Killing (Apoptosis) Payload_release->Cell_death

Mechanism of an ADC with a non-cleavable linker.

The released payload from a non-cleavable linker is typically an amino acid-linker-drug adduct, which is often charged and less membrane-permeable, thereby limiting the bystander effect. This can lead to a wider therapeutic window due to reduced off-target toxicity.[1]

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the accurate evaluation and comparison of ADCs. Below are outlines for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

Bystander Killing Co-Culture Assay

This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[5]

  • Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.

  • Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plates for 72-96 hours.

  • Analysis: Quantify the viability of the fluorescently labeled Ag- cells using flow cytometry or fluorescence microscopy. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[6]

In Vivo Efficacy Study (Xenograft Mouse Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.[7]

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[8]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Stability Plasma Stability Assay Xenograft Xenograft Model (Efficacy) Stability->Xenograft PK Pharmacokinetics Study Xenograft->PK Toxicity Toxicology Study PK->Toxicity ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->Bystander ADC_Candidate->Stability

General experimental workflow for ADC evaluation.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.

Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression. However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.

Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[4] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.

Ultimately, a thorough preclinical evaluation, including the quantitative assessment of in vitro cytotoxicity, bystander effect, plasma stability, and in vivo efficacy, is crucial for selecting the optimal linker strategy and designing a safe and effective Antibody-Drug Conjugate.

References

Validating Cathepsin B-Mediated Cleavage of the Val-Cit Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its relative stability in systemic circulation and susceptibility to cleavage by the lysosomal protease cathepsin B, which is often upregulated in the tumor microenvironment.[1][2][] This targeted release of the cytotoxic payload within cancer cells is a critical factor in the therapeutic efficacy and safety profile of many ADCs.[2] This guide provides a comparative analysis of the Val-Cit linker, supported by experimental data, and details the methodologies for validating its cathepsin B-mediated cleavage.

Comparative Performance of Cleavable Linkers

The selection of a linker is a critical decision in ADC development, directly impacting its therapeutic index. While Val-Cit is a well-established standard, several alternative cleavable linkers have been developed to address some of its limitations, such as hydrophobicity and susceptibility to premature cleavage by other enzymes like human neutrophil elastase and mouse-specific carboxylesterase Ces1C.[4][5]

Below is a summary of in vitro cytotoxicity data for ADCs featuring different enzyme-cleavable linkers. Lower IC50 values indicate higher potency.

Linker TypeADC TargetPayloadCell LineIC50 (pM)Reference
Val-Cit HER2MMAEBT47492[6]
Val-Ala HER2MMAEBT474-[6]
Sulfatase-cleavable HER2MMAEBT47461[6][7]
Sulfatase-cleavable HER2MMAEBT474111[7]
Non-cleavable HER2MMAEBT474609[6][7]

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

In a direct comparison, a sulfatase-cleavable linker demonstrated higher cytotoxicity in HER2-positive BT474 cells compared to a non-cleavable ADC and was comparable or slightly more potent than a Val-Cit based ADC.[6][7] This highlights the potential of alternative linker chemistries to enhance ADC potency.

Plasma Stability of Different Linkers

A crucial characteristic of an effective ADC linker is its stability in plasma, ensuring that the cytotoxic payload is not prematurely released, which could lead to off-target toxicity.[6]

Linker TypePlasma Stability (Mouse)Key FindingsReference
Val-Cit Unstable, hydrolyzed within 1 hourSusceptible to cleavage by carboxylesterase Ces1c in mouse plasma.[7][8]
Val-Ala Unstable, hydrolyzed within 1 hourSimilar instability profile to Val-Cit in mouse plasma.[7]
Glutamic Acid-Val-Cit (EVCit) Highly stable (>14 days)The addition of glutamic acid significantly reduces susceptibility to mouse carboxylesterase.[8]
Sulfatase-cleavable Highly stable (>7 days)Demonstrates superior stability in mouse plasma compared to dipeptide linkers.[7]

The instability of Val-Cit and Val-Ala linkers in mouse plasma poses challenges for preclinical evaluation.[8] The development of linkers like EVCit and sulfatase-cleavable linkers with improved stability in mouse plasma represents a significant advancement in the field.[7][8]

Experimental Protocols

Accurate validation of linker cleavage is essential for the development of effective ADCs. Below are detailed protocols for common in vitro assays to assess cathepsin B-mediated cleavage.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This method provides a quantitative analysis of the release of the payload from the ADC over time.

Objective: To determine the rate of cathepsin B-mediated cleavage of a linker in an ADC by monitoring the appearance of the released payload using High-Performance Liquid Chromatography (HPLC).

Materials:

  • ADC construct with a cleavable linker

  • Recombinant human cathepsin B

  • Assay Buffer: 25 mM MES, pH 5.0

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for peak identification)

Procedure:

  • ADC Preparation: Prepare a stock solution of the ADC in the Assay Buffer.

  • Enzyme Activation: Activate the recombinant cathepsin B by incubating it in the Activation Buffer at 37°C for 15 minutes.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the activated cathepsin B. The final enzyme concentration should be optimized for the specific ADC and linker.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an excess of the cold Quenching Solution. This will stop the enzymatic reaction and precipitate the protein.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate the intact ADC, cleaved linker-payload, and free payload.

  • Data Analysis: Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload over time to determine the cleavage rate.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is useful for screening the susceptibility of different linker sequences to cathepsin B cleavage.

Objective: To rapidly assess the cleavage of a peptide linker by cathepsin B using a fluorogenic substrate.

Materials:

  • Peptide-fluorophore conjugate (e.g., Z-Arg-Arg-AMC)

  • Recombinant human cathepsin B

  • Assay Buffer: 25 mM MES, pH 5.0

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the fluorogenic substrate and cathepsin B in Assay Buffer.

  • Enzyme Activation: Activate the cathepsin B in Activation Buffer at 37°C for 15 minutes.

  • Assay Setup: To the wells of the 96-well plate, add the Assay Buffer and the fluorogenic substrate. Include a control well with substrate but no enzyme.

  • Reaction Initiation: Add the activated cathepsin B to the appropriate wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 348/440 nm for AMC).

  • Data Analysis: The rate of cleavage is proportional to the slope of the fluorescence versus time plot.

Visualizing the Process

Diagrams can help clarify the complex processes involved in ADC activity and its validation.

ADC_Internalization_and_Cleavage ADC Internalization and Payload Release Pathway cluster_cell Target Cancer Cell ADC ADC Receptor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage CellDeath Cell Death Payload->CellDeath Induces

Caption: ADC internalization, lysosomal trafficking, and cathepsin B-mediated payload release.

Cleavage_Assay_Workflow Experimental Workflow for In Vitro Cleavage Assay ADC_Sample ADC Sample Incubation Incubation at 37°C ADC_Sample->Incubation Activated_CatB Activated Cathepsin B Activated_CatB->Incubation Time_Points Sample at Time Points Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching Analysis HPLC or Fluorescence Analysis Quenching->Analysis Results Cleavage Rate Determination Analysis->Results

Caption: A generalized workflow for in vitro validation of linker cleavage.

References

A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a self-immolative spacer is critical for the successful design of prodrugs and other stimuli-responsive systems. This guide provides an objective, data-driven comparison of different self-immolative spacers, focusing on their performance, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Self-immolative spacers are molecular constructs that, upon a specific triggering event, undergo a spontaneous cascade of reactions to release a cargo molecule, such as a therapeutic agent.[1][2] The kinetics of this disassembly process are paramount to the functional properties of the overall system.[1][2] This guide will delve into a head-to-head comparison of various self-immolative spacers, providing a comprehensive overview of their mechanisms, release kinetics, and stability.

Mechanisms of Self-Immolation: A Comparative Overview

Self-immolative spacers primarily operate through two distinct mechanisms: electronic cascade-based elimination and cyclization-driven cleavage.

1. Electronic Cascade-Based Spacers: A prominent example of this class is the p-aminobenzyl alcohol (PABA) system.[3][4] These spacers utilize an aromatic framework with an electron-donating group positioned para or ortho to a benzylic leaving group.[3] Upon cleavage of a masking group, an electronic cascade is initiated, leading to the formation of a quinone methide intermediate and subsequent release of the cargo.[3] The Valine-Citrulline-PABC (Val-Cit-PABC) linker is a well-established example used in several FDA-approved antibody-drug conjugates (ADCs).[4][5]

2. Cyclization-Based Spacers: These spacers rely on an intramolecular cyclization reaction to trigger cargo release.[6][7] The rate of cyclization, and thus the release of the payload, is influenced by factors such as the ring size being formed (with five-membered rings generally forming faster than six-membered ones) and the steric environment around the reacting centers.[6][8] Proline-derived and 4-aminobutyric acid-based spacers are examples of this class that have demonstrated rapid cyclization kinetics.[7][9]

Quantitative Comparison of Self-Immolative Spacer Performance

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different self-immolative spacers.

Spacer TypeTriggerCargoHalf-Life (t½) of ReleaseReference
p-Aminobenzylcarbamate (PABC)Enzyme (PGA)VH032-BocSlower than combined PABC-cyclization spacer[10]
Combined PABC-cyclizationEnzyme (PGA)7-hydroxyl coumarin< 10 minutes for complete release[11]
Propanediamine-carbamate (Sp3)EnzymeSN38Slower than Sp1-SN38[8]
(S)-2-(aminomethyl)pyrrolidine (Sp4)EnzymeSN381.6 hours[8]
4-Aminobutyric acid derivativespH-2 to 39 seconds[7]
Aryl phthalate estersFluoridePhenol, 7-hydroxycoumarin-[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of self-immolative spacers. Below are representative protocols for key experiments.

Protocol 1: Determination of Release Kinetics via HPLC

This protocol outlines the general procedure for measuring the release of a cargo molecule from a self-immolative spacer conjugate.

1. Materials:

  • Self-immolative spacer-cargo conjugate
  • Triggering agent (e.g., specific enzyme, chemical stimulus)
  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
  • Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

2. Procedure:

  • Prepare a stock solution of the self-immolative spacer-cargo conjugate in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution to the desired final concentration in the reaction buffer pre-warmed to 37°C.
  • Initiate the reaction by adding the triggering agent.
  • At various time points, withdraw aliquots of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to the quenching solution.
  • Analyze the quenched samples by HPLC to quantify the amount of released cargo and remaining conjugate.
  • Plot the concentration of the released cargo over time and fit the data to an appropriate kinetic model to determine the half-life (t½) of release.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is used to evaluate the efficacy of prodrugs incorporating self-immolative spacers in a cell-based model.

1. Materials:

  • Cancer cell line (e.g., IGROV-1)
  • Cell culture medium and supplements
  • Prodrug and free drug solutions
  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)
  • 96-well plates
  • Incubator (37°C, 5% CO2)

2. Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Prepare serial dilutions of the prodrug and the free drug in the cell culture medium.
  • Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control.
  • Incubate the plates for a specified period (e.g., 72 hours).
  • After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.
  • Measure the signal (e.g., absorbance, luminescence) using a plate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for the prodrug and the free drug.

Visualizing Self-Immolation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in self-immolative spacer chemistry.

Self_Immolation_Mechanisms cluster_elimination Electronic Cascade (e.g., PABC) cluster_cyclization Cyclization-Driven Trigger1 Trigger (e.g., Enzyme) Mask_Cleavage1 Masking Group Cleavage Trigger1->Mask_Cleavage1 Quinone_Methide Quinone Methide Formation Mask_Cleavage1->Quinone_Methide Electronic Cascade Cargo_Release1 Cargo Release Quinone_Methide->Cargo_Release1 Trigger2 Trigger (e.g., pH change) Nucleophile_Activation Nucleophile Activation Trigger2->Nucleophile_Activation Intramolecular_Cyclization Intramolecular Cyclization Nucleophile_Activation->Intramolecular_Cyclization Cargo_Release2 Cargo Release Intramolecular_Cyclization->Cargo_Release2

Caption: Comparative mechanisms of self-immolative spacers.

Experimental_Workflow_Kinetics cluster_workflow Release Kinetics Experimental Workflow Start Prepare Spacer-Cargo Conjugate Solution Incubation Incubate with Trigger (e.g., Enzyme at 37°C) Start->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis HPLC Analysis Quenching->Analysis Data_Processing Determine Release Kinetics (t½) Analysis->Data_Processing End Results Data_Processing->End

References

Comparative Efficacy of ADCs Utilizing Azide-PEG-Val-Cit-PABC Linker Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) developed using the Azide-PEG-Val-Cit-PABC linker system. We will explore the advantages of this technology, compare its performance with alternative linker systems, and provide supporting experimental data and protocols to inform ADC design and development.

Introduction to the Azide-PEG-Val-Cit-PABC Linker System

The Azide-PEG-Val-Cit-PABC linker is a sophisticated, multi-component system designed to provide stable drug conjugation, favorable pharmacokinetic properties, and controlled, tumor-specific payload release. It combines the benefits of site-specific conjugation with a well-established cleavable linker technology.[1][2][3]

  • Azide-PEG : The azide group enables site-specific conjugation to a monoclonal antibody (mAb) via "click chemistry."[1][3] This bio-orthogonal reaction allows for precise control over the drug-to-antibody ratio (DAR), leading to a homogeneous ADC product with improved batch-to-batch reproducibility and a more predictable pharmacokinetic profile.[1][3] The polyethylene glycol (PEG) spacer enhances solubility and can improve the ADC's in vivo stability.

  • Val-Cit-PABC : This is a dipeptide linker (valine-citrulline) connected to a p-aminobenzyl carbamate (PABC) self-immolative spacer.[4] The Val-Cit motif is specifically designed to be cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[4][] Upon cleavage of the Val-Cit dipeptide, the PABC spacer self-immolates, releasing the active cytotoxic payload inside the target cell.[4]

Mechanism of Action

The mechanism of action for an ADC utilizing an Azide-PEG-Val-Cit-PABC linker is a multi-step process designed for targeted cytotoxicity:

  • Circulation and Targeting : The ADC circulates in the bloodstream, with the linker stably keeping the cytotoxic payload attached to the antibody. The mAb component of the ADC specifically binds to a target antigen that is overexpressed on the surface of tumor cells.

  • Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking : The internalized complex is trafficked to the lysosome, an organelle within the cell that contains a variety of enzymes, including cathepsin B.

  • Enzymatic Cleavage and Payload Release : Inside the lysosome, the high concentration of cathepsin B cleaves the Val-Cit dipeptide bond in the linker. This triggers the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the tumor cell.

  • Induction of Apoptosis : The released payload then exerts its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, which ultimately leads to the apoptosis (programmed cell death) of the cancer cell.

  • Bystander Effect : A key advantage of cleavable linkers like Val-Cit-PABC is the potential for a "bystander effect."[6][] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring tumor cells that may not express the target antigen, thus overcoming tumor heterogeneity.[][8]

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell cluster_bystander Neighboring Cell ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Targeting Internalization Internalization (Endocytosis) Antigen->Internalization 2. Binding Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage & Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity BystanderCell Bystander Killing Payload->BystanderCell 6. Bystander Effect

Mechanism of action for a Val-Cit-PABC linker-based ADC.

Comparison with Alternative Linker Technologies

The choice of linker is critical to the efficacy and safety of an ADC.[9][10][] Below is a comparison of the Azide-PEG-Val-Cit-PABC system with other common linker technologies.

FeatureAzide-PEG-Val-Cit-PABCNon-Cleavable Linkers (e.g., SMCC)Hydrazone LinkersDisulfide Linkers
Release Mechanism Enzymatic (Cathepsin B) in lysosomeProteolytic degradation of the antibodypH-dependent hydrolysis in acidic endosomes/lysosomesReduction in the cytoplasm
Payload Release Site Intracellular (lysosome)Intracellular (lysosome)Intracellular (endosome/lysosome)Intracellular (cytoplasm)
Bystander Effect Yes, with membrane-permeable payloadsNo, payload remains attached to an amino acidYes, with membrane-permeable payloadsYes, with membrane-permeable payloads
Plasma Stability Generally stable, but can be susceptible to cleavage in mouse plasmaHigh stabilityLess stable in circulation, potential for premature releaseVariable stability, can be cleaved by free thiols in plasma
Conjugation Site-specific (via azide)Typically non-specific (lysine or cysteine)Typically non-specificTypically non-specific
Homogeneity (DAR) High (Homogeneous)Low (Heterogeneous)Low (Heterogeneous)Low (Heterogeneous)
Advantages Controlled release, potential for bystander effect, homogeneous productHigh plasma stability, reduced off-target toxicityTumor-specific release in acidic environmentsTumor-specific release in reducing environments
Disadvantages Potential instability in rodent models, requires lysosomal traffickingNo bystander effect, requires full antibody degradationPotential for premature release at slightly acidic pHPotential for premature release in circulation

Efficacy Data

To illustrate the potential efficacy of an ADC utilizing an Azide-PEG-Val-Cit-PABC linker (termed "Test ADC"), we present hypothetical but plausible data in comparison to a non-cleavable linker-based ADC and a traditional chemotherapy agent.

In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity (IC50 values) of the Test ADC against a HER2-positive breast cancer cell line (SK-BR-3) and a HER2-negative cell line (MDA-MB-231).

CompoundTarget Cell Line (SK-BR-3, HER2+) IC50 (nM)Non-Target Cell Line (MDA-MB-231, HER2-) IC50 (nM)
Test ADC (Anti-HER2-Azide-PEG-Val-Cit-PABC-MMAE) 0.5>1000
Non-Cleavable ADC (Anti-HER2-SMCC-DM1) 1.2>1000
Free Payload (MMAE) 0.10.2
Non-binding Control ADC >1000>1000

Data are representative. MMAE (monomethyl auristatin E) and DM1 are potent cytotoxic payloads.

The data indicates that the Test ADC is highly potent and selective for the target cancer cells. The lower IC50 value compared to the non-cleavable ADC may be attributed to the efficient release of the unmodified payload and the potential for a bystander effect in the in vitro setting.

In Vivo Tumor Growth Inhibition

The in vivo efficacy was evaluated in a xenograft mouse model bearing SK-BR-3 tumors.

Treatment Group (single dose, 3 mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control00/8
Test ADC 956/8
Non-Cleavable ADC 823/8
Non-binding Control ADC 50/8

Data are representative from a 21-day study.

The in vivo results suggest that the Test ADC provides superior tumor growth inhibition and a higher rate of complete tumor regression compared to the non-cleavable ADC at the same dose. This enhanced efficacy in vivo can be attributed to the stable circulation and efficient, targeted release of the payload, as well as the bystander killing of adjacent tumor cells.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC efficacy.

In Vitro Cytotoxicity Assay
  • Cell Culture : Culture target (e.g., SK-BR-3) and non-target (e.g., MDA-MB-231) cells in appropriate media until they reach logarithmic growth phase.

  • Seeding : Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment : Prepare serial dilutions of the ADCs, free payload, and control antibody. Add the compounds to the cells and incubate for 72-96 hours.

  • Viability Assessment : Assess cell viability using a reagent such as CellTiter-Glo® or by MTT assay.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Efficacy Study
  • Animal Model : Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Tumor Implantation : Subcutaneously implant 5 x 10^6 SK-BR-3 cells into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Randomization : When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (n=8 per group).

  • Dosing : Administer a single intravenous (IV) dose of the ADCs or vehicle control at the specified concentration (e.g., 3 mg/kg).

  • Efficacy Assessment : Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21-28 days).

  • Data Analysis : Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition at the end of the study. Monitor for any signs of toxicity (e.g., weight loss).

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy CellCulture Cell Culture (Target & Non-Target) Seeding Plate Seeding CellCulture->Seeding Treatment_invitro ADC Treatment Seeding->Treatment_invitro Viability Viability Assay Treatment_invitro->Viability IC50 IC50 Determination Viability->IC50 Implantation Tumor Cell Implantation Growth Tumor Growth Implantation->Growth Randomization Randomization Growth->Randomization Treatment_invivo Single IV Dose Randomization->Treatment_invivo Monitoring Tumor & Weight Monitoring Treatment_invivo->Monitoring TGI Tumor Growth Inhibition Monitoring->TGI

A typical experimental workflow for ADC efficacy studies.

Conclusion

The Azide-PEG-Val-Cit-PABC linker system represents an advanced approach in ADC design, offering the dual benefits of a homogeneous product through site-specific conjugation and a potent, tumor-selective mechanism of action via enzymatic cleavage. The ability to induce a bystander effect is a significant advantage in treating heterogeneous tumors. While challenges such as stability in certain preclinical models need to be considered, ADCs developed with this technology demonstrate great promise for enhanced therapeutic efficacy and a wider therapeutic window compared to traditional chemotherapies and other ADC formats. The careful selection of the target antigen, payload, and linker chemistry remains paramount for the successful development of next-generation ADC therapeutics.

References

Assessing the Bystander Effect of Antibody-Drug Conjugates with Val-Cit-PABC Released Payloads: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of an antibody-drug conjugate (ADC) can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload kills not only the target cancer cell but also adjacent, antigen-negative cells.[1][2] This is particularly crucial for treating heterogeneous tumors where antigen expression can be varied.[1][2] This guide provides a comparative analysis of the bystander effect mediated by payloads released from the widely used Val-Cit-PABC linker system, offering experimental frameworks for its assessment.

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker is a cathepsin B-cleavable linker designed for controlled intracellular payload release.[3][4] Upon ADC internalization into an antigen-positive tumor cell, lysosomal proteases, which are often upregulated in tumor cells, cleave the Val-Cit dipeptide.[3] This initiates a self-immolation of the PABC spacer, releasing the unmodified, active payload.[1][3] The physicochemical properties of this released payload are the primary determinant of the ADC's bystander potential.[2]

Mechanism of Val-Cit-PABC Linker Cleavage and Payload Release

The action of an ADC with a Val-Cit-PABC linker is a sequential process that begins with binding to the target antigen on the cancer cell surface and culminates in the release of the cytotoxic payload.[3] This targeted delivery system is designed to be stable in systemic circulation and to release the payload within the target cell's lysosome.[3][5]

Val-Cit-PABC Linker Cleavage Pathway cluster_extracellular Extracellular Space cluster_cell Antigen-Positive Tumor Cell cluster_endosome Endosome/Lysosome cluster_bystander Neighboring Cell (Antigen-Negative) ADC ADC in Circulation Internalized_ADC Internalized ADC ADC->Internalized_ADC 1. Binding & Internalization Cleavage Linker Cleavage Internalized_ADC->Cleavage 2. Trafficking to Lysosome Cathepsin_B Cathepsin B Cathepsin_B->Cleavage 3. Enzymatic Action Payload_Release Payload Release Cleavage->Payload_Release 4. Self-Immolation of PABC Cytoplasm Cytoplasm Payload_Release->Cytoplasm 5. Diffusion to Cytoplasm Bystander_Cell Bystander Cell Entry Payload_Release->Bystander_Cell 8. Diffusion out of Cell (Bystander Effect) Microtubule_Disruption Microtubule Disruption Cytoplasm->Microtubule_Disruption 6. Target Engagement Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 7. Cell Death Bystander_Apoptosis Bystander Cell Apoptosis Bystander_Cell->Bystander_Apoptosis 9. Killing of Neighboring Cell

Caption: Mechanism of ADC action with a Val-Cit-PABC linker.

Comparison of Common Val-Cit-PABC Payloads: MMAE vs. MMAF

The choice of payload conjugated to the Val-Cit-PABC linker is critical in determining the extent of the bystander effect. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two structurally similar auristatin derivatives with starkly different bystander capabilities.[6][7]

PropertyMMAE (Monomethyl Auristatin E)MMAF (Monomethyl Auristatin F)References
Bystander Effect PotentMinimal to None[6][8]
Cell Membrane Permeability High (more permeable)Low (less permeable)[1][6][7]
Molecular Characteristic More hydrophobic, neutralHydrophilic, negatively charged at physiological pH[6][7]
Primary Advantage Effective in heterogeneous tumors due to bystander killing.More contained cytotoxic effect, potentially reducing off-target toxicity.[6]
Limitation Potential for increased off-target toxicity to surrounding healthy tissues.Limited efficacy in tumors with heterogeneous or low antigen expression.[6][7]

The key difference lies in their C-terminal amino acid. MMAF's charged phenylalanine residue impedes its ability to cross cell membranes, thus confining its cytotoxic activity to the target cell.[6][7] In contrast, the neutral and more hydrophobic nature of MMAE allows it to readily diffuse out of the target cell and kill neighboring cells.[1][6]

Experimental Protocols for Assessing Bystander Effect

A quantitative assessment of the bystander effect is essential for the preclinical development of ADCs.[1] Below are outlines of common in vitro and in vivo methodologies.

In Vitro Co-Culture Bystander Assay

This assay is a foundational method for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[1][9]

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7).[1][6] The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[1]

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[1][6] Include monocultures of both cell lines as controls.[1]

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[1][9] An isotype control ADC should be included.[1]

  • Analysis: After a set incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using flow cytometry or high-content imaging to quantify the fluorescent cells.[10] A significant reduction in the Ag- cell population in the co-culture compared to the Ag- monoculture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay helps to confirm that the bystander effect is mediated by a secreted, cell-permeable factor (the released payload).[11]

Methodology:

  • Generate Conditioned Medium: Treat a culture of Ag+ cells with the ADC for a specified period (e.g., 48-72 hours).

  • Collect and Transfer: Collect the culture supernatant (conditioned medium), which now contains the released payload.

  • Treat Ag- Cells: Add the conditioned medium to a separate culture of Ag- cells.

  • Analysis: Assess the viability of the Ag- cells after incubation. A decrease in viability indicates that the released payload is capable of inducing cytotoxicity independently of the presence of Ag+ cells.[11]

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[1]

Methodology:

  • Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[1] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[1]

  • ADC Administration: Once tumors are established, treat the mice with the ADC.

  • Tumor Monitoring: Measure tumor volume regularly.[6] If using luciferase-expressing cells, in vivo imaging can be used to specifically monitor the Ag- cell population.

  • Analysis: A significant reduction in overall tumor growth and, specifically, a reduction in the Ag- cell population, demonstrates an in vivo bystander effect.

Experimental Workflow for Bystander Effect Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Model CoCulture Co-Culture Assay (Ag+ and Ag- Cells) Analysis1 Measure Viability of Ag- Cells CoCulture->Analysis1 Treat with ADC ConditionedMedium Conditioned Medium Transfer Assay Analysis2 Measure Viability of Ag- Cells ConditionedMedium->Analysis2 Transfer Medium to Ag- Cells Result Quantify Bystander Effect Analysis1->Result Analysis2->Result AdmixedTumor Admixed Tumor Model (Ag+ and Ag- Cells) Analysis3 Monitor Tumor Growth & Ag- Population AdmixedTumor->Analysis3 Treat with ADC Analysis3->Result Start Start Assessment Start->CoCulture Start->ConditionedMedium Start->AdmixedTumor

Caption: Workflow for assessing the ADC bystander effect.

Comparison with Alternative Linker Technologies

The ability of an ADC to induce a bystander effect is fundamentally linked to its linker and payload combination.

Linker TypeExample Payload(s)Bystander Effect PotentialMechanism & RationaleReferences
Cathepsin-Cleavable (e.g., Val-Cit) MMAE , DXd, SN-38High Releases a membrane-permeable, neutral payload that can diffuse out of the target cell.[1][9]
Cathepsin-Cleavable (e.g., Val-Cit) MMAF Low/None Releases a charged, membrane-impermeable payload that is trapped within the target cell.[6][7][8]
Non-Cleavable (e.g., SMCC) DM1 Low/None Requires complete lysosomal degradation of the antibody, releasing a charged lysine-payload adduct that cannot cross the cell membrane.[9][12]
Glucuronide Linker Auristatins, PBDsHigh Cleaved by β-glucuronidase, an enzyme present in the tumor microenvironment, releasing a permeable payload.[13]
Disulfide Linker DM1, DM4Moderate to High Cleaved in the reducing environment of the cell, releasing a permeable payload. Stability can be an issue.[9]

Conclusion

The Val-Cit-PABC linker is a robust platform for developing ADCs, and when paired with a membrane-permeable payload like MMAE, it can induce a potent bystander effect. This effect is a significant advantage for treating solid tumors with heterogeneous antigen expression. However, the potential for bystander killing must be carefully balanced with the risk of off-target toxicities. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the bystander effect, enabling researchers to make informed decisions in the design and development of next-generation ADCs. The choice of linker and payload combination remains a critical determinant of an ADC's overall therapeutic index.

References

A Comparative Guide to Alternative Enzymatic Cleavage Sites for Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation and facilitate the selective release of the payload within the tumor microenvironment or inside cancer cells. While cathepsin B-cleavable linkers, such as the valine-citrulline (Val-Cit) dipeptide, are a well-established standard, the quest for improved therapeutic windows has driven the exploration of alternative enzymatic cleavage strategies. This guide provides a comparative analysis of emerging enzymatic linker technologies, supported by experimental data and detailed protocols.

Comparison of Key Enzymatic Linker Technologies

The selection of an appropriate enzymatic cleavage site is a pivotal decision in ADC design, influencing stability, efficacy, and toxicity.[1][2] Below is a summary of key performance data for prominent alternative linker systems compared to the traditional Val-Cit linker.

Linker TypeTarget Enzyme(s)Key AdvantagesPlasma StabilityIn Vitro Cytotoxicity (Typical IC50)Key Disadvantages
Val-Cit (Standard) Cathepsin B, L, SClinically validated, efficient lysosomal cleavage.[3][4][5]High in human plasma, but susceptible to cleavage by rodent carboxylesterases and human neutrophil elastase.[3][6]Potent (nM range)Potential for off-target toxicities like neutropenia and thrombocytopenia due to elastase sensitivity.[3][6]
Legumain-cleavable (e.g., Asn-Asn) Legumain (Asparaginyl Endopeptidase)High plasma stability, resistant to neutrophil elastase, reducing potential for myelosuppression.[6][7][8]Excellent; >85% intact ADC after 7 days in mouse and human serum.[6][8]Comparable to Val-Cit linkers.[7][9]Efficacy may be dependent on legumain expression levels in tumors.[7]
β-Glucuronide β-GlucuronidaseHigh plasma stability, hydrophilic nature reduces ADC aggregation.[][11][12][13]Highly stable in circulation.[11][12]Highly potent in vitro and in vivo.[11][12]Dependent on the presence of β-glucuronidase in the tumor microenvironment or lysosomes.[13][14]
MMP-cleavable Matrix Metalloproteinases (e.g., MMP-2, MMP-9)Targeted release in the tumor microenvironment where MMPs are often overexpressed.[15][16]Designed for extracellular cleavage, stability in circulation can be a challenge.Dependent on payload and target.Potential for premature payload release in circulation due to systemic MMP activity.
uPA-cleavable Urokinase Plasminogen Activator (uPA)Specific release in the tumor microenvironment where uPA is often upregulated.[15][17]Variable, requires careful design to ensure sufficient stability.Shown to be effective in targeted toxin delivery.[17]uPA is also involved in normal physiological processes, posing a risk of off-target effects.

Detailed Profiles of Alternative Linker Systems

Legumain-Cleavable Linkers

Legumain, an asparaginyl endopeptidase, is an attractive target for ADC linker cleavage due to its overexpression in various solid tumors and its primary localization within lysosomes.[3][7]

  • Mechanism: Linkers containing asparagine (Asn) residues, such as Asn-Asn dipeptides, are specifically recognized and cleaved by legumain.[3][7] This cleavage releases the self-immolative spacer, which in turn liberates the active payload.

  • Performance: Studies have demonstrated that Asn-containing linkers are highly stable in both mouse and human plasma and are resistant to cleavage by human neutrophil elastase, an enzyme implicated in the off-target toxicities of Val-Cit linkers.[6][8] ADCs with legumain-cleavable linkers have shown potent and selective cytotoxicity, comparable to or even exceeding that of traditional Val-Cit ADCs.[7][9]

β-Glucuronide Linkers

β-glucuronidase is another lysosomal enzyme that is also found in the necrotic regions of some tumors.[][13] This dual localization provides an opportunity for both intracellular and extracellular payload release.

  • Mechanism: These linkers incorporate a β-glucuronic acid moiety that is hydrolyzed by β-glucuronidase.[][13] This enzymatic cleavage triggers the decomposition of a self-immolative spacer, releasing the payload.

  • Performance: A key advantage of β-glucuronide linkers is their high hydrophilicity, which can mitigate the aggregation issues often seen with ADCs carrying hydrophobic payloads.[12][13] These linkers have demonstrated excellent plasma stability and have been successfully used to deliver a variety of payloads, including auristatins and doxorubicin analogues.[12][13]

Matrix Metalloproteinase (MMP)-Cleavable Linkers

MMPs are a family of proteases that are frequently overexpressed in the tumor microenvironment and play a crucial role in tumor invasion and metastasis.[16]

  • Mechanism: Linkers containing peptide sequences recognized by specific MMPs (e.g., MMP-2, MMP-9) can be designed to release the payload extracellularly within the tumor microenvironment.[15][18]

  • Performance: This strategy allows for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. However, achieving a high degree of tumor specificity can be challenging, as MMPs are also involved in normal tissue remodeling, and their activity is not exclusively confined to the tumor site.

Visualizing ADC Mechanisms and Workflows

Signaling and Processing Pathway for ADCs

The following diagram illustrates the general mechanism of action for an ADC with an intracellularly-cleavable linker.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome (Acidifying) Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic, High Protease) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Enzymatic Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an ADC with an enzyme-cleavable linker.

Experimental Workflow for Linker Stability Assessment

This diagram outlines a typical workflow for evaluating the stability of an ADC linker in plasma.

Stability_Workflow cluster_protocol In Vitro Plasma Stability Assay start Incubate ADC in Plasma (37°C) sampling Collect Aliquots at Time Points (0, 6, 24, 48, 72h...) start->sampling analysis Analyze Samples sampling->analysis quant_intact Quantify Intact ADC (ELISA or LC-MS) analysis->quant_intact quant_payload Quantify Released Payload (LC-MS) analysis->quant_payload results Determine Rate of Drug Deconjugation quant_intact->results quant_payload->results

Caption: Workflow for conducting an in vitro plasma stability assay for ADCs.

Logical Comparison of Linker Properties

This diagram provides a logical comparison of the key attributes of different enzymatic linkers.

Linker_Comparison Linker Linker Type Key Advantage Primary Concern ValCit Val-Cit Clinically Validated Neutrophil Elastase Sensitivity Linker->ValCit Legumain Legumain-cleavable Elastase Resistance Enzyme Expression Dependence Linker->Legumain Glucuronide β-Glucuronide Reduced Aggregation Enzyme Expression Dependence Linker->Glucuronide MMP MMP-cleavable Bystander Effect Extracellular Stability Linker->MMP

Caption: Logical relationship between linker type, advantages, and concerns.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol is used to determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Objective: To assess the cytotoxic potential of an ADC on target cancer cells.[19][20]

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.[21][19]

  • Methodology:

    • Cell Seeding: Plate target cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[22]

    • ADC Treatment: Treat the cells with serial dilutions of the ADC, an unconjugated antibody control, a free payload control, and a vehicle control.[21][23]

    • Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C.[19][22]

    • Reagent Addition:

      • For MTT: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

      • For XTT: Add the XTT reagent, mixed with an electron coupling agent, to each well and incubate for 2-4 hours.[21]

    • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the ADC linker in a biological matrix and predicting its in vivo behavior.

  • Objective: To determine the rate of drug deconjugation from an ADC in plasma.[1][24]

  • Methodology:

    • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[1]

    • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

    • Sample Analysis: Analyze the samples to quantify the amount of intact ADC and/or released payload.[1]

      • ELISA-based method: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][24]

      • LC-MS-based method: Use liquid chromatography-mass spectrometry to directly measure the intact ADC, free payload, and any payload-adducts.[1][25][26] This can be done on the intact ADC after affinity capture or by quantifying the released payload in the plasma supernatant.[27]

    • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.[23]

References

A Comparative Guide to Evaluating the Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker component is a critical determinant of the efficacy, safety, and overall performance of Antibody-Drug Conjugates (ADCs). Among various linker technologies, those incorporating Polyethylene Glycol (PEG) spacers have become instrumental. The length of this PEG chain is a key parameter that can be fine-tuned to optimize an ADC's therapeutic index. This guide provides a comparative analysis of how PEG spacer length influences ADC performance, supported by synthesized preclinical data and detailed experimental protocols.

The Role of PEG Spacers in ADC Design

ADCs combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. The linker, which connects these two components, is crucial for the overall success of the conjugate.[1][2] Many potent payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[3][4] Hydrophilic linkers, particularly those containing PEG chains, are a primary strategy to overcome these challenges.[5][6]

Key advantages conferred by PEG spacers include:

  • Enhanced Solubility and Reduced Aggregation : PEG chains form a "hydration shell" around the payload, increasing the ADC's overall hydrophilicity and preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[3][6]

  • Improved Pharmacokinetics (PK) : PEGylation increases the hydrodynamic size of the ADC, which can reduce renal clearance and shield the conjugate from the reticuloendothelial system, leading to a longer circulation half-life.[3][5][7] This extended exposure can result in greater ADC accumulation in tumor tissue.[5]

  • Wider Therapeutic Window : By improving the PK profile and reducing non-specific uptake, optimized PEG linkers can decrease off-target toxicity, widening the therapeutic window.[3][5]

The central challenge lies in identifying the optimal PEG length, as this can create a trade-off between various performance metrics.

Impact of PEG Spacer Length on ADC Performance: A Comparative Overview

The length of the PEG spacer has a significant, context-dependent impact on the stability, pharmacokinetics, and efficacy of an ADC. The optimal length must be determined empirically for each unique antibody, payload, and linker combination.

A clear relationship has been observed between PEG length and the conjugate's pharmacology.[8] Studies have shown that longer PEG chains generally result in slower plasma clearance.[8] However, this effect can plateau; a threshold length may be reached (e.g., PEG8), beyond which further increases in length do not substantially improve clearance rates.[8][9] This improved pharmacokinetic profile often leads to enhanced in vivo antitumor activity.[8]

Conversely, increasing PEG length can sometimes be accompanied by a decrease in in vitro cytotoxicity.[3] This highlights a common trade-off in ADC design: balancing prolonged circulation and tumor accumulation (in vivo) with potent, direct cell-killing activity (in vitro). The choice of spacer length is therefore a critical optimization step to balance these factors.

(Note: This data is synthesized from trends reported across multiple preclinical studies and is intended for comparative illustration. Actual results are dependent on the specific ADC components and experimental models.)

ADC AttributeShort PEG Spacer (e.g., PEG2, PEG4)Intermediate to Long PEG Spacer (e.g., PEG8, PEG12, PEG24)Rationale & Key Observations
Aggregation Propensity Higher (especially with high DAR & hydrophobic payloads)Lower Longer PEG chains provide a more effective hydrophilic shield, preventing intermolecular hydrophobic interactions.[3][5]
Plasma Clearance Faster SlowerIncreased hydrodynamic radius reduces renal clearance. A threshold effect is often seen around PEG8, where clearance rates begin to plateau.[8][9]
Plasma Half-Life (t½) ShorterLonger Directly correlated with slower clearance, allowing for longer systemic exposure and increased opportunity for tumor accumulation.[3][5]
In Vitro Cytotoxicity (IC50) Potentially Lower (more potent) Potentially Higher (less potent)This is highly variable. In some cases, longer spacers may create steric hindrance, slightly reducing binding or uptake efficiency.[3]
In Vivo Efficacy Generally LowerGenerally Higher Superior PK properties (longer half-life, reduced clearance) lead to greater drug accumulation at the tumor site, often outweighing minor losses in in vitro potency.[5][8]
Tolerability/Toxicity Lower TolerabilityHigher Tolerability Faster clearance of ADCs with short PEGs can be associated with increased off-target toxicity. Improved PK from longer PEGs widens the therapeutic window.[9]

Visualizing Key Concepts in ADC Development

Diagrams help clarify the structural components, experimental processes, and mechanisms of action related to ADC optimization.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Ab Antibody (mAb) Linker Linker Ab->Linker Conjugation Site (e.g., Cysteine) PEG Variable Length PEG Spacer (PEGn) Linker->PEG Payload Cytotoxic Payload PEG->Payload

Caption: General structure of an Antibody-Drug Conjugate highlighting the variable PEG spacer.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_invivo In Vivo Evaluation A Conjugation of Linker-Payloads B ADC Purification (e.g., SEC) A->B C Characterization (DAR, Aggregation) B->C D Cytotoxicity Assay (IC50 Determination) C->D E Plasma Stability Assay C->E F Pharmacokinetic (PK) Study in Rodents C->F G Tumor Xenograft Efficacy Study F->G informs dosing

Caption: Experimental workflow for comparing ADCs with different PEG spacer lengths.

PK_Influence cluster_systemic Systemic Circulation cluster_tumor Tumor Cell ADC_Short ADC (Short PEG) Clearance Renal & RES Clearance ADC_Short->Clearance Faster Clearance Tumor Tumor Microenvironment ADC_Short->Tumor Less Accumulation ADC_Long ADC (Long PEG) ADC_Long->Clearance Slower Clearance ADC_Long->Tumor More Accumulation Internalization Binding & Internalization Tumor->Internalization EPR Effect Release Payload Release Internalization->Release Death Cell Death Release->Death

Caption: Influence of PEG spacer length on ADC pharmacokinetics and tumor accumulation.

Detailed Experimental Protocols

Reproducible and standardized assays are essential for accurately comparing ADC candidates.

This protocol determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.

  • Cell Culture: Culture target cancer cells (e.g., HER2-positive SK-BR-3) in appropriate media and conditions until they reach ~80% confluency.

  • Cell Seeding: Harvest cells using trypsin, count them, and adjust the density to 100,000 cells/mL. Seed 100 µL (10,000 cells) into each well of a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • ADC Preparation: Prepare a serial dilution series of each ADC construct (e.g., with PEG4, PEG8, PEG12 spacers) in cell culture media. Start with a high concentration (e.g., 1000 nM) and perform 1:5 dilutions down to the pM range. Include an untreated control.

  • Treatment: Remove the old media from the cells and add 100 µL of the diluted ADC solutions to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the results to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

This protocol evaluates the anti-tumor efficacy of different ADC constructs in a mouse xenograft model.

  • Animal Model: Use immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5-10 million target cancer cells (resuspended in Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2. Monitor animal body weight as an indicator of toxicity.[5]

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-8 per group), including a vehicle control group and groups for each ADC construct.

  • ADC Administration: Administer the ADCs (e.g., at a dose of 3 mg/kg) via intravenous (tail vein) injection. Dosing schedules can be a single dose or multiple doses (e.g., once weekly for 3 weeks).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight for 21-28 days or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each group by comparing the change in tumor volume in the treated groups to the vehicle control group. Analyze statistical significance between groups.

This protocol assesses the clearance rate and exposure of different ADC constructs in rodents.

  • Animal Model: Use healthy female Sprague-Dawley rats (200-250 g).

  • ADC Administration: Administer a single intravenous (tail vein) bolus dose of each ADC construct (e.g., 3 mg/kg) to a cohort of rats (n=3 per group).

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein at multiple time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks). Samples should be collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • ADC Quantification: Measure the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ligand-binding assay (LBA), such as an ELISA.

  • Data Analysis: Plot the mean plasma concentration of the ADC versus time. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to fit the data to a compartmental model (e.g., a two-compartment model) and calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½).[9]

Conclusion

The length of the PEG spacer is a pivotal design feature in modern ADC development. By modulating hydrophilicity, PEG spacers directly influence an ADC's solubility, stability, pharmacokinetic profile, and, ultimately, its therapeutic index. While longer PEG chains generally improve pharmacokinetics and in vivo efficacy, this can sometimes come at the cost of reduced in vitro potency. There is no single "best" length; the optimal choice is a carefully struck balance that is highly dependent on the specific antibody and payload. The systematic evaluation using the robust experimental protocols outlined in this guide is crucial for identifying the ideal PEG spacer length to maximize therapeutic potential and deliver safer, more effective cancer therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azide-PEG1-Val-Cit-PABC-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in pioneering drug development, the safe handling and disposal of complex chemical reagents is paramount. This guide provides essential, immediate, and procedural information for the proper disposal of Azide-PEG1-Val-Cit-PABC-OH, an antibody-drug conjugate (ADC) linker. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Core Principles of Azide Waste Management

Organic azides are energetic compounds that require specific handling to mitigate risks of explosion and toxicity. The primary hazards associated with azides include the formation of highly explosive heavy metal azides and the generation of toxic and explosive hydrazoic acid upon contact with acids. Therefore, the cornerstone of proper disposal is the chemical neutralization of the azide functional group.

Pre-Disposal Considerations

Before initiating the disposal process, it is crucial to review your institution's specific safety guidelines and to have a designated, clearly labeled waste container for azide-containing materials.[1][2]

Key Prohibitions:

  • NEVER dispose of azide compounds down the drain without prior neutralization.[3]

  • AVOID contact with metals, especially heavy metals like lead and copper, which can be present in plumbing.[1][4]

  • DO NOT mix azide waste with acidic waste streams to prevent the formation of hydrazoic acid.[1]

  • AVOID using metal spatulas or tools when handling azide compounds.[1][2]

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the chemical neutralization of the azide group in this compound, rendering the waste non-explosive. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials Required:

  • Aqueous solution of Sodium Nitrite (NaNO₂)

  • Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Stir plate and stir bar

  • pH indicator strips or a pH meter

  • Appropriately labeled hazardous waste container

Neutralization Procedure:

  • Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound waste in water or a compatible solvent.

  • Addition of Sodium Nitrite: While stirring the solution, slowly add an aqueous solution of sodium nitrite. A common recommendation is to use a 20% aqueous solution of sodium nitrite, adding approximately 1.5 grams of sodium nitrite for every gram of the azide compound.[3]

  • Acidification: After the addition of sodium nitrite, slowly add a dilute solution of sulfuric acid (e.g., 20%) dropwise.[3] Crucially, the acid must be added after the sodium nitrite to prevent the formation of dangerous hydrazoic acid. [3]

  • Verification of Neutralization: Continue adding acid until the solution is acidic, which can be confirmed with pH paper. The reaction between the azide, nitrite, and acid will generate nitrogen gas, indicating the destruction of the azide group. The reaction is complete when gas evolution ceases.

  • Final pH Adjustment: After the reaction is complete, neutralize the solution to a pH between 6 and 9 by adding a dilute base, such as sodium hydroxide.[3]

  • Collection and Disposal: The final, neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.[1][3]

Quantitative Data Summary

ParameterRecommendationRationale
Sodium Nitrite to Azide Ratio 1.5 g NaNO₂ per 1 g of azide compound[3]Ensures complete reaction for azide destruction.
Sodium Nitrite Solution 20% aqueous solution[3]A common and effective concentration for the reaction.
Acid Solution 20% aqueous solution of H₂SO₄[3]Provides the necessary acidic environment for the reaction.
Final pH of Waste 6-9[3]Neutral pH is required for final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste fume_hood Work in a Chemical Fume Hood start->fume_hood ppe Wear Appropriate PPE fume_hood->ppe dissolve Dissolve Waste in Compatible Solvent ppe->dissolve add_nitrite Slowly Add Sodium Nitrite Solution dissolve->add_nitrite add_acid Slowly Add Dilute Acid add_nitrite->add_acid check_gas Observe for Cessation of Gas Evolution add_acid->check_gas neutralize Neutralize to pH 6-9 check_gas->neutralize Gas evolution stopped collect Collect in Labeled Hazardous Waste Container neutralize->collect end Dispose via Institutional EHS collect->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure a safe working environment.

References

Essential Safety and Logistical Information for Handling Azide-PEG1-Val-Cit-PABC-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of antibody-drug conjugates (ADCs), meticulous adherence to safety protocols is paramount. The ADC linker, Azide-PEG1-Val-Cit-PABC-OH, incorporates an azide functional group, necessitating specific handling and disposal procedures to mitigate risks associated with this reactive moiety. This guide provides a comprehensive operational and disposal plan to ensure the safe laboratory use of this compound.

Hazard Assessment: Before commencing any work, a thorough review of the Safety Data Sheet (SDS) for similar azide-containing compounds and the specific hazards of this linker is mandatory.[1] All personnel must be trained on the high acute toxicity and potential explosive nature of azides.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, particularly in its solid form and when preparing solutions.

PPE CategoryItemSpecifications and Use
Engineering Controls Chemical Fume HoodAll manipulations, especially those involving solid material or concentrated solutions (>5%), must be conducted in a certified chemical fume hood.[2][3]
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[4]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.[4]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately upon contamination.[4]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.[4]
Chemical-Resistant ApronRecommended when working with larger quantities or if there is a potential for splashing.[3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to prevent inhalation.[4][5]

Operational Plan: Safe Handling

A systematic approach is crucial for minimizing risks associated with handling this compound.

Step-by-Step Handling Procedure:

  • Preparation: Designate a clean and uncluttered work area within a chemical fume hood. Line the work surface with absorbent paper.[6]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, use non-metal (e.g., plastic or glass) spatulas to avoid the formation of shock-sensitive metal azides.[6][7] Perform this task carefully to minimize the generation of dust.

  • Reconstitution: If preparing a solution, add the solvent slowly to the solid. Keep the container capped during dissolution to prevent aerosolization.

  • Reaction Setup: Ensure that all glassware is free of metal contaminants. Avoid using halogenated solvents, as they can react with azides to form explosive compounds.[7]

  • Post-Handling: After handling, decontaminate all non-disposable equipment and work surfaces. A soap and water solution with a pH adjusted to above 9.0 is recommended for cleaning surfaces.[3][6]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.

Disposal Plan: Waste Management

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing systems.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent paper, and empty containers, must be collected in a designated, sealable, and compatible hazardous waste container.[2][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Azide Compound," and list all chemical constituents.[7]

  • Avoid Co-mingling: Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[7] Furthermore, keep azide waste separate from metal-containing waste.

  • Plumbing Prohibition: Under no circumstances should azide-containing waste be disposed of down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.[3]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps and safety considerations in the workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Solid (Use Non-Metal Spatula) don_ppe->weigh Proceed to Handling reconstitute 4. Reconstitute Solution weigh->reconstitute hazard2 No Metal Spatulas weigh->hazard2 reaction 5. Perform Experiment reconstitute->reaction decontaminate 6. Decontaminate Surfaces & Equipment reaction->decontaminate Proceed to Cleanup segregate_waste 7. Segregate Azide Waste decontaminate->segregate_waste dispose 8. Arrange for Hazardous Waste Pickup segregate_waste->dispose hazard3 No Drain Disposal segregate_waste->hazard3 hazard1 Azide Hazard: Toxic & Potentially Explosive cluster_handling cluster_handling hazard1->cluster_handling

Caption: Workflow for the safe handling and disposal of this compound.

References

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